molecular formula C9H12N2O2 B1580646 2-Ethoxybenzhydrazide CAS No. 21018-13-3

2-Ethoxybenzhydrazide

Numéro de catalogue: B1580646
Numéro CAS: 21018-13-3
Poids moléculaire: 180.2 g/mol
Clé InChI: LADUENYEZHMRQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Ethoxybenzhydrazide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-ethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADUENYEZHMRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175226
Record name 2-Ethoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21018-13-3
Record name 2-Ethoxybenzhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021018133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21018-13-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxybenzhydrazide: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Ethoxybenzhydrazide, a member of the versatile benzhydrazide class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical properties, structure, and potential applications, grounded in established scientific principles. While extensive data on this specific molecule is not widely published, this guide synthesizes available information and draws logical inferences from closely related analogues to provide a thorough and practical resource.

Introduction to the Benzhydrazide Scaffold

Benzhydrazides are a class of organic compounds characterized by a benzene ring linked to a hydrazide functional group (-CONHNH₂). This structural motif is a cornerstone in medicinal chemistry, serving as a pharmacophore in numerous clinically significant drugs.[1] The inherent biological activity of the benzhydrazide core is attributed to its ability to form stable chelates with metal ions and its capacity to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[1] Notable examples of drugs containing the benzhydrazide scaffold include the antitubercular agent isoniazid and the antidepressant nialamide.[1] The diverse pharmacological activities exhibited by benzhydrazide derivatives, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, underscore the therapeutic potential of this chemical class.[2]

Physicochemical Properties and Structural Elucidation of this compound

This compound, also known as o-ethoxybenzhydrazide, is a derivative of benzoic acid. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 21018-13-3[3]
Molecular Formula C₉H₁₂N₂O₂[3]
Molecular Weight 180.20 g/mol [1]
IUPAC Name 2-ethoxybenzohydrazide[1]
SMILES CCOC1=CC=CC=C1C(=O)NN[1]
LogP (calculated) 0.689[4]
Log of Water Solubility (calculated) -2.36 mol/L[4]
Structural Features

The structure of this compound features a benzene ring substituted with an ethoxy group at the ortho position relative to the benzhydrazide moiety.

Synthesis_Workflow reagents Ethyl 2-ethoxybenzoate + Hydrazine Hydrate + Ethanol (solvent) reflux Reflux (e.g., 2-4 hours) reagents->reflux Heat workup Reaction Work-up: - Cool to room temperature - Precipitate with water - Filter solid reflux->workup Reaction mixture purification Purification: Recrystallization (e.g., from ethanol/water) workup->purification Crude product product This compound (Pure solid) purification->product Purified product

References

2-Ethoxybenzhydrazide (CAS: 21018-13-3): A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethoxybenzhydrazide, a derivative of benzoic acid, belongs to the versatile class of hydrazide compounds. Hydrazides and their derivatives, such as hydrazones, are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] These compounds have demonstrated potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2][3] The core structure of benzhydrazide serves as a valuable pharmacophore, or lead compound, for the development of novel therapeutics.[1] This guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, and potential applications in drug discovery and development.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueUnitSource
Molecular Formula C9H12N2O2Cheméo[4], PubChem[5]
Molecular Weight 180.20 g/mol Cheméo[4], PubChem[5]
Melting Point 62-64°CCookeChem[6]
pKa 12.46±0.10CookeChem[6]
LogP (Octanol/Water Partition Coefficient) 0.689Cheméo[4]
Water Solubility (log10WS) -2.36mol/lCheméo[4]
IUPAC Name 2-ethoxybenzohydrazidePubChem[5]
CAS Number 21018-13-3PubChem[5]
Synonyms o-Ethoxy benzhydrazide, 2-ethoxybenzoyl hydrazineChemicalBook[7], PubChem[5]

Synthesis of this compound

The synthesis of hydrazides is a well-established process in organic chemistry. The most common method involves the reaction of an ester with hydrazine hydrate.[8][9][10] This nucleophilic substitution reaction, known as hydrazinolysis, effectively replaces the alkoxy group of the ester with the hydrazine moiety to form the corresponding hydrazide.[11]

General Synthesis Protocol: Ester Hydrazinolysis

This protocol outlines the synthesis of this compound from its corresponding ester, ethyl 2-ethoxybenzoate.

Step 1: Reaction Setup

  • In a round-bottom flask, combine ethyl 2-ethoxybenzoate (1 equivalent) with an excess of hydrazine hydrate (typically 1.2-2 equivalents).

  • Use absolute ethanol as a solvent to dissolve the reactants.[11]

Step 2: Reflux

  • Heat the reaction mixture to reflux (approximately 75-80°C) for a period of 2 to 6 hours.[1][10] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

Step 3: Isolation and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution as a white solid.[1]

  • Filter the precipitate and wash it thoroughly with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification Ethyl_2_ethoxybenzoate Ethyl 2-ethoxybenzoate Reaction_Setup Reaction Setup (Ethanol Solvent) Ethyl_2_ethoxybenzoate->Reaction_Setup Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Reaction_Setup Reflux Reflux (2-6 hours, 75-80°C) Reaction_Setup->Reflux Heat Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing (Cold Water) Filtration->Washing Recrystallization Recrystallization (Ethanol) Washing->Recrystallization Product This compound Recrystallization->Product

Caption: General workflow for the synthesis of this compound.

Potential Applications in Drug Discovery

The benzhydrazide scaffold is a key structural motif in a variety of compounds with demonstrated biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] This suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents.

As a Precursor for Biologically Active Hydrazones

Hydrazides are important intermediates for the synthesis of hydrazones, which are formed by the condensation reaction of a hydrazide with an aldehyde or ketone.[9] Hydrazones have a broad spectrum of pharmacological activities.

Potential Therapeutic Targets for this compound Derivatives:
  • Anticancer Agents: Benzohydrazide derivatives have been investigated as potential anticancer agents. For instance, some derivatives containing dihydropyrazole have shown potent antiproliferative activity against various cancer cell lines and act as EGFR kinase inhibitors.[12] Other studies have explored hydrazone derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a potential drug target for cancer.[13]

  • Antimicrobial Agents: The benzohydrazide moiety is common in many antitubercular agents.[3] Substituted benzohydrazide derivatives have shown promising activity against bacterial strains like S. aureus and E. coli, as well as fungal strains like A. niger.[3][14]

  • Enzyme Inhibitors: Derivatives of 2-ethoxybenzamide have been identified as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a validated therapeutic target for type 2 diabetes and obesity.[15] Additionally, other amide derivatives have been discovered as inhibitors of soluble epoxide hydrolase.[16]

  • Antioxidant and Antiglycation Agents: Benzhydrazide derivatives have been evaluated for their antioxidant properties.[2] Furthermore, related benzoylhydrazones have demonstrated antiglycation activity, which is relevant to the prevention of diabetic complications.[17]

Experimental Workflow for Screening this compound Derivatives

The following workflow outlines a general approach for synthesizing and screening a library of this compound derivatives for a specific biological activity.

Screening_Workflow Start This compound Condensation Condensation Reaction Start->Condensation Aldehyde_Ketone_Library Aldehyde/Ketone Library Aldehyde_Ketone_Library->Condensation Derivative_Library Derivative Library (Hydrazones) Condensation->Derivative_Library Target_Assay Primary Biological Assay (e.g., Enzyme Inhibition, Cytotoxicity) Derivative_Library->Target_Assay Hit_Identification Hit Identification Target_Assay->Hit_Identification Secondary_Assay Secondary Assays (e.g., Selectivity, Mechanism of Action) Hit_Identification->Secondary_Assay Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assay->Lead_Optimization End Drug Candidate Lead_Optimization->End

Caption: High-level workflow for drug discovery using this compound.

Conclusion

This compound is a readily accessible compound with significant potential as a building block in drug discovery. Its core benzhydrazide structure is a privileged scaffold found in numerous biologically active molecules. By leveraging established synthetic methodologies, researchers can generate diverse libraries of this compound derivatives for screening against a wide array of therapeutic targets. The versatility of the hydrazide functional group allows for the creation of novel hydrazones and other related compounds, paving the way for the development of new and effective treatments for a range of diseases.

References

Molecular weight of 2-Ethoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Ethoxybenzhydrazide: Properties, Synthesis, and Characterization for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the benzohydrazide scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a wide array of biologically active compounds.[1][2] Its synthetic tractability and ability to form key hydrogen bonds make it a cornerstone for developing novel therapeutic agents. This guide focuses on a specific, valuable derivative: this compound. While the initial query may be as fundamental as its molecular weight, a deep understanding of this compound's properties, synthesis, and characterization is paramount for any researcher aiming to leverage its potential.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond simple data recitation to explain the causality behind experimental choices, providing field-proven insights into the handling and application of this compound as a key building block in the drug discovery pipeline.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design. These values dictate everything from reaction stoichiometry and solvent selection to purification strategy and analytical method development. The key physicochemical data for this compound are summarized below.

PropertyValueSource
IUPAC Name 2-ethoxybenzohydrazide[3]
Molecular Formula C₉H₁₂N₂O₂[3][4][5][6]
Molecular Weight 180.20 g/mol [3][5]
CAS Number 21018-13-3[3][4][5]
Melting Point 62-64 °C[6]
pKa (Predicted) 12.46 ± 0.10[6]
Density (Predicted) 1.144 ± 0.06 g/cm³[6]
Synonyms o-Ethoxy benzhydrazide, 2-Ethoxybenzoyl hydrazine[3][4][6]

Synthesis of this compound: A Validated Protocol

The synthesis of hydrazides from their corresponding esters via reaction with hydrazine hydrate is a fundamental and reliable transformation in organic chemistry.[2][7] While conventional reflux heating is effective, modern microwave-assisted synthesis offers significant advantages in terms of reduced reaction times, improved energy efficiency, and often higher yields, aligning with the principles of green chemistry.[8][9]

The protocol described below is a self-validating system. Its success is not merely the formation of a precipitate but is confirmed through the rigorous purification and subsequent analytical characterization outlined in Section 3.

Experimental Protocol: Microwave-Assisted Synthesis

Objective: To synthesize this compound from methyl 2-ethoxybenzoate with high purity and efficiency.

Materials:

  • Methyl 2-ethoxybenzoate (1 equivalent)

  • Hydrazine hydrate (~99%) (1.2 - 1.5 equivalents)

  • Ethanol (reaction grade)

  • Microwave synthesis reactor

  • Stirred reaction vessel suitable for microwave heating

  • Buchner funnel and filter paper

  • Round-bottom flask for recrystallization

Methodology:

  • Reagent Preparation: In a designated microwave reaction vessel, combine methyl 2-ethoxybenzoate (1.0 eq) with a minimal amount of ethanol sufficient to ensure slurry mobility.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the stirred mixture. Causality Note: A slight excess of hydrazine hydrate ensures the complete conversion of the starting ester.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a power of approximately 150-350 W for 5-10 minutes.[8][9] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible. Expertise Note: Microwave heating provides rapid and uniform energy transfer, drastically reducing the multi-hour reflux times required by conventional methods.[2][7]

  • Precipitation and Isolation: After the reaction is complete, cool the vessel to room temperature. A white precipitate of this compound should form. If precipitation is slow, cooling in an ice bath can be beneficial.

  • Filtration: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with cold distilled water to remove excess hydrazine hydrate and other water-soluble impurities.

  • Purification by Recrystallization: Transfer the crude solid to a round-bottom flask. Add a minimum amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals.

  • Final Product Collection: Filter the recrystallized product, wash with a small amount of cold ethanol, and dry under vacuum. The result is pure, crystalline this compound, ready for analytical characterization.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Methyl 2-ethoxybenzoate + Hydrazine Hydrate Reaction Microwave Irradiation (150-350W, 5-10 min) Start->Reaction Step 1-3 Precipitation Cooling & Precipitation Reaction->Precipitation Step 4 Filtration Vacuum Filtration (Wash with H₂O) Precipitation->Filtration Step 5 Purification Recrystallization (Hot Ethanol) Filtration->Purification Step 6 Product Final Product: Pure this compound Purification->Product Step 7

Caption: Microwave-assisted synthesis workflow for this compound.

Structural Elucidation and Quality Control

The synthesis of a compound is incomplete without rigorous verification of its structure and purity. A multi-technique analytical approach is non-negotiable for ensuring data integrity in research and development. Each technique provides a unique and complementary piece of the structural puzzle.

  • Infrared (IR) Spectroscopy: This is the first-line technique for confirming the presence of key functional groups. For this compound, the IR spectrum is expected to show characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide carbonyl), and C-O-C stretching (ethoxy group).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for detailed structural mapping. They provide unambiguous information about the carbon-hydrogen framework, confirming the precise arrangement of the ethoxy group, the aromatic ring protons, and the hydrazide moiety. The integration and splitting patterns in the ¹H NMR spectrum are critical for confirming the ortho-substitution pattern.

  • Mass Spectrometry (MS): This technique directly confirms the molecular weight of the compound. For this compound, a high-resolution mass spectrum (HRMS) will show a molecular ion peak (M+) or protonated molecule ([M+H]+) that corresponds to its calculated exact mass (180.0899 g/mol ).[3] The fragmentation pattern can also provide further structural confirmation.

  • Elemental Analysis (CHN): This quantitative method determines the percentage composition of carbon, hydrogen, and nitrogen. The experimental values must align with the theoretical percentages calculated from the molecular formula (C₉H₁₂N₂O₂) to confirm elemental purity.

Analytical Characterization Workflow

CharacterizationWorkflow cluster_techniques Analytical Techniques cluster_outputs Validation Data Input Purified Synthetic Product FTIR FTIR Input->FTIR NMR ¹H & ¹³C NMR Input->NMR MS Mass Spectrometry Input->MS EA Elemental Analysis Input->EA Output_FTIR Functional Groups (N-H, C=O, C-O-C) FTIR->Output_FTIR Output_NMR Structural Framework Connectivity NMR->Output_NMR Output_MS Molecular Weight Confirmation MS->Output_MS Output_EA Elemental Purity (%C, %H, %N) EA->Output_EA Conclusion Structural Confirmation & Purity Verified Output_FTIR->Conclusion Output_NMR->Conclusion Output_MS->Conclusion Output_EA->Conclusion

Caption: A multi-technique workflow for structural validation.

Relevance in Drug Discovery and Development

The true value of this compound is realized when viewed as a strategic starting material for creating libraries of more complex molecules. The hydrazide functional group is a versatile handle for derivatization, most commonly through condensation with aldehydes or ketones to form hydrazones.[10][11]

The benzohydrazide-hydrazone motif is a well-established pharmacophore with a remarkable spectrum of biological activities, including:

  • Antimicrobial and Antifungal Activity [2][10]

  • Anticancer and Cytotoxic Effects [2][10]

  • Anti-inflammatory and Analgesic Properties [10]

  • Antiprotozoal Activity (e.g., against Entamoeba histolytica)

  • Anticonvulsant and Antidepressant Potential [1][10]

The 2-ethoxy substitution on the benzene ring is not merely an inert feature. It critically influences the molecule's lipophilicity, steric profile, and metabolic stability. This strategic substitution can enhance membrane permeability and fine-tune binding interactions with target proteins. For instance, research into related 2-ethoxybenzamide derivatives has identified potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes and obesity.[12] This demonstrates the direct applicability of the 2-ethoxybenzoyl scaffold in targeting significant human diseases.

Conclusion

This compound, with a molecular weight of 180.20 g/mol , is far more than a simple chemical entity defined by a number. It is a synthetically accessible and highly versatile building block for drug discovery. Its robust synthesis, straightforward characterization, and the proven biological potential of its derivatives make it a compound of significant interest. For researchers and drug development professionals, a comprehensive understanding of its core properties and experimental methodologies is the first step toward unlocking its full potential in the creation of next-generation therapeutics.

References

2-Ethoxybenzhydrazide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Ethoxybenzhydrazide in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is fundamental to its application, formulation, and synthesis. This technical guide provides a detailed examination of the solubility characteristics of this compound (C₉H₁₂N₂O₂), a molecule of interest in medicinal chemistry and organic synthesis. This document delves into the physicochemical properties of this compound, explores the theoretical principles governing its dissolution in organic media, presents representative quantitative solubility data, and furnishes detailed, field-proven protocols for its experimental determination and quantification.

Introduction to this compound and its Solubility

This compound is an aromatic hydrazide derivative. The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a versatile scaffold for synthesizing a wide array of biologically active compounds.[1] The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in several key processes:

  • Synthesis and Purification: Selecting an appropriate solvent system is paramount for achieving high yields and purity during synthesis and subsequent recrystallization.

  • Formulation Development: For pharmaceutical applications, solubility directly impacts bioavailability and the ability to formulate effective dosage forms.[2]

  • Analytical Chemistry: Proper solvent selection is crucial for preparing stock solutions and standards for analytical techniques like chromatography and spectroscopy.

This guide aims to provide the necessary theoretical grounding and practical methodologies to empower researchers in their work with this compound.

Physicochemical Properties of this compound

The solubility of a molecule is intrinsically linked to its structural and chemical properties. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂[3]
Molecular Weight 180.20 g/mol [3][4]
CAS Number 21018-13-3[4][5]
Appearance Solid (predicted)-
Melting Point (Tfus) 438.21 K (165.06 °C) (Calculated)[4]
logP (Octanol/Water) 0.689 (Calculated)[4]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]

The structure of this compound features a moderately polar hydrazide group capable of both donating and accepting hydrogen bonds, an aromatic ring, and an ethoxy group. Its calculated logP value of 0.689 suggests a degree of lipophilicity, indicating that it will be more soluble in organic solvents than in water.[4]

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute dissolves best in a solvent that has a similar polarity and intermolecular force profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given that this compound has hydrogen bond donor (-NHNH₂) and acceptor (C=O, -O-) sites, it is expected to exhibit favorable solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The high polarity of solvents like Dimethyl Sulfoxide (DMSO) often makes them excellent solvents for a wide range of organic compounds.[6][7]

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The polar hydrazide group of this compound will limit its solubility in highly non-polar solvents like hexane.[8]

  • Chlorinated Solvents (e.g., Dichloromethane): These solvents have moderate polarity and are effective at dissolving a wide range of organic molecules.[9][10]

The overall solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Quantitative Solubility Data

SolventSolvent TypeSolubility (mole fraction, x) at 298.15 K (25 °C)Expected Trend
N,N-Dimethylformamide (DMF)Polar Aprotic0.2281Very High
AcetonePolar Aprotic0.1654High
2-ButanonePolar Aprotic0.1502High
1,4-DioxanePolar Aprotic0.1256High
2-PropanolPolar Protic0.0435Moderate
1-ButanolPolar Protic0.0381Moderate
2-ButanolPolar Protic0.0371Moderate
Ethyl FormatePolar Aprotic0.0345Moderate
Propyl AcetatePolar Aprotic0.0211Low to Moderate
Methyl AcetatePolar Aprotic0.0198Low to Moderate
1-PentanolPolar Protic0.0189Low to Moderate
n-Butyl AcetatePolar Aprotic0.0154Low

Note: Data is for 2-Ethoxybenzamide and serves as a close approximation for this compound.[11]

As a general rule, the solubility of most solid solutes in organic solvents increases with temperature.[11]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and reliable technique that ensures the solution has reached saturation.[12]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., HPLC-grade ethanol)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control (or water bath)

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in the temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Allow the samples to shake for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

    • Causality Insight: A sufficient equilibration time is critical. If the time is too short, the measured concentration will be less than the true equilibrium solubility, leading to inaccurate results. 72 hours is often used to be certain that equilibrium has been achieved for crystalline compounds.

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled bath for at least 2 hours. This allows the excess, undissolved solid to settle, preventing it from clogging the filter in the next step.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial.

    • Self-Validation: Filtration is a critical step to separate the dissolved solute from the solid phase. The use of a 0.45 µm filter is a standard practice to remove any fine particulates that could artificially inflate the measured concentration.

  • Dilution: Accurately weigh the collected filtrate. Then, perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the chosen analytical method. Record all dilution factors meticulously.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (see Section 6) to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for all dilutions. Express the solubility in desired units (e.g., mg/mL, mol/L, or g/100 g solvent).

G cluster_prep 1. Preparation & Equilibration cluster_sampling 2. Sampling & Analysis cluster_calc 3. Calculation prep Add excess this compound to vial add_solvent Add known volume of solvent prep->add_solvent equilibrate Equilibrate on shaker (e.g., 24-72h at 25°C) add_solvent->equilibrate settle Allow excess solid to settle (2h) equilibrate->settle withdraw Withdraw supernatant with syringe settle->withdraw filter_sample Filter through 0.45µm syringe filter withdraw->filter_sample dilute Dilute sample for analysis filter_sample->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate final solubility value quantify->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol for Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and common method for quantifying organic compounds in solution.

Objective: To accurately determine the concentration of this compound in the prepared samples.

Instrumentation and Conditions (Typical):

  • HPLC System: Quaternary pump, autosampler, column oven, UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by scanning a standard solution of this compound to find its λmax (lambda max), typically in the 250-300 nm range for this type of chromophore.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by dissolving a precisely weighed amount of this compound in the mobile phase.

  • Calibration Curve Construction: Inject each standard in triplicate. Plot the average peak area against the known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Trustworthiness: A valid calibration curve should have an R² value > 0.999. This ensures a reliable linear relationship between the instrument response and the concentration, which is essential for accurate quantification of the unknown samples.

  • Sample Analysis: Inject the diluted unknown samples (from the solubility experiment) in triplicate.

  • Concentration Calculation: Use the average peak area of the unknown samples and the calibration curve equation to calculate the concentration in the diluted samples.

  • Final Solubility Calculation: Use the calculated concentration and the previously recorded dilution factors to determine the original concentration of the saturated solution, which represents the solubility.

Visualization of Solubility Principles

The relationship between the solute, solvent, and resulting solubility can be visualized to better understand the underlying principles.

G cluster_solvents Solvent Properties cluster_solubility Resulting Solubility Solute This compound Polar Head: -C(O)NHNH₂ (H-bond donor/acceptor) Non-polar Tail: Benzene Ring + Ethoxy Group Protic Polar Protic (e.g., Ethanol) H-Bonding: Strong Donor & Acceptor Solute:f1->Protic:f1 Strong Interaction Aprotic Polar Aprotic (e.g., DMSO) Polarity: High Dipole Moment (H-bond acceptor only) Solute:f1->Aprotic:f1 Strong Interaction Nonpolar Non-polar (e.g., Hexane) Dispersion Forces: Weak van der Waals Solute:f2->Nonpolar:f1 Weak Interaction Solute:f1->Nonpolar:f1 Mismatched Polarity HighSol High Solubility Protic->HighSol Favored Aprotic->HighSol Favored LowSol Low Solubility Nonpolar->LowSol Unfavored ModSol Moderate Solubility

Caption: Influence of Solvent Properties on the Solubility of this compound.

References

The Multifaceted Biological Activities of 2-Ethoxybenzhydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzhydrazide scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Within this class of compounds, 2-ethoxybenzhydrazide derivatives have emerged as a particularly promising chemotype, demonstrating significant potential in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapies.

Introduction: The Versatility of the Hydrazide-Hydrazone Moiety

Hydrazide-hydrazones are a class of organic compounds characterized by the presence of an azometine group (–NH–N=CH–) linked to a carbonyl group. This structural feature is responsible for their diverse pharmacological applications[1][2]. The ability of the hydrazone moiety to form stable complexes with various enzymes and receptors, coupled with the synthetic tractability of the benzhydrazide core, makes these derivatives highly attractive for drug discovery. The 2-ethoxy substitution on the benzene ring can further modulate the physicochemical properties and biological activity of the parent molecule, offering opportunities for fine-tuning therapeutic efficacy and selectivity. Benzohydrazides and their derivatives have been extensively studied and have shown a wide array of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects[3][4][5].

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective anticancer agents. This compound derivatives and related hydrazones have demonstrated significant potential in this area, acting through various mechanisms to inhibit cancer cell growth and induce apoptosis.

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of hydrazide derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells. One key mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis[6][7]. For instance, certain hydrazone derivatives have been identified as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a Ser/Thr kinase implicated in the progression of breast and lung cancer[6][7][8]. Inhibition of MARK4 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis[6][7].

Another important target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. Novel benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized as potent EGFR kinase inhibitors, exhibiting significant antiproliferative activity against several cancer cell lines[9].

Furthermore, many hydrazide derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of key apoptotic proteins, such as increasing the Bax/Bcl-2 ratio and activating caspases, which are the executioners of apoptosis[10][11].

anticancer_mechanism cluster_drug This compound Derivative cluster_cell Cancer Cell D Hydrazone Derivative MARK4 MARK4 Kinase D->MARK4 Inhibits EGFR EGFR Kinase D->EGFR Inhibits Bax_Bcl2 ↑ Bax/Bcl-2 Ratio D->Bax_Bcl2 Induces Microtubules Microtubule Instability MARK4->Microtubules Regulates Proliferation Cell Proliferation EGFR->Proliferation Promotes Microtubules->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibited by Bax_Bcl2->Apoptosis Triggers

Caption: Proposed anticancer mechanisms of this compound derivatives.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this assessment.

CompoundCell LineIC50 (µM)Reference
Hydrazone H4MCF-7 (Breast Cancer)27.39[6][7]
Hydrazone H19MCF-7 (Breast Cancer)34.37[6][7]
Hydrazone H4A549 (Lung Cancer)45.24[6][7]
Hydrazone H19A549 (Lung Cancer)61.50[6][7]
Hydrazone 1eA-549 (Lung Cancer)13.39[12]
Oxadiazole 2lMDA-MB-231 (Breast Cancer)22.73[12]
Hydrazone 1dPC-3 (Prostate Cancer)9.38[12]
Benzohydrazide H20A549, MCF-7, HeLa, HepG20.46, 0.29, 0.15, 0.21[9]
Hydrazide-hydrazone 3jHepG2 (Liver Cancer)37.4[11]
Hydrazide-hydrazone 3iHepG2 (Liver Cancer)42.4[11]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

mtt_assay_workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of the test compound A->B C 3. Incubate for a specified period (e.g., 24-72 hours) B->C D 4. Add MTT solution to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G 7. Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H 8. Calculate cell viability and IC50 values G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance is a global health crisis, demanding the discovery of new antimicrobial agents. Hydrazide-hydrazone derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.

Mechanism of Action: Disruption of Microbial Integrity

The precise mechanisms of antimicrobial action for hydrazide-hydrazones are not fully elucidated but are thought to involve multiple targets. The lipophilic nature of these compounds may facilitate their transport across microbial cell membranes. Once inside, they can interfere with essential cellular processes, such as enzyme activity, nucleic acid synthesis, and cell wall formation[1][13]. Some studies suggest that the azomethine linkage is crucial for their antimicrobial activity. For certain compounds, inhibition of specific enzymes like DNA gyrase has been proposed as a potential mechanism[13].

Data Presentation: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 3gStaphylococcus aureus (ATCC 29213)2[14]
Compound 3bCandida albicans (ATCC 10231)64[14]
Hydrazide-hydrazone 18Staphylococcus aureus MRSA (ATCC 43300)3.91[15][16]
Hydrazide-hydrazone 21Staphylococcus aureus (ATCC 6538)11[1]
Compound 21Micrococcus luteus0.08[1]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Workflow:

mic_determination_workflow cluster_workflow Broth Microdilution Workflow A 1. Prepare serial dilutions of the test compound in a 96-well plate B 2. Inoculate each well with a standardized microbial suspension A->B C 3. Include positive (microbe only) and negative (broth only) controls B->C D 4. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) C->D E 5. Visually inspect for turbidity to determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Benzohydrazide derivatives have shown promise as anti-inflammatory agents.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a major role in the inflammatory process[17]. By inhibiting COX-2, these derivatives can reduce the synthesis of prostaglandins, which are key mediators of pain and inflammation. Some derivatives may also exert their effects by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[18][19][20].

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic in vivo assay for evaluating the acute anti-inflammatory activity of new compounds[21][22].

Workflow:

anti_inflammatory_workflow cluster_workflow Carrageenan-Induced Paw Edema Assay A 1. Administer the test compound or vehicle to rats B 2. After a set time, inject carrageenan into the sub-plantar region of the hind paw A->B C 3. Measure the paw volume at different time intervals post-carrageenan injection B->C D 4. Calculate the percentage inhibition of edema compared to the control group C->D

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Anticonvulsant Activity: Quelling Neuronal Hyperexcitability

Epilepsy is a neurological disorder characterized by recurrent seizures. The development of new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing research endeavor. Certain hydrazide derivatives have demonstrated promising anticonvulsant properties.

Mechanism of Action: Modulation of Neuronal Ion Channels

The anticonvulsant activity of many drugs is attributed to their ability to modulate the activity of neuronal ion channels, thereby reducing excessive electrical activity in the brain[23]. For some anticonvulsants, the mechanism involves blocking voltage-gated sodium channels, which limits the repetitive firing of neurons[23]. Other potential mechanisms include the enhancement of GABAergic inhibition, as GABA is the primary inhibitory neurotransmitter in the central nervous system. The exact mechanisms for many hydrazide derivatives are still under investigation, but their structural features suggest potential interactions with these key neuronal targets[24][25].

Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

The MES and scPTZ tests are two of the most widely used screening models for identifying potential anticonvulsant drugs[26][27]. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

Workflow:

anticonvulsant_workflow cluster_workflow Anticonvulsant Screening Workflow A 1. Administer the test compound or vehicle to mice B 2. After a set time, induce seizures via MES or scPTZ A->B C 3. Observe the animals for the presence or absence of seizures B->C D 4. Determine the protective effect of the compound C->D

Caption: General workflow for in vivo anticonvulsant screening.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a straightforward two-step process. The first step is the formation of the this compound core, followed by condensation with various aldehydes or ketones to yield the final hydrazone derivatives. Microwave-assisted synthesis has been shown to be an efficient method, often leading to higher yields and shorter reaction times[28][29].

General Synthetic Scheme:

synthesis_scheme cluster_synthesis Synthesis of this compound Derivatives A Ethyl 2-ethoxybenzoate C This compound A->C + B Hydrazine Hydrate B->C Reflux or Microwave E 2-Ethoxybenzhydrazone Derivative C->E + D Aldehyde/Ketone (R-CHO/R-CO-R') D->E Condensation

Caption: General synthetic route for this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial infections, inflammation, and epilepsy highlights their potential for further development as therapeutic agents. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will also be crucial for their rational design and clinical translation. The synthetic accessibility of the benzhydrazide scaffold, coupled with the potential for diverse functionalization, ensures that this chemical class will remain an active area of investigation in the quest for novel and effective medicines.

References

A Comprehensive Technical Guide to 2-Ethoxybenzhydrazide and Its Analogs: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-ethoxybenzhydrazide and its derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. We will delve into their synthesis, diverse biological activities, and underlying mechanisms of action, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Versatile Benzhydrazide Scaffold

Benzhydrazides are a class of organic compounds characterized by a benzoic acid hydrazide structure. This scaffold has garnered considerable attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The versatility of the benzhydrazide moiety allows for a wide range of structural modifications, enabling the fine-tuning of its pharmacological profile.

This compound, with its characteristic ethoxy group at the ortho position of the benzene ring, serves as a key building block for the development of novel therapeutic agents. The presence and position of this substituent can significantly influence the compound's physicochemical properties and biological efficacy.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs typically follows a straightforward and efficient pathway. The foundational this compound can be synthesized from its corresponding ester, ethyl 2-ethoxybenzoate, through hydrazinolysis.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an ester with hydrazine hydrate. Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods.[1]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, combine ethyl 2-ethoxybenzoate (1 equivalent) with an excess of hydrazine hydrate (e.g., 3-5 equivalents) in a suitable solvent such as ethanol.

  • Reaction Conditions:

    • Conventional Method: Reflux the mixture for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Microwave-Assisted Method: Subject the reaction mixture to microwave irradiation (e.g., 150-300 W) for a shorter duration (typically 10-30 minutes), with intermittent stirring.[1]

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol or water, and dry under vacuum. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Synthesis of this compound Analogs (Hydrazones)

The hydrazide group of this compound is a versatile handle for the synthesis of a wide array of analogs, most commonly hydrazones. This is typically achieved through a condensation reaction with various aldehydes or ketones.

Experimental Protocol: General Synthesis of this compound Hydrazone Analogs

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Addition of Carbonyl Compound: Add an equimolar amount of the desired aldehyde or ketone to the solution. A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, the hydrazone product often precipitates from the reaction mixture. Collect the solid by filtration, wash with a suitable solvent, and dry. Recrystallization can be employed for further purification.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_analogs Synthesis of Analogs Ethyl_2_ethoxybenzoate Ethyl 2-ethoxybenzoate Reaction1 Hydrazinolysis (Ethanol, Reflux or Microwave) Ethyl_2_ethoxybenzoate->Reaction1 Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Reaction1 2_Ethoxybenzhydrazide This compound Reaction1->2_Ethoxybenzhydrazide Reaction2 Condensation (Ethanol, Acetic Acid) 2_Ethoxybenzhydrazide->Reaction2 Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Reaction2 Hydrazone_Analog This compound Hydrazone Analog Reaction2->Hydrazone_Analog

Caption: General synthetic scheme for this compound and its hydrazone analogs.

Biological Activities of this compound and Its Analogs

Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.

Anticonvulsant Activity

Several benzhydrazide derivatives have shown promising anticonvulsant properties.[2] The anticonvulsant activity is often evaluated using animal models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[3][4]

Compound/AnalogTest ModelDoseActivity/EfficacyReference
Reference Drug (Phenytoin) MES-ED50 = 9.5 mg/kg[2]
Reference Drug (Carbamazepine) MES-ED50 = 8.8 mg/kg[5]
Analog 1 (e.g., specific this compound derivative) MES30 mg/kgProtection against seizures[3]
Analog 2 (e.g., another this compound derivative) scPTZ100 mg/kgIncreased seizure latency[2]

Note: The data in this table is illustrative and based on findings for related benzhydrazide structures. Specific quantitative data for a series of this compound analogs would require targeted experimental studies.

Antimicrobial Activity

Hydrazone derivatives of benzhydrazides are well-documented for their antimicrobial effects against a spectrum of bacteria and fungi.[6][7] The antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC) values.[6]

Compound/AnalogBacterial StrainFungal StrainMIC (µg/mL)Reference
Reference Drug (Ciprofloxacin) S. aureus-0.5-2[8]
Reference Drug (Fluconazole) -C. albicans0.25-1[6]
Analog 3 (e.g., a 2-ethoxybenzhydrazone) S. aureus-16-64[8]
Analog 4 (e.g., another 2-ethoxybenzhydrazone) E. coli-32-128[9]
Analog 5 (e.g., a halogenated 2-ethoxybenzhydrazone) -C. albicans8-32[7]

Note: The data in this table is illustrative. The actual MIC values would depend on the specific analog and the microbial strain tested.

Anticancer Activity

Recent studies have highlighted the potential of benzhydrazide derivatives as anticancer agents.[10][11] Their cytotoxic effects are evaluated against various cancer cell lines using assays such as the MTT assay to determine the half-maximal inhibitory concentration (IC50).[12]

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Reference Drug (Doxorubicin) MCF-7 (Breast)0.5-2[10]
Reference Drug (Cisplatin) A549 (Lung)3-10[12]
Analog 6 (e.g., a dihydropyrazole-containing benzhydrazide) A549, MCF-7, HeLa, HepG20.15-0.46[10][11]
Analog 7 (e.g., a quinoline-containing hydrazide) SH-SY5Y (Neuroblastoma)Micromolar potency[13]

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the aromatic rings and modifications to the hydrazone linkage.

  • Anticonvulsant Activity: For many anticonvulsant compounds, the presence of an aromatic ring and a proton-accepting group is crucial.[2] Modifications to the phenyl ring of the aldehyde or ketone moiety can modulate the anticonvulsant potency. Electron-withdrawing groups in certain positions of the phenoxy ring have been shown to reduce anticonvulsant activity in some related series.[2]

  • Antimicrobial Activity: The antimicrobial activity of hydrazones is often enhanced by the presence of electron-withdrawing groups on the aromatic rings.[7] For instance, iodinated benzohydrazide-hydrazones have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[7] The presence of a 3,5-diiodosalicylidene scaffold has been linked to enhanced antimicrobial and cytotoxic properties.[7]

  • Anticancer Activity: In the context of anticancer activity, the introduction of specific heterocyclic moieties, such as dihydropyrazole or quinoline, can lead to potent compounds.[10][13] For instance, a benzohydrazide derivative containing a dihydropyrazole and a specific substitution pattern exhibited potent EGFR inhibition and antiproliferative activity.[10][11]

Mechanism of Action

The diverse biological activities of this compound and its analogs stem from their interaction with various molecular targets.

Anticonvulsant Mechanism

The anticonvulsant effects of many antiepileptic drugs are attributed to their ability to modulate neuronal excitability. Key mechanisms include:

  • Blockade of Voltage-Gated Sodium Channels: This is a common mechanism for many anticonvulsants, leading to a reduction in the sustained high-frequency firing of neurons.[14]

  • Modulation of GABAergic Neurotransmission: Enhancement of the inhibitory effects of GABA, either by acting on GABA-A receptors or by affecting GABA metabolism, can suppress seizure activity.[14]

  • Inhibition of Voltage-Gated Calcium Channels: This can reduce neurotransmitter release and dampen neuronal excitability.[15]

Anticonvulsant Mechanism Pathway Diagram

Anticonvulsant_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Reduced_Excitability Reduced Neuronal Excitability Na_Channel->Reduced_Excitability Ca_Channel Voltage-Gated Ca2+ Channel Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Neurotransmitter_Release->Reduced_Excitability GABA_A_Receptor GABA-A Receptor Hyperpolarization Increased Neuronal Hyperpolarization GABA_A_Receptor->Hyperpolarization Hyperpolarization->Reduced_Excitability Benzhydrazide_Analog This compound Analog Benzhydrazide_Analog->Na_Channel Blocks Benzhydrazide_Analog->Ca_Channel Inhibits Benzhydrazide_Analog->GABA_A_Receptor Enhances

Caption: Plausible anticonvulsant mechanisms of benzhydrazide analogs.

Anticancer Mechanism

The anticancer activity of benzhydrazide derivatives can be mediated through various pathways, including:

  • Inhibition of Receptor Tyrosine Kinases: Some analogs have been shown to inhibit epidermal growth factor receptor (EGFR) kinase, a key player in cancer cell proliferation and survival.[10][11]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling cascades.[12]

  • Cell Cycle Arrest: Benzhydrazide derivatives can halt the cell cycle at different phases (e.g., G1), preventing cancer cell division.[13] Upregulation of cell cycle regulatory proteins like p27kip1 has been observed.[13]

  • Inhibition of Carbonic Anhydrase IX: This enzyme is overexpressed in many tumors and contributes to the acidic tumor microenvironment, promoting cancer progression. Inhibition of this enzyme is a promising anticancer strategy.[16]

Anticancer Mechanism Pathway Diagram

Anticancer_Mechanism cluster_pathways Cellular Effects Benzhydrazide_Analog This compound Analog EGFR_Inhibition EGFR Kinase Inhibition Benzhydrazide_Analog->EGFR_Inhibition CAIX_Inhibition Carbonic Anhydrase IX Inhibition Benzhydrazide_Analog->CAIX_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G1 phase) Benzhydrazide_Analog->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Benzhydrazide_Analog->Apoptosis_Induction Reduced_Proliferation Reduced Cancer Cell Proliferation & Survival EGFR_Inhibition->Reduced_Proliferation CAIX_Inhibition->Reduced_Proliferation Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis_Induction->Reduced_Proliferation

Caption: Key anticancer mechanisms of benzhydrazide derivatives.

Future Perspectives and Conclusion

This compound and its analogs represent a promising class of compounds with a wide range of therapeutic possibilities. The ease of their synthesis and the potential for diverse structural modifications make them attractive candidates for further drug discovery and development efforts. Future research should focus on:

  • Lead Optimization: Systematic modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways to better understand their therapeutic effects and potential side effects.

  • In Vivo Efficacy and Safety: Comprehensive preclinical studies in animal models to evaluate the in vivo efficacy, safety, and tolerability of promising lead compounds.

  • Development of Multi-target Agents: Exploring the potential of these compounds to simultaneously modulate multiple targets, which could be beneficial for complex diseases like cancer and epilepsy.

References

Safety and handling of 2-Ethoxybenzhydrazide in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Safety and Handling of 2-Ethoxybenzhydrazide in the Laboratory

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 21018-13-3) is a hydrazide derivative utilized as a research chemical and building block in synthetic chemistry.[] While its specific applications are varied, its structural class—hydrazides—necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. Hydrazide compounds, as a group, are known for their reactivity and potential biological activity, which can translate to occupational health risks if not handled with appropriate care.[2][3][4]

This guide provides a comprehensive overview of the safety and handling procedures for this compound. It is designed to empower laboratory personnel with the technical knowledge and practical steps required to mitigate risks, ensure personal safety, and maintain experimental integrity. The protocols described herein are grounded in established chemical safety principles and specific data available for this compound.

Compound Identification and Key Properties

A foundational aspect of laboratory safety is the accurate identification and understanding of a chemical's physical properties. These characteristics influence storage, handling, and emergency response decisions.

PropertyValueSource(s)
Chemical Name This compound[5][6]
Synonyms o-Ethoxy benzhydrazide, 2-ethoxybenzohydrazide[6][7]
CAS Number 21018-13-3[5][7]
Molecular Formula C₉H₁₂N₂O₂[5][6][7]
Molecular Weight 180.20 g/mol [7][8]
Appearance Solid, crystalline powder (typical for related compounds)[9][10]
Melting Point 62-64 °C[6]
Density (Predicted) 1.144 ± 0.06 g/cm³[6]
Storage Room Temperature, sealed in a dry environment[6]

Hazard Analysis and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). Understanding these hazards is critical for risk assessment and the selection of appropriate controls.

GHS ClassificationDetailsSource(s)
Pictogram GHS07 (Exclamation Mark)[6]
Signal Word Warning [6][8]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[8][11]
Precautionary Codes P261, P264, P280, P302+P352, P304+P340, P305+P351+P338[8]
Elucidation of Primary Hazards
  • Skin and Eye Irritation (H315, H319): Direct contact with the solid compound or its solutions can cause significant irritation, redness, and discomfort to the skin and eyes.[8][11] The causality lies in the chemical's ability to disrupt the cellular integrity of epithelial tissues. Prolonged or repeated contact should be strictly avoided.

  • Respiratory Irritation (H335): Inhalation of airborne dust or aerosols is a primary route of exposure and can lead to irritation of the nose, throat, and lungs, potentially causing coughing and shortness of breath.[8] This underscores the necessity of handling the compound in a well-ventilated area, preferably within a certified chemical fume hood.

Broader Risks of the Hydrazide Class

While specific toxicological data for this compound is limited, the broader class of hydrazines and hydrazides warrants additional caution. Many compounds in this family are associated with:

  • Systemic Toxicity: Exposure can potentially lead to liver and kidney damage.[2]

  • Neurotoxicity: Effects on the central nervous system, such as tremors or seizures, have been observed with other hydrazines.[2][3]

  • Carcinogenicity: The Department of Health and Human Services (DHHS) has determined that related compounds like hydrazine and 1,1-dimethylhydrazine are known or reasonably anticipated to be carcinogens.[2][12] While this does not confirm the carcinogenicity of this compound, it establishes a need for prudent handling to minimize long-term exposure.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and standardized procedures is essential for minimizing exposure.

Engineering Controls

The primary line of defense is to control hazards at the source.

  • Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This prevents the inhalation of dust and contains any potential spills.[10]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[13]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[9][10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale and Source(s)
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact and irritation (H315). Gloves must be inspected before use and disposed of after handling or if contamination is suspected.[14]
Eye Protection Chemical safety goggles or safety glasses with side shields.To prevent serious eye irritation (H319) from splashes or airborne dust.[14][15]
Body Protection A long-sleeved laboratory coat.To protect skin and personal clothing from contamination.[15]
Respiratory Protection NIOSH-approved respirator with particulate filter.Required when handling large quantities or when dust generation is unavoidable and cannot be fully contained by a fume hood.[16]
Standard Operating Procedure for Handling

This protocol provides a self-validating system for the routine handling of this compound.

  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling task.

    • Ensure the work surface is clean and uncluttered.

    • Verify that the eyewash station and safety shower are unobstructed.

    • Don all required PPE as specified in Table 3.

  • Weighing and Transfer:

    • Retrieve the container from its storage location.

    • Inside the fume hood, carefully open the container to avoid generating airborne dust.

    • Use a spatula to transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel. Perform this action gently to minimize dust.

    • Securely close the primary container immediately after use.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed solid.

    • If necessary, stir or sonicate the mixture within the fume hood until the solid is fully dissolved.

  • Post-Handling:

    • Clean any contaminated equipment and the work surface within the fume hood.

    • Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water.

Storage and Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[9][13] The recommended storage condition is at room temperature.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[17] Hydrazides can react exothermically with such materials.

  • Air Sensitivity: Some sources for related compounds recommend storing under an inert atmosphere, such as nitrogen.[13] While not explicitly mandated for this compound, this is a best practice to prevent potential degradation over long-term storage.

Emergency Procedures

Preparedness is key to managing unexpected events like spills or exposures.

Spill Response Protocol
  • Minor Spill (Contained within a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, decontaminate the area.

    • Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.[18]

    • Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

    • Wipe the area with a damp cloth, and place the cloth in the waste container.

    • Report the incident to the lab supervisor.

  • Major Spill (Outside of a fume hood or a large quantity):

    • Evacuate the immediate area and alert all personnel.[19]

    • Close the laboratory doors and prevent re-entry.

    • Contact the institution's emergency response team (e.g., Environmental Health & Safety).

    • Provide them with the chemical name and a copy of the Safety Data Sheet (SDS).

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][13][18]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or seek medical attention.[13][17]
Safe Handling Workflow Diagram

The following diagram illustrates the complete lifecycle for the safe handling of this compound in a laboratory setting.

References

Introduction: The Role of 2-Ethoxybenzhydrazide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing of 2-Ethoxybenzhydrazide

This compound (CAS No. 21018-13-3) is a substituted benzohydrazide derivative that serves as a pivotal building block in synthetic organic chemistry.[1][2][3] Its structure, featuring a reactive hydrazide moiety (-CONHNH₂) and an ethoxy group on the benzene ring, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. In the context of drug development, benzohydrazide scaffolds are of significant interest due to their prevalence in molecules exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[4][5][6]

The integrity of any research and development program hinges on the quality of its starting materials. For a precursor like this compound, impurities or batch-to-batch variability can drastically affect reaction yields, introduce downstream purification challenges, and compromise the biological activity and safety profile of the final target molecules. Therefore, a thorough understanding of the commercial supplier landscape and a rigorous approach to material qualification are paramount for researchers, scientists, and drug development professionals. This guide provides a technical framework for navigating the sourcing, qualification, and handling of this compound.

The Commercial Supplier Landscape: A Comparative Analysis

The procurement of this compound is facilitated by a global network of chemical suppliers, ranging from large, multinational corporations to specialized niche providers. The choice of supplier is typically dictated by the required scale (milligrams for initial screening vs. kilograms for scale-up), purity specifications, and the level of documentation needed to support regulatory filings.

Table 1: Comparative Overview of Prominent this compound Suppliers

Supplier CategoryRepresentative CompaniesTypical PurityScale of SupplyKey Strengths & Considerations
Major Global Distributors Sigma-Aldrich (Merck), TCI Chemicals, Alfa Aesar (Thermo Fisher)≥97-98%mg to kgStrengths: Extensive quality control, readily available Certificates of Analysis (CoA) and Safety Data Sheets (SDS), robust global logistics. Ideal for academic research and early-stage development where reliability and documentation are key.
Building Block Specialists Key Organics, Combi-Blocks, Enamine>95%mg to multi-gramStrengths: Focus on molecules for drug discovery, often provide large libraries of related analogs. Well-suited for medicinal chemistry programs exploring structure-activity relationships (SAR).
Online Marketplaces & Aggregators ChemicalBook, PubChem, MolPortVaries by ListerVaries by ListerStrengths: Excellent for identifying a wide range of potential suppliers and comparing list prices.[1] Considerations: Quality and documentation are dependent on the ultimate manufacturer. Due diligence is required to vet the direct supplier.
Custom Synthesis & Scale-Up Various Contract Research Organizations (CROs) and Contract Manufacturing Organizations (CMOs)To Specificationkg to metric tonStrengths: Ability to produce material to specific purity requirements and provide process documentation for regulatory filings (e.g., IND, NDA). Essential for later-stage drug development.

Scientific Integrity: Quality Control & Material Qualification

Sourcing is only the first step; verification is the cornerstone of scientific integrity. A supplier's claims must be independently validated before incorporating the material into critical experiments.

Deconstructing the Certificate of Analysis (CoA)

The CoA is the primary document attesting to a specific batch's quality. Researchers must critically evaluate the following:

  • Identity Confirmation: The CoA should confirm the structure using methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The data should be consistent with the known structure of this compound.

  • Purity Assessment: Purity is typically determined by HPLC or GC. For most synthetic applications, a purity of ≥98% is advisable. The chromatogram should show a single major peak with minimal impurities.

  • Physical Properties: Parameters like melting point (literature: 62-64°C) and appearance (white to off-white solid) serve as quick, albeit preliminary, indicators of purity.[1]

Experimental Protocol: In-House Purity Verification via RP-HPLC

This protocol provides a standard method for verifying the purity of a purchased this compound sample.

Objective: To confirm the purity stated on the supplier's CoA using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water (H₂O)

  • Trifluoroacetic acid (TFA) or Formic acid

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in H₂O

    • Mobile Phase B: 0.1% TFA in ACN

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 ACN/H₂O mixture. Dilute to a working concentration of ~0.2 mg/mL with the same solvent.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B

      • 17-20 min: 90% B

      • 20-22 min: 90% to 10% B

      • 22-25 min: 10% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Compare this result with the value reported on the CoA.

Visualization: The Material Qualification Workflow

A systematic workflow ensures that all incoming materials are properly vetted before use.

Caption: A logical workflow for the qualification of critical starting materials like this compound.

Safe Handling and Storage Protocols

Hydrazide compounds require careful handling to ensure personnel safety and maintain chemical stability.

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood.[7] Standard PPE, including a lab coat, nitrile gloves, and ANSI-rated safety goggles, is mandatory.[7]

  • Storage: Store the compound in a tightly sealed container to prevent moisture absorption.[8][9] Keep it in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.[7][10] Long-term storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative degradation.

  • Spill & Waste Management: In case of a spill, evacuate the area and prevent dust formation. Collect the spilled material using appropriate methods and dispose of it as hazardous chemical waste according to institutional and local regulations.[7]

  • Toxicity: this compound is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] Always consult the supplier's Safety Data Sheet (SDS) for comprehensive hazard and first-aid information before handling.

Conclusion

The successful integration of this compound into research and drug development pipelines is critically dependent on diligent sourcing and rigorous quality control. By partnering with reputable suppliers, critically evaluating their documentation, and implementing a robust in-house verification program, scientists can ensure the reliability and reproducibility of their results. Safe handling and storage practices are not merely procedural formalities but essential components of responsible chemical research. This guide serves as a technical resource to empower researchers to make informed decisions, thereby upholding the principles of scientific integrity and safety in their pursuit of novel discoveries.

References

Methodological & Application

Synthesis of 2-Ethoxybenzhydrazide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the synthesis of 2-ethoxybenzhydrazide, a valuable intermediate in medicinal chemistry and drug discovery. The protocol herein describes a robust and efficient method for the synthesis of this compound from ethyl 2-ethoxybenzoate and hydrazine hydrate. This document provides a thorough examination of the reaction mechanism, a detailed, step-by-step synthesis protocol, and methods for the characterization of the final product. Additionally, it includes a comprehensive safety assessment and a curated list of references to support the presented methodologies.

Introduction

Benzhydrazide derivatives are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The versatility of the benzhydrazide scaffold allows for a wide range of structural modifications, enabling the fine-tuning of their biological profiles. This compound, in particular, serves as a key building block for the synthesis of more complex heterocyclic systems and potential therapeutic agents. The ethoxy group at the ortho position can influence the molecule's lipophilicity and conformational preferences, which in turn can impact its interaction with biological targets.

This application note provides a reliable and reproducible protocol for the laboratory-scale synthesis of this compound, intended to aid researchers in their drug discovery and development endeavors.

Reaction Mechanism and Rationale

The synthesis of this compound from ethyl 2-ethoxybenzoate and hydrazine hydrate proceeds via a nucleophilic acyl substitution reaction. This class of reaction is fundamental in organic chemistry for the interconversion of carboxylic acid derivatives.

The core mechanism involves two key steps:

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester (ethyl 2-ethoxybenzoate). This results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This is accompanied by the elimination of the ethoxide ion (a good leaving group), which is subsequently protonated by the newly formed hydrazide or another proton source in the reaction mixture to form ethanol.

The choice of hydrazine hydrate as the nucleophile is critical; its high reactivity ensures an efficient conversion of the ester to the corresponding hydrazide. Ethanol is a common solvent for this reaction as it readily dissolves both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture. The reaction is typically carried out under reflux to increase the reaction rate.

Reaction_Mechanism reactant1 Ethyl 2-ethoxybenzoate ester C₁₁H₁₄O₃ reactant1->ester reactant2 Hydrazine Hydrate hydrazine N₂H₄·H₂O reactant2->hydrazine product This compound byproduct Ethanol tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate Nucleophilic Attack hydrazine->tetrahedral_intermediate hydrazide C₉H₁₂N₂O₂ tetrahedral_intermediate->hydrazide Elimination ethanol C₂H₅OH tetrahedral_intermediate->ethanol Leaving Group hydrazide->product ethanol->byproduct Synthesis_Workflow start Start dissolve Dissolve Ethyl 2-ethoxybenzoate in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 4-6 hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitation of Product cool->precipitate filter_wash Filter and Wash with Cold Ethanol precipitate->filter_wash dry Dry under Vacuum filter_wash->dry end Pure this compound dry->end

Application Notes and Protocols: A Researcher's Guide to the Synthesis of 2-Ethoxybenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-Ethoxybenzhydrazide and its subsequent derivatives, primarily focusing on hydrazones. These compounds are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide emphasizes the underlying chemical principles, provides detailed, field-proven protocols, and offers insights into experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

The Strategic Approach to Synthesis

The synthesis of this compound derivatives is most effectively approached as a three-stage process. This strategy ensures high purity of intermediates and maximizes the overall yield of the final target compounds.

  • Stage 1: Formation of the Ether Linkage. The synthesis begins with an appropriate salicylic acid ester. The critical step is the etherification of the phenolic hydroxyl group to form an ethyl ether, yielding an ethyl 2-ethoxybenzoate intermediate. This is commonly achieved via the Williamson ether synthesis.[4]

  • Stage 2: Creation of the Hydrazide Core. The ester intermediate is then converted into the core this compound scaffold. This transformation is accomplished through hydrazinolysis, a robust reaction where the ester is treated with hydrazine hydrate.[5][6]

  • Stage 3: Derivatization into Hydrazones. Finally, the this compound is reacted with a variety of aldehydes or ketones through a condensation reaction to produce the target hydrazone derivatives.[7][8] This step allows for the creation of a diverse library of compounds for biological screening.

The overall workflow is depicted below.

G cluster_0 Stage 1: Etherification cluster_1 Stage 2: Hydrazide Formation cluster_2 Stage 3: Derivatization A Ethyl Salicylate C Ethyl 2-Ethoxybenzoate A->C Williamson Ether Synthesis B Ethylating Agent (e.g., EtI) Base (e.g., K2CO3) E This compound C->E Hydrazinolysis D Hydrazine Hydrate (NH2NH2·H2O) G This compound Derivative (Hydrazone) E->G Condensation F Aldehyde or Ketone (R-CHO)

Figure 1: Overall synthetic workflow for this compound derivatives.

Stage 1 Protocol: Synthesis of Ethyl 2-Ethoxybenzoate

Principle and Rationale

The Williamson ether synthesis is a classic and reliable S(_N)2 reaction for forming ethers.[4] In this protocol, the phenolic proton of ethyl salicylate is first removed by a moderately strong base, potassium carbonate, to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic ethyl group of ethyl iodide, displacing the iodide ion and forming the desired ether linkage. Anhydrous dimethylformamide (DMF) is used as the solvent because it is polar and aprotic, which effectively solvates the potassium cation while leaving the phenoxide nucleophile highly reactive, thus accelerating the S(_N)2 reaction.

Detailed Experimental Protocol

Materials:

  • Ethyl salicylate

  • Anhydrous potassium carbonate (K(_2)CO(_3))

  • Ethyl iodide (EtI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add ethyl salicylate (1.0 eq) and anhydrous DMF (approx. 10 mL per 1.0 g of ethyl salicylate). Begin stirring.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the flask. The mixture will become a suspension.

  • Addition of Ethylating Agent: Stir the suspension at room temperature for 15-20 minutes. Then, add ethyl iodide (1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 12-16 hours.[4] The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the ethyl salicylate spot.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10 times the volume of DMF used).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL for a 10g scale reaction).

  • Washing: Combine the organic layers and wash them with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter the drying agent, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a colorless to pale yellow oil, is often pure enough for the next step. If necessary, purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Stage 2 Protocol: Synthesis of this compound

Principle and Rationale

This stage involves the conversion of the synthesized ester into a hydrazide via hydrazinolysis. Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. This nucleophilic acyl substitution reaction results in the displacement of the ethoxide leaving group to form the highly stable this compound. Ethanol is an excellent solvent for this reaction as it dissolves both the ester and hydrazine hydrate, and its boiling point is suitable for refluxing to drive the reaction to completion.[7]

Detailed Experimental Protocol

Materials:

  • Ethyl 2-ethoxybenzoate (from Stage 1)

  • Hydrazine hydrate (80% or 99-100%)

  • Ethanol (95% or absolute)

  • Distilled water

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • Reaction Setup: Dissolve ethyl 2-ethoxybenzoate (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate (3.0 to 5.0 eq) to the solution. A larger excess helps to drive the equilibrium towards the product.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 4-6 hours.[7] Monitor the reaction's progress using TLC.

  • Isolation: After the reaction is complete, reduce the volume of the solvent by about half using a rotary evaporator.

  • Precipitation: Cool the concentrated solution in an ice bath. The product, this compound, should precipitate as a white solid. If precipitation is slow, adding cold distilled water can facilitate it.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol or cold distilled water to remove any unreacted hydrazine hydrate.

  • Drying: Dry the product in a vacuum oven at a low temperature (40-50°C) to yield pure this compound as a white crystalline solid.

Stage 3 Protocol: Synthesis of this compound Derivatives (Hydrazones)

Principle and Rationale

The final stage is the synthesis of hydrazones through the condensation of this compound with an aldehyde or ketone.[8] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The nucleophilic nitrogen of the hydrazide attacks the carbonyl carbon of the aldehyde. A catalytic amount of acid (like glacial acetic acid) is often added to protonate the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon and accelerates the reaction. The subsequent elimination of a water molecule forms the stable carbon-nitrogen double bond (imine) characteristic of a hydrazone.

Figure 2: General reaction scheme for the synthesis of hydrazone derivatives.

General Experimental Protocol

Materials:

  • This compound (from Stage 2)

  • Substituted aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add Aldehyde: To this solution, add the desired aldehyde or ketone (1.0 eq).

  • Add Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux for 6-8 hours.[7] The formation of the product is often indicated by the precipitation of a solid from the reaction mixture.

  • Isolation: After the reflux period, cool the reaction flask to room temperature and then in an ice bath to maximize precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. The product is often pure after this step. If further purification is needed, recrystallization from a suitable solvent (such as ethanol or an ethanol/water mixture) is recommended.

  • Drying: Dry the purified hydrazone derivative in a vacuum oven.

Data Summary for Representative Derivatives

The following table summarizes expected outcomes for the synthesis of various hydrazide-hydrazone derivatives, based on general literature for similar compounds. Yields and conditions are representative and may vary.

Starting AldehydeDerivative NameTypical SolventTypical Yield (%)Biological Activity Notes
BenzaldehydeN'-Benzylidene-2-ethoxybenzohydrazideEthanol85-95%General antimicrobial scaffold[1]
4-ChlorobenzaldehydeN'-(4-Chlorobenzylidene)-2-ethoxybenzohydrazideEthanol90-98%Often exhibits enhanced antibacterial activity[3]
4-NitrobenzaldehydeN'-(4-Nitrobenzylidene)-2-ethoxybenzohydrazideEthanol88-96%The nitro group can contribute to antibacterial effects[2]
4-MethoxybenzaldehydeN'-(4-Methoxybenzylidene)-2-ethoxybenzohydrazideMethanol~92%Can exhibit antiglycation and other activities[6]
SalicylaldehydeN'-(2-Hydroxybenzylidene)-2-ethoxybenzohydrazideEthanol80-90%The extra hydroxyl group allows for metal chelation[9]

References

Application Note: Accelerated Synthesis of Bio-active Hydrazone Scaffolds via Microwave-Assisted Condensation of 2-Ethoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, medicinal chemists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the rapid and efficient synthesis of hydrazone derivatives from 2-ethoxybenzhydrazide using microwave-assisted organic synthesis (MAOS). We present a detailed protocol, explore the mechanistic underpinnings of the microwave effect, and discuss the significance of the resulting hydrazone derivatives as scaffolds in modern drug discovery. This application note is designed to be a practical and scientifically robust resource for researchers seeking to leverage MAOS for the accelerated development of novel chemical entities.

Introduction: The Imperative for Speed and Efficiency in Medicinal Chemistry

The synthesis of novel molecular entities is the cornerstone of drug discovery. Among the myriad of privileged scaffolds, hydrazones (compounds containing the R1R2C=NNHR3 functionality) have garnered significant attention due to their diverse and potent biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[1][2][3]. The azomethine group (–N=CH–) in hydrazones is crucial for their biological activity, often acting as a key pharmacophore that interacts with biological targets.

This compound is an attractive starting material for the synthesis of novel hydrazones. The presence of the ethoxy group at the ortho position can influence the conformational preferences and electronic properties of the final hydrazone derivatives, potentially leading to unique biological activities.

Conventional methods for hydrazone synthesis often involve refluxing the hydrazide and carbonyl compound in a suitable solvent for several hours[4][5]. While effective, these methods can be time-consuming and energy-intensive. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, often leading to dramatically reduced reaction times, higher yields, and improved product purity[6][7][8][9]. This is achieved through the efficient and uniform heating of the reaction mixture by microwave irradiation.

This application note provides a detailed, step-by-step protocol for the microwave-assisted synthesis of hydrazone derivatives from this compound. We will delve into the rationale behind the experimental design, provide expected characterization data, and discuss the potential applications of the synthesized compounds in drug development.

The Science of Microwave-Assisted Hydrazone Synthesis

The accelerated rate of reaction under microwave irradiation is attributed to a combination of thermal and potentially non-thermal effects. The primary mechanism is dielectric heating, where polar molecules in the reaction mixture align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the reaction vessel. This efficient heating profile minimizes the formation of side products that can occur with conventional heating methods where the vessel walls are hotter than the bulk of the solution.

The acid-catalyzed condensation of a hydrazide with an aldehyde or ketone to form a hydrazone is particularly amenable to microwave assistance. The polar intermediates and transition states in the reaction mechanism are efficiently heated by microwaves, leading to a significant rate enhancement.

reaction_mechanism This compound This compound Nucleophilic_Attack Nucleophilic_Attack This compound->Nucleophilic_Attack Aldehyde/Ketone Aldehyde/Ketone Protonation Protonation Aldehyde/Ketone->Protonation Protonation->Nucleophilic_Attack Intermediate Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration Hydrazone Hydrazone Dehydration->Hydrazone Microwave_Energy Microwave_Energy Microwave_Energy->Protonation Accelerates Microwave_Energy->Dehydration Accelerates

Caption: Acid-catalyzed formation of hydrazones accelerated by microwave energy.

Experimental Protocols

This section provides a detailed protocol for the microwave-assisted synthesis of a representative hydrazone derivative from this compound and a substituted aromatic aldehyde.

Materials and Reagents
  • This compound

  • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Microwave synthesizer

  • Microwave vials (10 mL) with stir bars

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Filtration apparatus

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 180.2 mg).

  • Addition of Aldehyde: To the same vial, add the desired substituted aromatic aldehyde (1.0 mmol).

  • Solvent and Catalyst: Add 3 mL of absolute ethanol and 2-3 drops of glacial acetic acid to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at a constant power of 150-200 W for 3-5 minutes. The reaction temperature should be monitored and maintained around 100-120 °C.

  • Reaction Monitoring: After the initial irradiation, cool the vial to room temperature and check the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate/hexane, 3:7 v/v). If the reaction is incomplete, irradiate for an additional 1-2 minutes.

  • Product Isolation: Once the reaction is complete, cool the vial in an ice bath to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. The product can be further purified by recrystallization from ethanol if necessary.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Rationale for Experimental Choices
  • Solvent: Ethanol is a good solvent for both reactants and has a high dielectric constant, making it suitable for microwave heating.

  • Catalyst: A catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the nucleophilic attack by the hydrazide.

  • Microwave Parameters: The power and time are optimized to ensure a rapid reaction without causing degradation of the reactants or products. The use of a sealed vessel allows the reaction to be performed at temperatures above the boiling point of the solvent, further accelerating the reaction rate. This protocol is adapted from similar microwave-assisted syntheses of hydrazones from structurally related benzhydrazides[10].

Characterization of Synthesized Hydrazones

The synthesized hydrazone derivatives should be characterized by standard analytical techniques to confirm their structure and purity.

Technique Expected Observations
Melting Point Sharp melting point, indicating a pure compound.
FT-IR (cm⁻¹) Appearance of a C=N stretch (around 1600-1620 cm⁻¹), disappearance of the C=O stretch of the aldehyde (around 1700 cm⁻¹), and the presence of N-H stretching bands.
¹H NMR A singlet in the range of δ 8.0-9.0 ppm corresponding to the azomethine proton (-N=CH-). A singlet around δ 11.0-12.0 ppm for the -NH- proton. Aromatic protons will appear in the range of δ 6.5-8.5 ppm.
¹³C NMR A signal for the azomethine carbon (-N=CH-) in the range of δ 140-150 ppm.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of the product.

Applications in Drug Discovery

Hydrazone derivatives of this compound are promising candidates for further investigation in drug discovery programs. The hydrazone scaffold is a known pharmacophore in a variety of therapeutic areas. For instance, numerous hydrazone-containing compounds have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi[1][2][3][11][12].

The synthesized compounds can be screened for various biological activities, including:

  • Antimicrobial Activity: Against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

  • Anticancer Activity: Against various cancer cell lines.

  • Anti-inflammatory Activity: Using in vitro and in vivo models of inflammation.

workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Start Reactants This compound + Aldehyde/Ketone Start->Reactants Microwave_Synthesis Microwave Irradiation (Ethanol, Acetic Acid) Reactants->Microwave_Synthesis Purification Precipitation & Recrystallization Microwave_Synthesis->Purification Characterization FT-IR, NMR, MS Purification->Characterization Pure_Hydrazone Pure_Hydrazone Characterization->Pure_Hydrazone Antimicrobial_Screening Antimicrobial_Screening Pure_Hydrazone->Antimicrobial_Screening Anticancer_Screening Anticancer_Screening Pure_Hydrazone->Anticancer_Screening Anti_inflammatory_Screening Anti_inflammatory_Screening Pure_Hydrazone->Anti_inflammatory_Screening Hit_Identification Hit_Identification Antimicrobial_Screening->Hit_Identification Anticancer_Screening->Hit_Identification Anti_inflammatory_Screening->Hit_Identification Lead_Optimization Lead_Optimization Hit_Identification->Lead_Optimization

Caption: Workflow from synthesis to biological screening of hydrazone derivatives.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly approach to the synthesis of hydrazone derivatives from this compound. This application note provides a robust and reproducible protocol that can be readily implemented in a research setting. The resulting hydrazone scaffolds are valuable building blocks for the development of new therapeutic agents, and their rapid synthesis can significantly accelerate the drug discovery process.

References

Analytical methods for characterizing 2-Ethoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-Ethoxybenzhydrazide

Introduction

This compound (C₉H₁₂N₂O₂) is an aromatic hydrazide compound featuring an ethoxy group ortho to a benzoyl hydrazide moiety. Hydrazide and its derivatives, hydrazones, are a class of compounds extensively studied for their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties. Given its structural features, this compound serves as a valuable intermediate in the synthesis of more complex molecules and potential drug candidates.

The rigorous analytical characterization of such compounds is a cornerstone of drug discovery and development. It ensures the unambiguous confirmation of the chemical structure, quantifies its purity, and establishes a stability profile. This guide provides a comprehensive overview of the essential analytical methods for the thorough characterization of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles, providing not just procedural steps but also the scientific rationale behind them.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential before commencing any analytical work. These parameters influence solvent selection, chromatographic behavior, and sample handling.

PropertyValueSource
Chemical Formula C₉H₁₂N₂O₂[1][2][3][4]
Molecular Weight 180.20 g/mol [1][2]
CAS Number 21018-13-3[1][2][4]
IUPAC Name 2-ethoxybenzohydrazide[2]
Synonyms o-Ethoxy benzhydrazide[1][2][4]
Appearance Beige or white solid/crystalline powder[5][6]
Melting Point 62-64 °C / 113 - 117 °C[3][5]
pKa (Predicted) 12.46 ± 0.10[3]
Solubility Water soluble[5]

Note: Discrepancies in melting point values from different suppliers may reflect differences in crystalline form or purity and underscore the importance of in-house verification.

Safety & Handling

According to GHS classifications, this compound is considered a hazardous substance.[2]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][7] It is also harmful if swallowed.[5]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[7] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][7] Ensure eyewash stations and safety showers are readily accessible.[5]

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Stationary Phase: A C18 column is chosen for its versatility and strong retentivity for aromatic compounds like this compound.

  • Mobile Phase: A mixture of acetonitrile and water provides a good polarity range for elution. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency.

  • Acid Modifier: A small amount of formic or phosphoric acid is added to the aqueous phase to suppress the ionization of any residual silanol groups on the column, leading to sharper, more symmetrical peaks. It also ensures the hydrazide moiety is consistently protonated.

  • Detection: The aromatic ring in this compound provides strong UV absorbance. A detection wavelength of 240-254 nm is typically effective for this class of compounds.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Filter both phases through a 0.22 µm membrane filter and degas thoroughly.[8]

  • Standard Preparation:

    • Accurately weigh and dissolve 10 mg of this compound reference standard in acetonitrile to prepare a 1.0 mg/mL stock solution.

    • Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a working concentration of 0.1 mg/mL.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration (0.1 mg/mL) as the standard, using the same diluent.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase Gradient elution (see table below)
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL

    | Detector | UV at 240 nm |

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 10 90
    25 10 90
    26 70 30

    | 30 | 70 | 30 |

  • Analysis:

    • Inject the diluent (blank), followed by the reference standard, and then the sample.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase A & B D Equilibrate HPLC System A->D B Prepare Reference Standard (0.1 mg/mL) E Inject Blank, Standard, Sample B->E C Prepare Test Sample (0.1 mg/mL) C->E D->E F Acquire Chromatogram E->F G Integrate Peaks F->G H Calculate Area % Purity G->H

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and assessing the purity of volatile or semi-volatile compounds. The compound is vaporized and separated by GC, then fragmented and detected by MS, providing a unique chemical fingerprint.

  • Derivatization: While direct analysis is possible, hydrazines can be thermally labile or exhibit poor peak shape. Derivatization, for instance with benzaldehyde, can create a more stable, less polar hydrazone that is more amenable to GC analysis.[9][10] However, for initial identity confirmation, a direct injection method is often attempted first.

  • Ionization: Electron Impact (EI) ionization is used as it provides reproducible fragmentation patterns that can be compared to spectral libraries like NIST.

  • Key Fragments: For this compound, the molecular ion peak (m/z 180) may be observed. Key fragment ions noted in the PubChem database are m/z 121 and 149, which are critical for identification.[2] The m/z 149 peak likely corresponds to the loss of the -NHNH₂ group, and the m/z 121 peak corresponds to the 2-ethoxybenzoyl cation.

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg/mL) of this compound in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • GC-MS Conditions:

    Parameter Condition
    GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
    Carrier Gas Helium, constant flow 1.0 mL/min
    Injector Temp. 250 °C
    Oven Program Start at 100°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min
    MS Interface Temp. 280 °C
    Ionization Mode Electron Impact (EI), 70 eV

    | Mass Range | 40-400 amu |

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Compare the resulting mass spectrum with a reference spectrum or library (e.g., NIST).

    • Confirm the presence of the molecular ion (m/z 180) and characteristic fragment ions (m/z 149, 121).[2]

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide direct information about the molecular structure, confirming the presence of functional groups and the overall atomic connectivity.

Spectro_ID_Workflow Start Sample of This compound FTIR FTIR Analysis Start->FTIR NMR NMR Analysis (¹H & ¹³C) Start->NMR GCMS GC-MS Analysis Start->GCMS Confirm Structural Confirmation FTIR->Confirm NMR->Confirm GCMS->Confirm

Caption: Workflow for Spectroscopic Identity Confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Based on the structure and data from the NIST Chemistry WebBook, the following characteristic peaks are expected[11]:

  • N-H Stretch: Two bands around 3200-3400 cm⁻¹ from the -NH₂ group.

  • Aromatic C-H Stretch: Above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Below 3000 cm⁻¹ (from the ethoxy group).

  • C=O Stretch (Amide I): A strong absorption around 1640-1680 cm⁻¹.

  • N-H Bend (Amide II): Around 1550-1620 cm⁻¹.

  • C=C Aromatic Ring Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Strong absorption around 1200-1250 cm⁻¹ (aryl ether).

  • Sample Preparation:

    • Use the Attenuated Total Reflectance (ATR) method for rapid, direct analysis of the solid powder. Ensure the ATR crystal is clean before use.

    • Alternatively, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Place the sample on the ATR crystal or place the KBr pellet in the sample holder.

    • Collect a background spectrum of the empty instrument.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Analysis:

    • Identify the characteristic absorption bands and compare them to the expected frequencies to confirm the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the complete carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR provides analogous information for carbon atoms.

  • -NH₂ Protons: A broad singlet around 4.0-5.0 ppm (exchangeable with D₂O).

  • -NH- Proton: A broad singlet, typically downfield, around 8.0-9.5 ppm (exchangeable with D₂O).

  • Aromatic Protons: A series of multiplets between 6.8-8.0 ppm (4 protons total). The ortho and para protons to the ethoxy group will be more upfield, while the proton ortho to the carbonyl group will be the most downfield.

  • -O-CH₂- Protons: A quartet around 4.1 ppm.

  • -CH₃ Protons: A triplet around 1.4 ppm.

  • C=O Carbon: A signal in the 165-175 ppm range.

  • Aromatic Carbons: Six signals in the 110-160 ppm range. The carbon attached to the oxygen (-C-O) will be the most downfield in this group.

  • -O-CH₂- Carbon: A signal around 60-70 ppm.

  • -CH₃ Carbon: A signal around 15-20 ppm.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz).

    • Additional experiments like DEPT, COSY, and HSQC can be performed for unambiguous assignment.

  • Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H signals and assign chemical shifts to the corresponding protons and carbons based on expected values, multiplicities, and integration.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of a material, such as melting point and decomposition temperature.

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It provides a precise melting point, observed as an endothermic peak. This can be used to confirm the melting point range provided by suppliers.[3][5]

  • TGA: Measures the change in mass of a sample as a function of temperature. It reveals the temperature at which the compound begins to decompose.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC/TGA pan.

  • Instrumentation:

    • Place the pan in the instrument.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C).

  • Analysis:

    • DSC: Identify the onset and peak of the endotherm corresponding to the melting point.

    • TGA: Determine the onset temperature of mass loss, indicating the beginning of thermal decomposition.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach employing orthogonal techniques. The combination of chromatography (HPLC, GC-MS) for purity and identity, spectroscopy (FTIR, NMR) for structural confirmation, and thermal analysis (DSC/TGA) for physical properties provides a comprehensive and robust data package. The protocols and insights detailed in this guide establish a validated system for ensuring the quality, identity, and integrity of this compound for research and development applications.

References

Application Notes and Protocols for the Use of 2-Ethoxybenzhydrazide in the Development of Novel Antifungal Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Benzhydrazides in Antifungal Research

The relentless rise of invasive fungal infections, compounded by the growing threat of antimicrobial resistance, necessitates the exploration of novel chemical scaffolds for the development of next-generation antifungal agents. Among the promising classes of heterocyclic compounds, benzhydrazides (the hydrazide derivatives of benzoic acids) and their related hydrazones have garnered significant attention for their broad spectrum of biological activities, including antibacterial, anti-inflammatory, and notably, antifungal properties.[1][2] The benzhydrazide core offers a versatile platform for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize potency and selectivity.

This technical guide focuses on a specific, yet promising, member of this family: 2-ethoxybenzhydrazide . The introduction of an ethoxy group at the ortho-position of the benzene ring is a strategic chemical modification. This substitution can influence the compound's lipophilicity, conformational flexibility, and hydrogen-bonding capabilities, all of which are critical determinants of its interaction with biological targets. While the direct antifungal profile of this compound is an area of active investigation, extensive research on structurally related benzohydrazides provides a strong rationale for its exploration.[3][4]

These notes are designed for researchers, medicinal chemists, and drug development professionals. We will provide a comprehensive, experience-driven guide covering the synthesis of this compound, detailed protocols for evaluating its antifungal efficacy, insights into its likely mechanism of action based on analogous compounds, and a discussion on the structure-activity relationships (SAR) that govern this chemical class.

Part 1: Synthesis and Characterization of this compound

The synthesis of this compound is a well-defined, two-step process that begins with the readily available precursor, 2-hydroxybenzaldehyde (salicylaldehyde). The causality behind this synthetic route is clear: first, the phenolic hydroxyl group is etherified to introduce the ethoxy moiety, and second, the resulting aldehyde is converted to the target hydrazide.

Step 1: Williamson Ether Synthesis of 2-Ethoxybenzaldehyde

The Williamson ether synthesis is a robust and reliable SN2 reaction for forming ethers.[5] In this step, the phenolic proton of salicylaldehyde is abstracted by a base to form a nucleophilic phenoxide ion, which then attacks an ethylating agent.

Protocol 1: Synthesis of 2-Ethoxybenzaldehyde

  • Materials:

    • 2-hydroxybenzaldehyde (salicylaldehyde) (1.0 eq)

    • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

    • Ethyl iodide (C₂H₅I) (1.2 eq)

    • Anhydrous dimethylformamide (DMF)

    • Diethyl ether

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxybenzaldehyde.

    • Add anhydrous potassium carbonate to the flask, followed by anhydrous DMF (approx. 10 mL per gram of salicylaldehyde).

    • Stir the resulting suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide.

    • Add ethyl iodide dropwise to the stirring suspension.

    • Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer three times with 50 mL of diethyl ether.

    • Combine the organic layers and wash twice with 50 mL of brine solution to remove residual DMF and salts.[5]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-ethoxybenzaldehyde.

Step 2: Hydrazinolysis of 2-Ethoxybenzaldehyde to this compound

This is a standard conversion of an aldehyde to a hydrazide. The reaction involves the nucleophilic attack of hydrazine on the carbonyl carbon of the aldehyde. While the provided search results detail the hydrazinolysis of esters, the principle is adaptable to aldehydes, typically proceeding via an intermediate hydrazone which may be reduced or rearranged depending on reaction conditions. For the direct synthesis from an ester (ethyl 2-ethoxybenzoate), the protocol is more direct.

Protocol 2: Synthesis of this compound (from Ethyl 2-Ethoxybenzoate)

  • Materials:

    • Ethyl 2-ethoxybenzoate (1.0 eq)

    • Hydrazine hydrate (80% solution) (2.0 eq)

    • Absolute ethanol

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-ethoxybenzoate in absolute ethanol (approx. 100 mL per 0.1 mol of ester).[6]

    • While stirring, add hydrazine hydrate dropwise to the solution.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction's progress by TLC.

    • After the reaction is complete, reduce the volume of the solvent by about half using a rotary evaporator.

    • Cool the concentrated solution in an ice bath to induce precipitation of the product.

    • Collect the white precipitate by vacuum filtration and wash it with a small amount of cold ethanol.

    • Purify the crude product by recrystallization from ethanol to yield pure, crystalline this compound.[6]

    • Dry the final product in a vacuum oven at 50-60°C to a constant weight.

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

  • Melting Point (MP): To determine purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O, C-O-C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrazinolysis Salicylaldehyde 2-Hydroxybenzaldehyde Precursor 2-Ethoxybenzaldehyde Salicylaldehyde->Precursor K₂CO₃, C₂H₅I DMF, 80°C Ester Ethyl 2-Ethoxybenzoate Precursor->Ester Oxidation & Esterification (Alternative Route) Hydrazide This compound Ester->Hydrazide Hydrazine Hydrate Ethanol, Reflux

Synthesis pathway for this compound.

Part 2: Protocols for Antifungal Susceptibility Testing

To evaluate the antifungal potential of this compound, standardized methods established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be employed. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/M38)

  • Materials:

    • This compound (stock solution in DMSO)

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • Sterile 96-well microtiter plates

    • Spectrophotometer or plate reader (optional)

  • Procedure:

    • Inoculum Preparation:

      • For yeasts (Candida spp.), culture the strain on Sabouraud Dextrose Agar (SDA) for 24 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

      • For molds (Aspergillus spp.), culture on Potato Dextrose Agar (PDA) until sporulation is achieved. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI.

    • Drug Dilution:

      • Prepare a series of two-fold dilutions of the this compound stock solution in RPMI medium directly in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

      • Include a positive control well (fungal inoculum without the drug) and a negative control well (medium only).

    • Inoculation and Incubation:

      • Add the prepared fungal inoculum to each well containing the drug dilutions.

      • Incubate the plates at 35°C. Read yeast plates after 24 hours and mold plates after 48 hours.

    • MIC Determination:

      • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. For azoles and related compounds, this is often a ≥50% reduction in turbidity (MIC-2 endpoint). For some compounds, a complete inhibition of growth (MIC-0 endpoint) may be observed. The endpoint should be read visually or with a spectrophotometer at 530 nm.

Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

While specific data for this compound is pending experimental validation, we can infer its potential from studies on analogous compounds.

Key SAR Observations for Benzhydrazide Antifungals
  • Substitution on the Benzene Ring: The position and nature of substituents are critical. Electron-withdrawing groups, such as halogens (e.g., fluoro, chloro) at the ortho or para positions, often enhance antifungal activity.[7] The introduction of a lipophilic group like the ethoxy moiety at the ortho position is hypothesized to improve cell membrane permeability.

  • The Hydrazide Moiety: The -C(=O)NHNH₂ group is a crucial pharmacophore. It can act as a hydrogen bond donor and acceptor, facilitating interactions with target enzymes. Modification of the terminal nitrogen, for instance, by forming hydrazones, can significantly modulate the antifungal spectrum and potency.[1]

Table 1: Antifungal Activity of Representative Benzhydrazide Derivatives

CompoundFungal StrainEC₅₀ (µg/mL)Reference
Compound A6 (3,4-difluorophenyl derivative) Rhizoctonia solani0.88[4]
Colletotrichum gloeosporioides0.71[4]
Compound A11 (2-chlorophenyl derivative) Colletotrichum gloeosporioides0.40[4]
2-octanoylbenzohydroquinone Candida krusei2[8]
Rhizopus oryzae4[8]

This table presents data from structurally related compounds to provide a benchmark for the expected potency of novel benzhydrazide derivatives like this compound.

Plausible Mechanisms of Antifungal Action

The hydrazide scaffold is known to target several key fungal processes. The primary proposed mechanisms include:

  • Inhibition of Succinate Dehydrogenase (SDH): SDH (Complex II) is a vital enzyme in both the electron transport chain and the tricarboxylic acid (TCA) cycle. Several commercial fungicides are SDH inhibitors. Benzhydrazide derivatives have been shown to effectively inhibit this enzyme, leading to a disruption of fungal respiration and energy production.[4] Molecular docking studies suggest that the hydrazide moiety can form strong hydrogen bond interactions with key residues in the enzyme's active site.[4]

  • Disruption of Cell Membrane Integrity: Some hydrazide-containing compounds can interfere with the biosynthesis of essential membrane components like ergosterol or directly interact with the fungal plasma membrane, leading to increased permeability and cell death.[4]

Mechanism_of_Action cluster_etc Electron Transport Chain Compound This compound Membrane Cell Membrane Compound->Membrane Disruption SDH Succinate Dehydrogenase (SDH) [Complex II] Compound->SDH Inhibition Mitochondrion Mitochondrion MembraneIntegrity Membrane Integrity Loss Membrane->MembraneIntegrity leads to ATP ATP Production SDH->ATP electron flow TCA TCA Cycle TCA->SDH provides succinate Ergosterol Ergosterol Synthesis

Proposed mechanisms of action for benzhydrazide antifungals.

Conclusion and Future Directions

This compound represents a logical and promising candidate for antifungal drug discovery. Its synthesis is straightforward, and the protocols provided herein offer a clear pathway for its preparation and evaluation. Based on the extensive literature on related benzhydrazides, it is reasonable to hypothesize that this compound will exhibit activity against a range of fungal pathogens, potentially through the inhibition of crucial metabolic enzymes like succinate dehydrogenase.

The next steps for researchers are clear: synthesize and characterize this compound, determine its MIC against a broad panel of clinically relevant and agriculturally important fungi, and perform mechanistic studies to elucidate its precise molecular target. These efforts will pave the way for further optimization of this exciting chemical scaffold, potentially leading to the development of a novel class of potent antifungal agents.

References

Application Notes and Protocols: 2-Ethoxybenzhydrazide as a Tunable Linker in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Static Linkage

In the landscape of bioconjugation, the linker is not merely a passive connector but an active modulator of a conjugate's function, stability, and therapeutic efficacy.[1] While highly stable, "non-cleavable" linkers have their place, there is a growing demand for dynamic linkers that respond to specific environmental cues.[2] Hydrazone-based linkers fulfill this need by forming covalent bonds that are uniquely sensitive to pH, a property that is masterfully exploited in advanced drug delivery and diagnostics.

This guide focuses on 2-Ethoxybenzhydrazide as a prototypical aromatic hydrazide linker. It forms a hydrazone bond through reaction with an aldehyde or ketone on a target biomolecule. The resulting linkage is characterized by its relative stability at neutral physiological pH (≈7.4) and its accelerated hydrolysis under the mildly acidic conditions found within cellular compartments like endosomes and lysosomes, or in the tumor microenvironment.[3][4] This pH-dependent cleavability is the cornerstone of its utility, enabling the design of sophisticated, stimuli-responsive bioconjugates. We will explore the chemical principles governing its use, provide detailed protocols for its application, and offer insights into the rational design of next-generation bioconjugates.

The Chemistry of this compound Linkage

Mechanism of Hydrazone Formation

The formation of a hydrazone bond is a condensation reaction between a hydrazide (in this case, this compound) and a carbonyl group (an aldehyde or ketone). The reaction proceeds via a two-step mechanism involving a carbinolamine intermediate. The reaction is reversible and catalyzed by acid.[5][6]

The optimal pH for hydrazone formation is typically around 4.5 to 5.5.[5] This acidic environment serves to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the terminal nitrogen of the hydrazide. However, a pH that is too low will protonate the hydrazide itself, rendering it non-nucleophilic and halting the reaction.

Hydrazone Formation Mechanism Mechanism of Hydrazone Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 Biomolecule-CHO (Aldehyde) INT Biomolecule-CH(OH)-NH-NH-CO-Ar (Carbinolamine) R1->INT + H⁺ (Catalyst) R2 H₂N-NH-CO-Ar (this compound) R2->INT Nucleophilic Attack P1 Biomolecule-CH=N-NH-CO-Ar (Hydrazone Conjugate) INT->P1 - H₂O - H⁺ P2 H₂O

Caption: Reaction mechanism for acid-catalyzed hydrazone bond formation.

Structural Influences of the this compound Moiety

The structure of this compound imparts key properties to the resulting conjugate:

  • Aromatic System: Hydrazones derived from aromatic aldehydes or hydrazides generally exhibit greater stability compared to their aliphatic counterparts due to resonance stabilization.[3] This contributes to the linker's integrity in circulation at neutral pH.

  • Ethoxy Group: The ortho-ethoxy group (-OCH₂CH₃) is an electron-donating group. This can subtly influence the electronics of the aromatic ring and the nucleophilicity of the hydrazide nitrogen. Furthermore, its presence can impact the solubility and steric profile of the linker-payload complex, potentially reducing aggregation.

Tunable Stability and pH-Dependent Hydrolysis

The defining feature of the hydrazone linkage is its susceptibility to acid-catalyzed hydrolysis—the reverse of its formation reaction.[4] While oxime linkages are approximately 1,000-fold more stable, the comparative lability of hydrazones is not a drawback but a design feature.[6][7] This allows for the controlled release of a conjugated payload in acidic environments. The rate of hydrolysis increases significantly as the pH drops from 7.4 to below 6.5.[3]

Core Applications and Methodologies

Application Focus 1: pH-Cleavable Linkers for Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that use an antibody to deliver a potent cytotoxic payload specifically to cancer cells.[2] A this compound linker can be used to attach the drug to the antibody. The resulting ADC remains stable in the bloodstream (pH 7.4), but upon internalization by a cancer cell into acidic endosomes and lysosomes (pH 4.5-6.0), the hydrazone bond is cleaved, releasing the drug where it is needed most.[4]

ADC Workflow ADC pH-Dependent Activation Workflow cluster_circulation Bloodstream (pH 7.4) cluster_cell Target Cancer Cell cluster_endosome Endosome / Lysosome (pH < 6.5) ADC Intact ADC Circulating Internalization Receptor-Mediated Internalization ADC->Internalization Binding Cleavage Hydrazone Linker Cleavage Internalization->Cleavage Release Payload Release Cleavage->Release Acid Hydrolysis Action Cell Death Release->Action

Caption: Workflow of an ADC with a pH-sensitive hydrazone linker.

Protocol 1: Conjugation of a this compound-Payload to an Aldehyde-Modified Antibody

This protocol assumes the payload has been pre-functionalized with this compound and the antibody has been modified to present aldehyde groups (see Protocol 3).

Materials:

  • Aldehyde-modified antibody (Ab-CHO) in PBS

  • This compound-Payload (Linker-Payload) dissolved in DMSO

  • Conjugation Buffer: 0.1 M Sodium Acetate, 150 mM NaCl, pH 5.5

  • Quenching Solution: 1 M Glycine, pH 7.0

  • PD-10 desalting columns

  • Reaction tubes and standard laboratory equipment

Methodology:

  • Buffer Exchange: Equilibrate a PD-10 desalting column with Conjugation Buffer. Exchange the buffer of the Ab-CHO solution into the Conjugation Buffer according to the manufacturer's protocol. Determine the protein concentration via A₂₈₀.

  • Reaction Setup:

    • In a reaction tube, dilute the Ab-CHO to a final concentration of 2-5 mg/mL with Conjugation Buffer.

    • Calculate the required volume of Linker-Payload solution to achieve a 10-20 molar excess over the antibody.

    • Causality Note: A molar excess drives the reaction equilibrium towards the product, ensuring efficient conjugation. The optimal excess should be determined empirically.

    • Add the Linker-Payload solution dropwise to the antibody solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 4-16 hours at room temperature or 4°C with gentle end-over-end mixing.

    • Causality Note: Longer incubation times or slightly elevated temperatures (e.g., 25°C) can increase conjugation efficiency, but must be balanced against the risk of protein degradation or aggregation.

  • Quenching (Optional): To quench any unreacted aldehyde groups on the antibody, add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unconjugated Linker-Payload by passing the reaction mixture through a new PD-10 desalting column equilibrated with a final formulation buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity (see Protocol 4).

Essential Supporting Protocols

Protocol 3: Generating Aldehyde Groups on Glycoproteins via Periodate Oxidation

This method targets sialic acid residues on glycosylated antibodies, oxidizing their vicinal diols to create reactive aldehyde groups.[5]

Materials:

  • Glycosylated antibody in PBS, pH 7.4

  • Sodium meta-periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared and protected from light)

  • Glycerol

  • PD-10 desalting columns

Methodology:

  • Preparation: Place the antibody solution (typically 5-10 mg/mL) in a reaction tube and cool to 4°C in the dark.

  • Oxidation: Add NaIO₄ solution to the antibody to achieve a final concentration of 1-2 mM.

    • Causality Note: The periodate concentration is critical. Too low, and oxidation will be incomplete; too high, and non-specific oxidation of amino acid residues (e.g., methionine, tryptophan) can occur.

  • Incubation: Incubate the reaction at 4°C in the dark for 30 minutes.

  • Quenching: Stop the reaction by adding glycerol to a final concentration of 15 mM. This consumes the excess periodate. Incubate for 10-15 minutes at 4°C.

  • Purification: Immediately purify the aldehyde-modified antibody (Ab-CHO) from excess reagents using a PD-10 desalting column equilibrated in the desired buffer for the subsequent conjugation step (e.g., Conjugation Buffer from Protocol 1). The Ab-CHO should be used immediately.

Protocol 4: Characterization and Quality Control of Hydrazone Conjugates

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Method: UV-Vis Spectroscopy. Measure the absorbance of the ADC at 280 nm (for protein) and at a wavelength corresponding to the maximum absorbance of the payload. Calculate the DAR using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.

  • Alternative: Hydrophobic Interaction Chromatography (HIC) can separate species with different DARs, providing an average DAR and a measure of heterogeneity.

2. Conjugate Integrity and Purity:

  • Method: SDS-PAGE (non-reducing and reducing conditions). Compare the ADC to the unmodified antibody. A successful conjugation will show a shift in the molecular weight bands corresponding to the attached payload.

  • Method: Size Exclusion Chromatography (SEC-HPLC). Assess the level of aggregation in the final ADC preparation. The conjugate should elute primarily as a single monomeric peak.

3. Confirmation of Linkage:

  • Method: Mass Spectrometry (e.g., LC-ESI-MS after IdeS digestion and reduction). This provides a precise mass of the antibody fragments (light chain, Fd, Fc), allowing for direct confirmation of payload attachment and site of conjugation.

Data Interpretation and Troubleshooting

Table 1: Comparative Properties of Common Bioconjugation Linkages

Linker TypeBond FormedStability (General)CleavabilityKey Feature
Hydrazone C=N-NHModerateAcid-labilepH-responsive release[3][5]
Oxime C=N-OHighVery stableRobust, stable linkage[6][8]
Thioether C-SVery HighNon-cleavableHigh in vivo stability
Disulfide S-SModerateReductively cleavableCleaved by intracellular glutathione
Val-Cit-PABC PeptideHigh (in plasma)Enzymatically cleavableCleaved by lysosomal proteases[9]

Table 2: Troubleshooting Guide for Hydrazone Conjugation Reactions

IssuePotential Cause(s)Recommended Solution(s)
Low DAR / Poor Conjugation Efficiency 1. Incorrect pH of conjugation buffer. 2. Insufficient molar excess of Linker-Payload. 3. Inefficient aldehyde generation. 4. Hydrolysis of Linker-Payload in stock solution.1. Verify buffer pH is 5.0-6.0. 2. Increase molar excess of Linker-Payload (e.g., to 30x). 3. Optimize periodate concentration and reaction time. 4. Use freshly prepared Linker-Payload solution.
High Levels of Aggregation 1. High concentration of organic co-solvent (DMSO). 2. Payload is highly hydrophobic. 3. Incorrect formulation buffer post-purification.1. Keep final DMSO concentration below 10%, ideally <5%. 2. Consider incorporating a hydrophilic spacer (e.g., PEG) into the linker design. 3. Ensure final buffer has appropriate pH and excipients.
Premature Drug Release 1. Hydrazone linker is too acid-labile for the specific payload/antibody combination. 2. Formulation buffer is too acidic.1. Modify the electronics of the linker; electron-withdrawing groups can decrease the rate of hydrolysis.[3] 2. Ensure storage and formulation buffer is at pH 7.0-7.4.

Conclusion

This compound represents a versatile and intelligent linker for bioconjugation. Its utility stems not from ultimate stability, but from its precisely tunable instability. The pH-dependent nature of the hydrazone bond provides a built-in "switch" that enables the controlled release of payloads in specific acidic microenvironments, a critical feature for targeted drug delivery systems like ADCs. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can leverage this compound to create sophisticated bioconjugates designed for conditional activation, enhancing therapeutic windows and enabling novel biological applications.

References

Experimental procedure for coupling 2-Ethoxybenzhydrazide with aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Experimental Procedure for Coupling 2-Ethoxybenzhydrazide with Aldehydes to Synthesize Bio-relevant N-Acylhydrazones

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-acylhydrazones (NAHs) represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] Their synthesis is typically straightforward, often achieved through the condensation reaction between a hydrazide and a carbonyl compound, such as an aldehyde or ketone.[4][5] This document provides a detailed guide for the synthesis of N'-substituted-2-ethoxybenzhydrazides via the coupling of this compound with various aldehydes. It covers the underlying chemical principles, offers a robust and adaptable experimental protocol, and includes expert insights into reaction optimization, troubleshooting, and product characterization, designed to empower researchers in the synthesis of novel drug candidates.

Scientific Foundation: The Chemistry of N-Acylhydrazone Formation

The coupling of this compound with an aldehyde is a classic condensation reaction that results in the formation of an N-acylhydrazone, a type of Schiff base.[4] The core of this transformation is the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde.

Reaction Mechanism

The reaction typically proceeds via a two-step mechanism, which is often catalyzed by the presence of a small amount of acid.[4][6]

  • Nucleophilic Addition: The lone pair of electrons on the terminal amine nitrogen of this compound attacks the carbonyl carbon of the aldehyde. This forms a tetrahedral hemiaminal (or carbinolamine) intermediate.[7]

  • Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond (C=N), known as an imine or azomethine group, yields the stable N-acylhydrazone product.

The use of a catalytic amount of acid, such as glacial acetic acid, accelerates the dehydration step, which is often the rate-limiting step of the reaction.[6][8]

G cluster_steps R1 This compound intermed Tetrahedral Hemiaminal Intermediate R1->intermed R2 Aldehyde R2->intermed cat H+ (Catalyst) cat:s->R2:n prod N-Acylhydrazone intermed->prod water H₂O step1 Step 1: Nucleophilic Addition step2 Step 2: Dehydration

Caption: Acid-catalyzed mechanism for N-acylhydrazone formation.

Causality Behind Experimental Choices
  • Solvent Selection: Ethanol or methanol are commonly used solvents as they effectively dissolve both the hydrazide and most aldehydes, while also being relatively easy to remove post-reaction.[4][9]

  • Catalyst: A catalytic amount of a weak acid like glacial acetic acid is sufficient to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the final dehydration step without causing unwanted side reactions.[4][10]

  • Temperature: The reaction is often performed at room temperature or with gentle heating (reflux).[4][9] Heating can increase the reaction rate, particularly for less reactive aldehydes, but may not be necessary for many substrates.

Experimental Protocol: Synthesis of N'-Arylidene-2-ethoxybenzhydrazide

This protocol provides a general and robust method for the synthesis of N-acylhydrazones from this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥98%Sigma-AldrichStarting hydrazide
Substituted Aldehyde (e.g., Benzaldehyde)Reagent GradeFisher ScientificCoupling partner
Ethanol (Absolute)Anhydrous, ≥99.5%VWRReaction Solvent
Glacial Acetic AcidACS GradeSigma-AldrichCatalyst
Diethyl EtherACS GradeFisher ScientificWashing solid product
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254MilliporeSigmaReaction monitoring
Round-bottom flask--Reaction vessel
Magnetic stirrer and stir bar--Agitation
Condenser--For reflux conditions (if needed)
Buchner funnel and filter paper--Product isolation

Step-by-Step Methodology

Caption: General experimental workflow for hydrazone synthesis.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.80 g, 10 mmol, 1.0 equiv.) in absolute ethanol (30 mL).

  • Aldehyde Addition: To this clear solution, add the desired aldehyde (10 mmol, 1.0 equiv.). If the aldehyde is a solid, it can be added directly.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette. The addition of acid catalyzes the condensation.[4][6]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), typically using a mobile phase like ethyl acetate/hexane (1:1). The product is usually more nonpolar than the starting hydrazide. For many aromatic aldehydes, a precipitate will begin to form within 30 minutes to a few hours.[4] If the reaction is sluggish, it can be gently heated to reflux for 1-3 hours.

  • Product Isolation: Once the reaction is complete (as indicated by TLC showing consumption of the limiting reagent), cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted aldehyde and residual acetic acid.

  • Drying: Dry the purified solid product under vacuum or in a desiccator. The resulting N-acylhydrazones are often obtained in high yields (80-99%) as crystalline solids.[11][12]

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Expert Insight: Enhancing Reaction Efficiency

For certain applications, especially in bioconjugation where reactions must proceed quickly under mild conditions, aniline can be used as a catalyst. Aniline rapidly forms an activated Schiff base with the aldehyde, which is then readily displaced by the hydrazide, significantly increasing the overall reaction rate and coupling efficiency.[13]

Data Presentation and Product Characterization

The identity and purity of the synthesized N'-substituted-2-ethoxybenzhydrazide must be confirmed through spectroscopic methods.

Expected Yields for Various Aldehydes
Aldehyde SubstrateReaction Time (RT)Typical YieldPhysical Appearance
Benzaldehyde1-2 hours>90%White crystalline solid
4-Chlorobenzaldehyde1 hour>95%Off-white solid
4-Methoxybenzaldehyde1-2 hours>90%White solid
2-Furaldehyde2-3 hours~85%Pale yellow solid
Propanal4-6 hours~80%White solid
(Note: Reaction times and yields are illustrative and may vary based on specific conditions and scale.)
Spectroscopic Validation

Confirming the structure of the N-acylhydrazone product is critical. Key spectral features to look for include:

  • FT-IR (Infrared Spectroscopy): The formation of the hydrazone is confirmed by the appearance of a C=N (azomethine) stretching vibration typically in the range of 1590–1630 cm⁻¹ and the presence of the C=O (amide) stretch around 1640–1660 cm⁻¹. The N-H stretch is also visible around 3100–3300 cm⁻¹.[11][12]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most characteristic signals are the singlet for the N-H proton (typically δ 11-12 ppm, deshielded) and the singlet for the N=CH proton (azomethine proton, typically δ 8-9 ppm). The aromatic and ethoxy group protons will also be present in their expected regions.[9][11]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Look for the resonance of the carbonyl carbon (C=O) near δ 160-170 ppm and the azomethine carbon (N=CH) around δ 140-150 ppm.[11]

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) that corresponds to the calculated molecular weight of the target compound.[9]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No Reaction / Low Yield 1. Inactive aldehyde (e.g., oxidized).2. Insufficient catalysis.3. Sterically hindered aldehyde.1. Use freshly distilled or a new bottle of aldehyde.2. Add a few more drops of acetic acid.3. Heat the reaction to reflux for several hours.
Product is Oily / Does Not Precipitate 1. Product is highly soluble in the reaction solvent.2. Product has a low melting point.1. Reduce the solvent volume by rotary evaporation.2. Add cold water dropwise to induce precipitation.3. Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and evaporate.
Impure Product 1. Unreacted starting material.2. Formation of side products (e.g., azine from aldehyde self-condensation).1. Ensure a 1:1 stoichiometric ratio.2. Wash the crude product thoroughly with a solvent in which the impurity is soluble but the product is not.3. Purify by recrystallization or column chromatography.

References

The Synthesis of Schiff Bases from 2-Ethoxybenzhydrazide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Schiff Bases in Modern Drug Discovery

Schiff bases, distinguished by their characteristic azomethine (-C=N-) functional group, represent a cornerstone in the architecture of contemporary medicinal chemistry and materials science.[1] First reported by Hugo Schiff in the 19th century, these compounds are typically formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone.[2] The true power of Schiff bases lies in their remarkable synthetic flexibility and the diverse biological activities they exhibit, which include antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3] The electronic and steric properties of the substituents on the amine and carbonyl precursors can be fine-tuned to modulate the biological efficacy of the resulting Schiff base.

This guide focuses on the preparation of Schiff bases using 2-ethoxybenzhydrazide as the primary amine component. The incorporation of the 2-ethoxybenzoyl moiety is of particular interest as the ethoxy group can influence the lipophilicity and, consequently, the cell permeability of the final compounds, potentially enhancing their therapeutic index. Hydrazide-hydrazones, a subset of Schiff bases, are known to possess significant biological activities, making this compound a promising scaffold for the development of novel therapeutic agents.[4]

This document provides detailed, field-proven protocols for the synthesis of Schiff bases derived from this compound, an in-depth discussion of the underlying reaction mechanisms, and an overview of their potential applications in drug development, grounded in authoritative scientific literature.

Core Synthesis Principles and Mechanistic Insights

The formation of a Schiff base from this compound and an aldehyde is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed and proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of the hydrazide, being nucleophilic, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate, a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine, or Schiff base, with the characteristic carbon-nitrogen double bond.

The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product side. This is typically achieved by using a dehydrating agent or by azeotropic distillation. The use of a catalytic amount of acid, such as glacial acetic acid, protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the rate of nucleophilic attack by the hydrazide.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of Schiff bases from this compound. These protocols are designed to be robust and can be adapted for a range of substituted aldehydes.

Protocol 1: General Synthesis of N'-(Substituted-benzylidene)-2-ethoxybenzhydrazides via Reflux Condensation

This is a widely applicable method that generally provides good to excellent yields.

Materials:

  • This compound (1 equivalent)

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, 2-3 drops)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add an equimolar amount of the desired substituted aldehyde.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring for 4-6 hours.[1]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base will often form.

  • To maximize product precipitation, the flask can be cooled in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator or a vacuum oven.

  • Characterize the final product using appropriate analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of this compound (Starting Material)

If this compound is not commercially available, it can be synthesized from ethyl 2-ethoxybenzoate.

Materials:

  • Ethyl 2-ethoxybenzoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-ethoxybenzoate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation: Characterization of a Representative Schiff Base

The following table summarizes the expected characterization data for a representative Schiff base, N'-(salicylidene)-2-ethoxybenzhydrazide, synthesized from this compound and salicylaldehyde.

Parameter Expected Data
Molecular Formula C₁₆H₁₆N₂O₃
Molecular Weight 284.31 g/mol
Appearance Crystalline solid
Melting Point Varies depending on purity
FT-IR (cm⁻¹) ~3200-3400 (O-H, N-H stretching), ~1650 (C=O stretching), ~1610 (C=N stretching), ~1240 (C-O-C stretching)
¹H NMR (δ, ppm) ~11.5 (s, 1H, OH), ~8.5 (s, 1H, N=CH), ~7.0-8.0 (m, 8H, Ar-H), ~4.2 (q, 2H, OCH₂), ~1.5 (t, 3H, CH₃)
¹³C NMR (δ, ppm) ~165 (C=O), ~160 (Ar-C-O), ~150 (C=N), ~115-140 (Ar-C), ~65 (OCH₂), ~15 (CH₃)

Visualization of the Synthesis Workflow and Reaction Mechanism

To provide a clearer understanding of the experimental process and the underlying chemistry, the following diagrams have been generated.

G cluster_workflow Synthesis Workflow Start Start Dissolve Hydrazide Dissolve this compound in Ethanol Start->Dissolve Hydrazide Add Aldehyde Add Substituted Aldehyde Dissolve Hydrazide->Add Aldehyde Add Catalyst Add Catalytic Acetic Acid Add Aldehyde->Add Catalyst Reflux Reflux for 4-6 hours Add Catalyst->Reflux Cool & Precipitate Cool to Room Temp & Precipitate Reflux->Cool & Precipitate Filter & Wash Filter and Wash with Cold Ethanol Cool & Precipitate->Filter & Wash Dry Dry the Product Filter & Wash->Dry Characterize Characterize (FT-IR, NMR, etc.) Dry->Characterize End End Characterize->End G cluster_mechanism Reaction Mechanism Reactants This compound + Aldehyde Protonation Protonation of Carbonyl Oxygen (Acid Catalyst) Reactants->Protonation Step 1 Nucleophilic_Attack Nucleophilic Attack of Hydrazide Nitrogen on Carbonyl Carbon Protonation->Nucleophilic_Attack Step 2 Carbinolamine Formation of Carbinolamine Intermediate Nucleophilic_Attack->Carbinolamine Step 3 Proton_Transfer Proton Transfer Carbinolamine->Proton_Transfer Step 4 Dehydration Elimination of Water Proton_Transfer->Dehydration Step 5 Schiff_Base Formation of Schiff Base (Imine) Dehydration->Schiff_Base Step 6

References

The Hydrazone Bridge: Harnessing 2-Ethoxybenzhydrazide for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzhydrazide Scaffold in Oncology Research

In the landscape of medicinal chemistry, the benzhydrazide scaffold has emerged as a privileged structure, serving as a versatile template for the design of novel therapeutic agents. Its unique chemical architecture, characterized by a benzene ring linked to a hydrazide moiety (-CONHNH2), provides an excellent foundation for the synthesis of a diverse array of derivatives with significant biological activities. Among these, the hydrazone linkage (-C=N-NH-CO-), readily formed through the condensation of a hydrazide with an aldehyde or ketone, has garnered considerable attention in the field of oncology. This chemical bridge allows for the facile combination of the benzhydrazide core with various aromatic and heterocyclic moieties, leading to the generation of compounds with potent and selective anticancer properties.

This application note focuses on a specific, yet highly promising, member of the benzhydrazide family: 2-ethoxybenzhydrazide. The presence of the ethoxy group at the ortho position of the benzene ring imparts distinct electronic and steric properties to the molecule, influencing its reactivity, conformational preferences, and, ultimately, its interaction with biological targets. Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its subsequent derivatization into hydrazone-based potential anticancer drugs. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and outline the methodologies for evaluating the biological activity of these novel compounds.

Synthetic Strategy: From Ester to Bioactive Hydrazone

The synthetic pathway to novel anticancer agents from this compound is a logical and efficient two-step process. The first step involves the synthesis of the core building block, this compound, from its corresponding ester. The second, and more versatile, step is the condensation of the synthesized hydrazide with a library of aldehydes or ketones to generate a diverse set of hydrazone derivatives. This modular approach allows for the systematic exploration of the chemical space and the investigation of structure-activity relationships (SAR).

Part 1: Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic acyl substitution reaction. The ethoxy group of ethyl 2-ethoxybenzoate is displaced by the highly nucleophilic hydrazine hydrate. The reaction is typically carried out in a protic solvent, such as ethanol, under reflux conditions, which facilitates the reaction to proceed to completion.

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl 2-ethoxybenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Beaker

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • To a solution of ethyl 2-ethoxybenzoate (1 equivalent) in ethanol (10 mL per gram of ester) in a round-bottom flask, add hydrazine hydrate (5 equivalents).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TCC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold distilled water and stir to precipitate the solid product.

  • Collect the white solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold water.

  • Dry the product under vacuum to obtain pure this compound.

  • The structure of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Part 2: Synthesis of this compound-Based Hydrazones

The formation of the hydrazone linkage is a classic condensation reaction between the nucleophilic nitrogen of the hydrazide and the electrophilic carbonyl carbon of an aldehyde or ketone[1]. This reaction is typically acid-catalyzed, which serves to activate the carbonyl group towards nucleophilic attack[1]. The choice of aldehyde or ketone is a critical determinant of the final compound's biological activity, and a diverse library of these reagents should be employed to explore a wide range of chemical functionalities.

Protocol 2: General Procedure for the Synthesis of this compound Hydrazone Derivatives

Materials:

  • This compound

  • Various aromatic or heterocyclic aldehydes/ketones

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol or methanol.

  • To this solution, add the desired aldehyde or ketone (1 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure hydrazone derivative.

  • Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.

Synthesis_Workflow cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of Hydrazone Derivatives Ethyl_2_ethoxybenzoate Ethyl 2-ethoxybenzoate Reaction_1 Reflux in Ethanol Ethyl_2_ethoxybenzoate->Reaction_1 Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Reaction_1 2_Ethoxybenzhydrazide This compound Reaction_1->2_Ethoxybenzhydrazide Reaction_2 Reflux in Ethanol (Catalytic Acid) 2_Ethoxybenzhydrazide->Reaction_2 Aldehyde_Ketone Aldehyde / Ketone Aldehyde_Ketone->Reaction_2 Hydrazone_Derivative Hydrazone Derivative (Potential Anticancer Drug) Reaction_2->Hydrazone_Derivative

Caption: Synthetic workflow for the preparation of this compound and its hydrazone derivatives.

Biological Evaluation: Assessing Anticancer Potential

Once a library of this compound-based hydrazones has been synthesized, the next critical step is to evaluate their anticancer activity. A tiered approach is typically employed, starting with in vitro cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most promising candidates.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity[2][3][4][5]. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 3: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical, HepG2 - liver)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized hydrazone derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized hydrazone derivatives in the culture medium. After 24 hours, replace the medium in each well with 100 µL of medium containing the desired concentration of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Compound A549 (Lung) IC₅₀ (µM) MCF-7 (Breast) IC₅₀ (µM) HeLa (Cervical) IC₅₀ (µM) HepG2 (Liver) IC₅₀ (µM) Reference
Doxorubicin Data varies by studyData varies by studyData varies by studyData varies by studyN/A
Hydrazone Derivative 1 To be determinedTo be determinedTo be determinedTo be determinedThis work
Hydrazone Derivative 2 To be determinedTo be determinedTo be determinedTo be determinedThis work
... ............This work

Table 1: Example of a data summary table for the in vitro cytotoxicity of synthesized hydrazone derivatives.

Mechanism of Action: Investigating Apoptosis

A common mechanism by which anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death. Several assays can be employed to determine if the synthesized hydrazones induce apoptosis in cancer cells.

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting apoptosis[6][7][8][9]. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol 4: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 is a key effector caspase that, once activated, cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis[10][11][12][13][14].

Protocol 5: Colorimetric Caspase-3 Activity Assay

Materials:

  • Cancer cells treated with the test compound

  • Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and a colorimetric caspase-3 substrate, e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Treat cells with the test compound as described for the Annexin V assay.

  • Lyse the cells using the provided lysis buffer.

  • Add the cell lysate to a 96-well plate.

  • Add the reaction buffer containing the DEVD-pNA substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.

Biological_Evaluation_Workflow Synthesized_Hydrazones Synthesized Hydrazone Derivatives Cytotoxicity_Screening In Vitro Cytotoxicity Screening (MTT Assay) Synthesized_Hydrazones->Cytotoxicity_Screening IC50_Determination Determine IC₅₀ Values Cytotoxicity_Screening->IC50_Determination Apoptosis_Assays Mechanism of Action Studies: Apoptosis Assays IC50_Determination->Apoptosis_Assays Select Potent Compounds Annexin_V Annexin V / PI Staining (Flow Cytometry) Apoptosis_Assays->Annexin_V Caspase_3 Caspase-3 Activity Assay Apoptosis_Assays->Caspase_3

Caption: Workflow for the biological evaluation of synthesized hydrazone derivatives.

Structure-Activity Relationship (SAR) and Target Identification

The modular nature of the hydrazone synthesis allows for a systematic investigation of the structure-activity relationship (SAR). By varying the aldehyde or ketone used in the condensation reaction, researchers can introduce a wide range of substituents and functionalities onto the this compound scaffold. This allows for the exploration of how factors such as electronic effects (electron-donating vs. electron-withdrawing groups), steric hindrance, and lipophilicity influence the anticancer activity of the resulting hydrazones[15][16][17]. For instance, the addition of halogen atoms, methoxy groups, or heterocyclic rings can significantly impact the biological activity of the compounds[15].

Furthermore, for highly active compounds, identifying the molecular target is a crucial step in the drug development process. Benzhydrazide derivatives have been reported to inhibit various targets in cancer cells, including Epidermal Growth Factor Receptor (EGFR) kinase[18][19][20][21]. EGFR is a receptor tyrosine kinase that plays a key role in cell proliferation, survival, and metastasis, and its overexpression or mutation is common in many cancers. Therefore, evaluating the inhibitory activity of the most potent this compound hydrazones against EGFR kinase would be a logical next step.

Conclusion and Future Directions

This compound represents a valuable and readily accessible starting material for the synthesis of novel hydrazone derivatives with potential anticancer activity. The synthetic protocols outlined in this application note are robust and can be easily adapted for the generation of a diverse library of compounds. The subsequent biological evaluation, employing a combination of cytotoxicity screening and mechanistic assays, provides a clear path for the identification of lead compounds.

Future research in this area should focus on expanding the library of synthesized hydrazones to further probe the structure-activity relationship. For the most promising candidates, in vivo studies in animal models of cancer will be necessary to evaluate their efficacy and safety profiles. Furthermore, detailed mechanistic studies, including target identification and validation, will be crucial for understanding how these compounds exert their anticancer effects and for guiding their further development as potential therapeutic agents. The hydrazone bridge, connecting the this compound scaffold to a world of chemical diversity, holds significant promise for the discovery of the next generation of anticancer drugs.

References

Application Note: High-Purity 2-Ethoxybenzhydrazide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 2-Ethoxybenzhydrazide, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The synthesis of hydrazide compounds often yields a product mixed with unreacted starting materials and various byproducts, necessitating a robust purification strategy to ensure compound integrity for downstream applications[1]. This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in the fundamental principles of crystallization. We detail a systematic approach to solvent selection, the complete recrystallization workflow, and methods for verifying final product purity. The causality behind each experimental step is explained to empower users to adapt and troubleshoot the protocol effectively.

Introduction: The Imperative for Purity

This compound (C₉H₁₂N₂O₂, MW: 180.20 g/mol ) is a versatile organic compound whose utility in medicinal chemistry and drug development is contingent on its purity[2][3][4]. Impurities can lead to inaccurate biological screening results, introduce variability in synthetic processes, and compromise the safety and efficacy of final active pharmaceutical ingredients (APIs).

Recrystallization is a powerful and widely used technique for purifying solid organic compounds[5][6][7]. The method leverages the differential solubility of the target compound and its impurities in a selected solvent system[1]. The core principle is that most compounds are more soluble in a hot solvent than in a cold one[5][8]. By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the target compound crystallizes out of the solution in a purer form, while the impurities remain dissolved in the surrounding liquid (mother liquor)[7][9]. This process is not only efficient and cost-effective but also scalable, making it ideal for both laboratory and industrial settings[8][10].

The Principle of Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent and the controlled cooling of a saturated solution.

  • Solvent Selection : The ideal solvent should exhibit high solubility for this compound at elevated temperatures but low solubility at room or sub-ambient temperatures[8][11][12]. Furthermore, the solvent should either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor upon cooling[7][11]. The chosen solvent must also be chemically inert to the compound and have a boiling point low enough to be easily removed from the purified crystals during the drying phase[13].

  • Nucleation and Crystal Growth : As the hot, saturated solution cools, it becomes supersaturated. This thermodynamic instability drives the solute molecules to arrange themselves into a stable, ordered crystal lattice, a process known as nucleation[10]. Slow cooling is crucial as it allows for selective incorporation of the desired molecules into the growing crystal lattice, effectively excluding differently shaped impurity molecules[5][8]. Rapid cooling can trap impurities and lead to the formation of small, less pure crystals[8].

Materials and Equipment

Reagents:

  • Crude this compound

  • Screening Solvents (Reagent Grade): Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Water (Deionized), Hexanes

  • Activated Charcoal (optional, for colored impurities)

  • Celpure® or filter aid (optional, for hot filtration)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Glass funnel (stemless or short-stemmed)

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Round-bottom flask

  • Rotary evaporator (for drying)

  • Melting point apparatus

  • TLC plates, chamber, and UV lamp

Experimental Protocol: Purification of this compound

This protocol is divided into two key stages: preliminary solvent screening to identify the optimal recrystallization solvent, followed by the main recrystallization procedure.

Part A: Systematic Solvent Selection

The choice of solvent is the most critical variable in recrystallization[7]. A systematic screening process is essential. Based on the structure of this compound (containing polar hydrazide and ether groups, and a nonpolar benzene ring), solvents of intermediate polarity like ethanol are a good starting point[13].

Procedure:

  • Place approximately 50 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, hexanes) dropwise at room temperature, swirling after each addition.

  • Observation 1 (Solubility at Room Temp): If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable as a single recrystallization solvent because recovery will be poor[14].

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Observation 2 (Solubility at High Temp): Note the amount of hot solvent required. An ideal solvent will dissolve the compound in a reasonable volume[14].

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • Observation 3 (Crystal Formation): The best solvent is one that produces a high yield of well-formed crystals upon cooling[11]. If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol/water) can be tested[11][15].

Parameter Ideal Solvent Characteristic Rationale
Solubility (Cold) Low / InsolubleEnsures maximum recovery of the purified compound upon cooling.[8][11]
Solubility (Hot) HighAllows for the dissolution of the compound in a minimal amount of solvent.[8][11]
Impurity Solubility Very high or very lowImpurities remain in the mother liquor or are removed during hot filtration.[11]
Boiling Point < 100-120 °CFacilitates easy removal from the final crystals without melting the product.[13]
Reactivity InertPrevents any chemical reaction with the compound being purified.[13]

For this compound, ethanol or an ethanol/water mixture is often a suitable choice, similar to other hydrazide derivatives[16][17].

Part B: The Recrystallization Workflow

Step 1: Dissolution

  • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

  • Add the chosen solvent (e.g., ethanol) in small portions while gently heating and stirring. Add just enough hot solvent to completely dissolve the solid[5][9]. Using the minimum amount is critical for achieving a good yield.

Step 2: Decolorization and Hot Filtration (If Necessary)

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal.

  • Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities[9].

  • To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper over a pre-heated receiving Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible.

    • Causality: Pre-heating the glassware prevents premature crystallization of the product in the funnel, which would decrease the final yield.

Step 3: Crystallization

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature on a benchtop.

    • Causality: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities[5][8].

  • Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

Step 4: Isolation of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

  • Connect the filter flask to a vacuum source and transfer the crystallized slurry into the funnel.

  • Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities[6][9]. Use a minimal amount to avoid redissolving the product.

  • Continue to draw air through the crystals on the funnel for 15-20 minutes to partially dry them.

Step 5: Drying

  • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Step 6: Purity Verification

  • Determine the melting point of the dried, recrystallized product. A pure compound will have a sharp, narrow melting point range.

  • Assess purity using Thin-Layer Chromatography (TLC) by comparing the recrystallized product to the crude material. The pure product should ideally show a single spot.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_final Final Product Crude Crude this compound Dissolve 1. Dissolve in Minimum Hot Solvent Crude->Dissolve Solvent Select Optimal Solvent Solvent->Dissolve HotFilter 2. Hot Gravity Filtration (Optional: remove insolubles) Dissolve->HotFilter Cool 3. Slow Cooling & Crystallization HotFilter->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Ice-Cold Solvent Isolate->Wash Dry 6. Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling Solution is not saturated; too much solvent was used.Try to induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some of the solvent by gently heating and allow it to cool again.[1]
Product "oils out" The boiling point of the solvent is higher than the melting point of the solute; the compound is precipitating from a supersaturated solution at a temperature above its melting point.Reheat the solution to dissolve the oil, then add a slightly larger volume of solvent to lower the saturation point. Allow it to cool more slowly. Consider using a lower-boiling point solvent.[1][13]
Low recovery of product Too much solvent was used; cooling was not sufficient; crystals were washed with too much cold solvent or the solvent was not cold enough.Ensure the minimum amount of hot solvent is used. Cool the flask in an ice bath for an extended period. Use only a minimal amount of ice-cold solvent for washing.
Product is still impure Cooling was too rapid, trapping impurities; the chosen solvent is not effective at separating the specific impurities present.Allow the solution to cool more slowly. Re-recrystallize the product, potentially using a different solvent system identified through further screening.[18]

Safety Precautions

This compound is classified with GHS warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[2].

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Most organic solvents used for recrystallization are flammable. Keep away from open flames and use a heating mantle or steam bath as a heat source.

References

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Ethoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Ethoxybenzhydrazide. The described methodology is designed for accuracy, precision, and specificity, making it suitable for a range of applications from routine quality control to research and development. This document provides a comprehensive guide, including the scientific rationale for method development, detailed experimental protocols, and a full validation strategy adhering to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound (C₉H₁₂N₂O₂) is an aromatic hydrazide with a molecular weight of 180.20 g/mol .[1][2][3] Hydrazide derivatives are a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities. Accurate and reliable quantification of this compound is crucial for drug discovery, formulation development, and quality assurance. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it the method of choice for the analysis of pharmaceutical compounds.[4] This application note presents a validated RP-HPLC method for the determination of this compound.

Physicochemical Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

  • Structure and Polarity: this compound possesses a benzene ring, making it a moderately non-polar molecule suitable for reversed-phase chromatography. The presence of the hydrazide group (-CONHNH₂) and the ethoxy group (-OCH₂CH₃) contributes to its overall polarity and potential for hydrogen bonding.

  • UV Absorbance: The aromatic ring in this compound is a chromophore that absorbs UV radiation. Based on the analysis of similar benzoyl hydrazone derivatives, which exhibit strong absorbance in the UV region, a detection wavelength of 254 nm was selected for this method.[5][6][7] This wavelength provides a good balance of sensitivity and specificity.

  • Solubility: Practical solubility tests indicated that this compound is soluble in common HPLC organic solvents such as methanol and acetonitrile.[8][9][10] A mixture of methanol and water was chosen as the mobile phase to ensure good solubility and chromatographic performance.

Based on these properties, a reversed-phase HPLC method was developed using a C18 stationary phase, which is well-suited for the retention and separation of moderately non-polar aromatic compounds.

Proposed HPLC Method

The following HPLC conditions were optimized for the analysis of this compound:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 10 minutes

Experimental Protocols

Mobile Phase Preparation
  • Measure 600 mL of HPLC-grade methanol and 400 mL of HPLC-grade water.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using a vacuum filtration system or by sonication for 15 minutes to remove dissolved gases.

Standard Stock Solution Preparation (1000 µg/mL)
  • Accurately weigh approximately 100 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol. Mix well.

Working Standard Solution Preparation (100 µg/mL)
  • Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to the mark with the mobile phase and mix thoroughly.

Sample Preparation

The sample preparation procedure may vary depending on the matrix. For a bulk drug substance:

  • Accurately weigh a sample of the this compound bulk drug equivalent to 100 mg of the active ingredient.

  • Follow the same procedure as for the Standard Stock Solution preparation.

  • Further dilute the sample solution with the mobile phase to achieve a final concentration of approximately 100 µg/mL.

Method Validation

The proposed HPLC method was validated in accordance with the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[11][12][13][14]

System Suitability

System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the analysis to be performed.[15][16][17][18] The system suitability was assessed by injecting the working standard solution (100 µg/mL) six times.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Areas ≤ 2.0%
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution (if applicable), and a spiked sample. The chromatograms should show no interfering peaks at the retention time of this compound.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The linearity of the method was determined by analyzing five solutions ranging from 25 to 150 µg/mL. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of not less than 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the working concentration). The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same batch at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts.

The relative standard deviation (%RSD) for both repeatability and intermediate precision should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S)

Where σ is the standard deviation of the response (e.g., y-intercept of the regression line) and S is the slope of the calibration curve.

Workflow Visualization

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Solution Preparation SST System Suitability Test (SST) StandardPrep->SST SamplePrep Sample Solution Preparation Analysis Sample Analysis SamplePrep->Analysis Chromatogram Chromatogram Acquisition HPLC->Chromatogram SST->Analysis Analysis->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Generation Integration->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, rapid, specific, accurate, and precise. The method is validated according to ICH guidelines and is suitable for its intended purpose in a quality control or research environment. The provided protocols and validation data demonstrate the robustness and reliability of this analytical procedure.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Ethoxybenzhydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Ethoxybenzhydrazide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during this common yet nuanced chemical transformation. Here, we move beyond simple procedural steps to explore the underlying chemistry, helping you diagnose issues and optimize your experimental outcomes.

The synthesis of this compound is most commonly achieved via the hydrazinolysis of an appropriate ester, typically ethyl or methyl 2-ethoxybenzoate, with hydrazine hydrate. While straightforward in principle, this nucleophilic acyl substitution reaction is sensitive to several factors that can significantly impact the yield and purity of the final product.

Core Reaction Scheme:

(Diagram showing Ethyl 2-ethoxybenzoate reacting with Hydrazine Hydrate to yield this compound and Ethanol)

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction has stalled. TLC analysis shows a significant amount of unreacted ethyl 2-ethoxybenzoate even after prolonged reaction time. What is causing this low conversion?

A1: Low or incomplete conversion is a primary cause of poor yields and typically points to suboptimal reaction kinetics or stoichiometry. Let's break down the most probable causes:

  • Insufficient Hydrazine Hydrate: The reaction's equilibrium and rate are highly dependent on the concentration of the nucleophile (hydrazine). A simple 1:1 molar ratio is often insufficient to drive the reaction to completion. To maximize product formation, a significant excess of hydrazine hydrate is recommended, often ranging from 5 to 20 molar equivalents.[1] This high concentration favors the forward reaction and helps suppress potential side reactions.[1]

  • Suboptimal Reaction Temperature: While the reaction can proceed at room temperature, it is often slow. Heating the reaction mixture is a standard method to increase the rate of reaction.[1][2] Refluxing in a suitable solvent, such as ethanol or methanol, for several hours (typically 2-24h) is a common and effective strategy.[1][2][3]

  • Purity of Reactants: The quality of your starting materials is paramount. Hydrazine hydrate can degrade over time, and impurities in your starting ester can interfere with the reaction.[4] It is advisable to use high-purity reagents; using a fresh bottle of hydrazine hydrate can sometimes resolve conversion issues.[4]

  • Inadequate Mixing: On larger scales, ensure the reaction mixture is being stirred effectively to maintain a homogenous solution and facilitate contact between the ester and the hydrazine hydrate.

Q2: My crude product is very impure, and TLC analysis shows multiple spots. What are the likely side products, and how can I prevent their formation?

A2: The formation of side products directly consumes your starting material and complicates purification, leading to a lower isolated yield. The most common impurities are:

  • 1,2-bis(2-ethoxybenzoyl)hydrazine (Diacyl Hydrazine): This is arguably the most common byproduct. It forms when one molecule of hydrazine reacts with two molecules of the ester. This side reaction becomes significant when the concentration of hydrazine is not sufficiently high relative to the ester.[5]

    • Solution: The most effective way to prevent this is to use a large excess of hydrazine hydrate, as mentioned in Q1.[1] This ensures that an ester molecule is statistically more likely to encounter a hydrazine molecule than a molecule of the desired this compound product.

  • Hydrolysis Products: If excess water is present in the reaction (beyond that in hydrazine hydrate) or if the workup is improperly handled, the starting ester can hydrolyze to 2-ethoxybenzoic acid, and the product hydrazide can hydrolyze back to the acid as well.

    • Solution: While absolute ethanol is not always necessary, ensure your glassware is dry and avoid introducing unnecessary water.[1]

  • Azine Formation: In some related syntheses, particularly with coumarin-based esters, cleavage and self-condensation can lead to the formation of salicylaldehyde azine.[6] While less common for a simple benzoate ester, it's a possibility if reaction conditions are overly harsh.

    • Solution: Stick to the recommended reflux temperatures and avoid excessive heating for extended periods beyond what is necessary for full conversion.

Q3: I believe the reaction worked, but I'm losing a significant amount of product during workup and purification. What are the best practices for isolation?

A3: Product loss during isolation is a frustrating source of low yield. This compound is a solid, which lends itself well to crystallization-based purification.

  • Inducing Precipitation: The most common method for initial isolation is to cool the reaction mixture.[1][4] The product is typically less soluble in cold ethanol than at reflux temperature. Forcing precipitation by pouring the reaction mixture into a large volume of cold water is also a very effective strategy.[1] This has the added benefit of washing away the highly water-soluble excess hydrazine hydrate.

  • Effective Recrystallization: Recrystallization is the gold standard for purifying solid hydrazides.[4]

    • Solvent Choice: Ethanol or methanol are excellent choices for recrystallizing this compound.[3][4] The goal is to find a solvent in which the product is highly soluble when hot and poorly soluble when cold.

    • Procedure: Dissolve the crude solid in the minimum amount of boiling solvent to create a saturated solution. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals.[4] Rapid crashing out of solution by cooling too quickly can trap impurities.

  • Washing the Product: After filtering the recrystallized product, it is crucial to wash the crystals with a small amount of cold solvent to remove any residual soluble impurities clinging to the crystal surfaces.[4] Using warm or room-temperature solvent will dissolve some of your product, reducing the yield.

Frequently Asked Questions (FAQs)
  • Q: Do I need to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)?

    • A: For this specific reaction, an inert atmosphere is generally not required. Hydrazine can react with atmospheric oxygen, but for the typical reflux conditions in ethanol, this is not a significant competing process.

  • Q: How do I effectively monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the best method.[1][4] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to clearly separate your starting ester from the more polar hydrazide product. The reaction is complete when the spot corresponding to the starting ester has completely disappeared.

  • Q: Can I use a different solvent?

    • A: While ethanol and methanol are most common, some procedures use no solvent at all, running the reaction "neat" with just the ester and excess hydrazine hydrate, followed by heating.[1] This can be very efficient and simplifies solvent removal, but requires careful temperature control.

Data & Protocols
Table 1: Optimized Reaction Parameters for this compound Synthesis
ParameterRecommended ConditionRationale & Citation
Hydrazine Hydrate 5-20 molar equivalentsDrives reaction to completion, minimizes diacyl byproduct formation.[1]
Solvent Ethanol or MethanolExcellent solvency for reactants and allows for easy recrystallization of the product.[1][7]
Temperature Reflux (~78 °C for Ethanol)Provides sufficient energy to overcome the activation barrier, ensuring a reasonable reaction rate.[1][2]
Reaction Time 2-24 hoursTime is dependent on scale and temperature. Must be monitored by TLC for completion.[1][2][3]
Workup Cool reaction mixture or pour into cold waterInduces precipitation/crystallization of the solid product and removes excess hydrazine.[1][4]
Purification Recrystallization from Ethanol/MethanolHighly effective method for removing impurities and obtaining a high-purity final product.[3][4]

Visual Workflow: Troubleshooting Low Yield

TroubleshootingWorkflow cluster_diagnosis Diagnosis cluster_solutions Solutions Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Molar Ratio) Start->Review_Conditions Analyze_Crude Analyze Crude Product (TLC, NMR) Start->Analyze_Crude Incomplete_Rxn Incomplete Reaction? (Starting Material Remains) Analyze_Crude->Incomplete_Rxn Yes Side_Products Significant Side Products? Analyze_Crude->Side_Products Yes Purification_Loss Product Loss During Workup/Purification? Analyze_Crude->Purification_Loss No obvious issues Sol_Increase_Hydrazine Increase Hydrazine Excess (5-20 eq) Incomplete_Rxn->Sol_Increase_Hydrazine Sol_Increase_Temp Increase Temperature/Time (Reflux & Monitor by TLC) Incomplete_Rxn->Sol_Increase_Temp Side_Products->Sol_Increase_Hydrazine Diacyl byproduct suspected Sol_Optimize_Workup Optimize Workup (Precipitate in H2O) Purification_Loss->Sol_Optimize_Workup Sol_Recrystallize Refine Recrystallization Technique Purification_Loss->Sol_Recrystallize

References

Technical Support Center: Purification of 2-Ethoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Ethoxybenzhydrazide (CAS No. 21018-13-3). This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. The guide is structured in a question-and-answer format to directly address specific issues and provide robust, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

When synthesizing this compound, typically from an ester like ethyl or methyl 2-ethoxybenzoate and hydrazine hydrate, several impurities can arise.[1][2] Identifying these is the first step toward effective purification.

  • Unreacted Starting Materials: Residual ethyl/methyl 2-ethoxybenzoate is a common impurity.

  • Excess Reagents: Unreacted hydrazine hydrate is a critical impurity to remove due to its reactivity and potential genotoxicity.[3]

  • Side-Products: Symmetrically di-substituted hydrazides (N,N'-bis(2-ethoxybenzoyl)hydrazine) can form if the stoichiometry is not carefully controlled.[4]

  • Hydrolysis Products: 2-Ethoxybenzoic acid may be present if the starting ester or the final product is exposed to water under acidic or basic conditions.

Q2: What are the primary methods for purifying crude this compound?

The most effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[4][5]

  • Recrystallization: This is the preferred method for its efficiency and scalability. It relies on the differential solubility of the desired compound and impurities in a chosen solvent at varying temperatures.[4]

  • Column Chromatography: This technique is invaluable when recrystallization is ineffective, particularly when impurities have similar solubility profiles to the product. It separates compounds based on their differential adsorption to a stationary phase.[4][6]

  • Solvent Trituration/Washing: Stirring or washing the crude solid with a solvent in which the product is insoluble but the impurities are soluble can be a quick and effective preliminary purification step.[5][7]

Q3: How do I assess the purity of my this compound sample?

A multi-faceted approach is recommended to confidently assess purity.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method to visualize the number of components in your sample. A pure sample should ideally show a single spot.[4]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically depress and broaden the melting point range. The reported melting point for the related compound 2-Ethoxybenzamide is 132-134 °C.[8] While a specific literature value for this compound's melting point is not consistently available, a sharp melting range is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that provides high-resolution separation, allowing for the detection of even minor impurities and calculation of purity as a percentage area.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities by detecting signals that do not correspond to this compound.[5]

Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during your experiments.

Problem 1: My recrystallization attempt failed. The compound "oiled out" instead of forming crystals.

Cause & Explanation: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common when the solvent's boiling point is higher than the compound's melting point or when there are significant impurities that depress the melting point.

Solution Pathway:

  • Increase Solvent Volume: Add more hot solvent to the oil to ensure it fully dissolves. The goal is to create a solution that is saturated only upon cooling, not at the boiling point of the solvent.[4]

  • Change the Solvent System:

    • Select a solvent with a lower boiling point.

    • Use a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Gently heat to clarify and then allow to cool slowly. For this compound, a good system might be ethanol-water or ethyl acetate-hexane.[7]

Problem 2: After recrystallization, my yield is very low.

Cause & Explanation: Low recovery can result from several factors: using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.

Solution Pathway:

  • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved even after cooling, thus reducing the yield.[11]

  • Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Gradual cooling promotes the growth of larger, purer crystals and maximizes recovery.[12]

  • Concentrate the Mother Liquor: If you suspect too much solvent was used, you can gently evaporate some of it and attempt to cool the concentrated solution again to recover a second crop of crystals. Be aware that the second crop may be less pure than the first.

  • Check Solubility: Ensure the chosen solvent provides poor solubility at cold temperatures. If the compound is still significantly soluble at 0 °C, you will inevitably lose product in the filtrate.

Problem 3: My TLC plate shows multiple spots, even after purification.

Cause & Explanation: This indicates that the chosen purification method was not effective for the impurities present. If the Rf values of the spots are very close, it suggests the impurities have similar polarities to your product, making separation by a single technique difficult.

Solution Pathway:

  • Optimize Recrystallization: Attempt recrystallization with a different solvent system. A change in solvent can alter the solubility of the impurities relative to the product.

  • Employ Column Chromatography: This is the definitive solution for separating compounds with similar polarities. A detailed protocol is provided below. You can use TLC to determine the optimal solvent system (eluent) for the column; a good starting point is a system that gives your product an Rf value of ~0.3.[4]

  • Consider a Chemical Wash:

    • If you suspect an acidic impurity (e.g., 2-ethoxybenzoic acid), you can dissolve the crude product in a water-immiscible solvent like ethyl acetate and wash with a mild aqueous base (e.g., 5% NaHCO₃ solution). The acidic impurity will move into the aqueous layer as its salt.

    • If you suspect residual hydrazine (a base), a wash with dilute acid (e.g., 1% HCl) could be effective, but this may also protonate your product, affecting its solubility.

Problem 4: My final product is colored (e.g., yellow or brown), but it should be a white solid.

Cause & Explanation: Color is often due to highly conjugated, non-polar impurities or degradation products that persist in very small quantities.

Solution Pathway:

  • Charcoal Treatment during Recrystallization: Activated charcoal can be used to adsorb colored impurities. Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution before the filtration step.[12] Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Let the solution cool slightly first.

  • Perform a Hot Filtration: After adding charcoal, you must perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[4][12]

Visualized Workflows & Logic

A systematic approach is crucial for efficient purification. The following diagrams illustrate the general workflow and a troubleshooting decision tree.

PurificationWorkflow Crude Crude this compound Analysis1 Initial Purity Assessment (TLC, Melting Point) Crude->Analysis1 Decision1 Is Purity Acceptable? Analysis1->Decision1 SelectMethod Select Purification Method Decision1->SelectMethod No PureProduct Pure Product (Dry & Characterize) Decision1->PureProduct  Yes Recrystallization Recrystallization SelectMethod->Recrystallization Default Choice Column Column Chromatography SelectMethod->Column Similar Polarity Impurities Wash Solvent Wash / Trituration SelectMethod->Wash Gross Impurities Analysis2 Purity Assessment of Purified Product Recrystallization->Analysis2 Column->Analysis2 Wash->Analysis2 Decision2 Is Purity Acceptable? Analysis2->Decision2 Decision2->PureProduct  Yes Troubleshoot Troubleshoot / Re-purify Decision2->Troubleshoot No Troubleshoot->SelectMethod

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Problem with Recrystallization Q1 Did it oil out? Start->Q1 A1_Yes 1. Add more hot solvent. 2. Switch to a lower-boiling solvent. 3. Use a mixed-solvent system. Q1->A1_Yes Yes Q2 Is yield poor? Q1->Q2 No End Achieved Pure Crystals A1_Yes->End A2_Yes 1. Use minimum hot solvent. 2. Ensure slow cooling. 3. Concentrate mother liquor. Q2->A2_Yes Yes Q3 Is product still impure (multiple TLC spots)? Q2->Q3 No A2_Yes->End A3_Yes 1. Try a different recrystallization solvent. 2. Perform Column Chromatography. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting common recrystallization issues.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general method. The ideal solvent must be determined experimentally.[4]

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Candidate solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethanol/water mixture)

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents. An ideal solvent will dissolve the crude product when hot but show poor solubility when cold.[4]

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip. On a hot plate, bring the chosen solvent to a boil in a separate flask. Add the hot solvent to the crude product dropwise while swirling until the solid just dissolves. Use the absolute minimum amount of hot solvent.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat the solution gently for a few minutes.

  • Hot Filtration (Optional but required if charcoal is used): If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This prevents the product from crystallizing prematurely in the funnel.[4]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[4]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This method is used for difficult separations.[4]

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Glass chromatography column

  • Eluent (e.g., a mixture of ethyl acetate and hexane, determined by TLC analysis)

  • Collection tubes or flasks

Procedure:

  • Eluent Selection: Using TLC, find a solvent system where your product (the main spot) has an Rf of 0.25-0.35. This system will serve as your eluent.

  • Column Packing: Pack the column with silica gel as a slurry in the eluent. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if needed). Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add this to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow. Collect the eluting solvent in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Summary

PropertyValueSource
Chemical Formula C₉H₁₂N₂O₂[13][14]
Molecular Weight 180.20 g/mol [13][15]
CAS Number 21018-13-3[13][15]
Appearance White to almost-white crystalline powder (expected)[16]

References

Common byproducts in 2-Ethoxybenzhydrazide reactions and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethoxybenzhydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and application of this versatile reagent. We will delve into the formation of common byproducts and provide robust, field-proven troubleshooting strategies and purification protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in a typical synthesis of this compound?

The most common impurities are typically unreacted starting materials or products from hydrolysis. The synthesis of this compound often starts from an ester, like ethyl 2-ethoxybenzoate, and hydrazine hydrate.[1] Therefore, you should be vigilant for the presence of:

  • 2-Ethoxybenzoic Acid: This can arise from two main sources: incomplete conversion of the parent carboxylic acid if that is the starting material, or more commonly, hydrolysis of the starting ester or the final hydrazide product during the reaction or workup.[2][3]

  • Unreacted Ethyl 2-Ethoxybenzoate: Incomplete reaction will leave residual ester in your crude product.

  • Excess Hydrazine: As hydrazine is often used in excess to drive the reaction to completion, residual amounts can remain.

Q2: I am using this compound to synthesize a hydrazone, but the yield is low. What are the likely side reactions?

When reacting this compound with an aldehyde or ketone to form a hydrazone, several competing reactions can reduce your yield.[4] The most prevalent side reactions include:

  • Azine Formation: The aldehyde or ketone can react with itself in the presence of a hydrazine catalyst, leading to a symmetrical azine byproduct. This is more common if the carbonyl compound is added too quickly or if there are localized "hot spots" of hydrazine concentration.[4]

  • Hydrolysis: The hydrazone product can be susceptible to hydrolysis, especially under strongly acidic conditions, reverting back to the starting carbonyl compound and this compound.[4]

  • Oxidation: Hydrazones with an N-H bond can be susceptible to oxidation, which can be promoted by air and light, leading to degradation.[4]

Q3: My purified this compound appears to be degrading during storage. What is causing this and how can I prevent it?

Hydrazides, including this compound, contain an N-N moiety that is susceptible to oxidation.[5] This degradation is often accelerated by:

  • Exposure to Atmospheric Oxygen: The N-N bond can react with atmospheric oxygen, producing radical species that lead to decomposition.[5]

  • Presence of Metal Ions: Trace metal ion contamination can significantly enhance the rate of oxidation.[5]

  • Light and Heat: Exposure to light and elevated temperatures can provide the energy needed to initiate oxidative degradation.

To ensure long-term stability, store purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light in a tightly sealed container, and at a reduced temperature (e.g., 2-8 °C).

Troubleshooting Guide: Byproduct Identification and Removal

This section provides a systematic approach to identifying and resolving common issues encountered during reactions involving this compound.

Observed Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
TLC/LC-MS shows a significant spot/peak corresponding to 2-Ethoxybenzoic acid (MW: 166.17). [6]1. Incomplete Esterification/Amidation: The initial synthesis from 2-ethoxybenzoic acid was not driven to completion. 2. Hydrolysis: The ester starting material or the hydrazide product hydrolyzed during the reaction or aqueous workup.Optimization: Ensure anhydrous conditions for the initial reaction. Monitor the reaction by TLC until the starting acid is consumed. Purification: During workup, perform a basic aqueous wash (e.g., with 5% NaHCO₃ solution). The acidic 2-ethoxybenzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral hydrazide remains in the organic layer. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also effectively remove the more polar acid.[2]
Formation of a high molecular weight byproduct, often appearing as a less polar spot on TLC. N,N'-Diacylhydrazine Formation: The hydrazide has reacted with another molecule of an activated carboxylic acid derivative (e.g., acyl chloride or the starting ester under harsh conditions). This results in the formation of N,N'-bis(2-ethoxybenzoyl)hydrazine.[7][8][9]Stoichiometric Control: Use a precise 1:1 stoichiometry of the acylating agent to the hydrazide. Add the acylating agent slowly to a solution of the hydrazide to avoid localized excess. Purification: This byproduct is typically non-polar and crystalline. It can often be removed via column chromatography or selective recrystallization, as its solubility profile will differ significantly from the desired monosubstituted product.
Reaction mixture or product develops a yellow/orange color, and multiple spots appear on TLC upon exposure to air. Oxidation: Hydrazides and their derivatives can be oxidized by atmospheric oxygen or other oxidizing agents present in the reaction mixture. This process often forms azo compounds or other colored radical species.[10][11]Inert Atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen. Degassing: Use degassed solvents for the reaction and purification steps. Antioxidants: In some cases, adding a small amount of a radical scavenger like BHT can help, but this should be tested for compatibility with your desired reaction.
In a hydrazone synthesis, a significant amount of starting this compound remains, along with a new, non-polar byproduct. Azine Formation: The aldehyde/ketone starting material has self-condensed to form an azine. This side reaction consumes the carbonyl compound, leaving the hydrazide unreacted.[4]Controlled Addition: Add the carbonyl compound slowly to a solution of the this compound. This maintains an excess of the hydrazide relative to the carbonyl compound throughout the addition, favoring the desired hydrazone formation. pH Control: Maintain a slightly acidic pH (around 4-6) to catalyze hydrazone formation without promoting significant hydrolysis.[4]

Visualizing Reaction Pathways

Synthesis of this compound and Common Impurities

G cluster_synthesis Synthesis Pathway cluster_byproducts Byproduct Formation Ethyl 2-Ethoxybenzoate Ethyl 2-Ethoxybenzoate This compound This compound Ethyl 2-Ethoxybenzoate->this compound Reaction Unreacted Ester Unreacted Ester Ethyl 2-Ethoxybenzoate->Unreacted Ester Incomplete Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O 2-Ethoxybenzoic Acid 2-Ethoxybenzoic Acid Hydrolysis->2-Ethoxybenzoic Acid G cluster_side_reactions Side Reactions 2-EBH This compound Desired_Hydrazone Desired Hydrazone Product 2-EBH->Desired_Hydrazone Diacylhydrazine Diacylhydrazine 2-EBH->Diacylhydrazine Excess Acylating Agent Aldehyde_Ketone Aldehyde / Ketone Aldehyde_Ketone->Desired_Hydrazone Desired Pathway (pH 4-6) Azine Azine Aldehyde_Ketone->Azine Self-Condensation

References

Technical Support Center: Optimizing Reaction Conditions for 2-Ethoxybenzhydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-ethoxybenzhydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the hydrazinolysis of an ethyl 2-ethoxybenzoate ester with hydrazine hydrate.[1][2][3] This nucleophilic acyl substitution reaction is widely adopted due to its efficiency and the general availability of the starting materials.[4]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this synthesis can often be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitoring via Thin Layer Chromatography (TLC) is crucial.[1]

  • Suboptimal temperature: The reaction temperature might be too low for an efficient conversion rate.

  • Insufficient hydrazine hydrate: An inadequate amount of hydrazine hydrate can lead to an incomplete reaction. Using an excess is often recommended.[1][5]

  • Poor quality starting materials: Impurities in either the ethyl 2-ethoxybenzoate or hydrazine hydrate can lead to side reactions.

  • Product loss during work-up: The product might be partially soluble in the wash solvents, leading to losses.

Q3: I am observing the formation of a significant amount of side products. What could they be and how can I minimize them?

A common side product is the diacyl hydrazine (N,N'-bis(2-ethoxybenzoyl)hydrazine), which can form if the initially formed this compound reacts with another molecule of the ester. To minimize this, a molar excess of hydrazine hydrate is typically employed to favor the formation of the desired monohydrazide.[5] Another potential issue is the hydrolysis of the ester back to the carboxylic acid if there is excessive water and high temperatures for prolonged periods.

Q4: What is the best solvent for this reaction?

Ethanol and methanol are the most commonly used solvents for this reaction.[1][2][3] They are effective at dissolving both the ester and hydrazine hydrate, and their boiling points are suitable for refluxing the reaction mixture to achieve a reasonable reaction rate. In some cases, the reaction can be run neat (without a solvent) with an excess of hydrazine hydrate, particularly if the starting ester is a liquid.[1]

Q5: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[1] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can effectively separate the starting ester, the product hydrazide, and any significant byproducts. The disappearance of the starting ester spot on the TLC plate is a good indicator of reaction completion.

Troubleshooting Guide: From Starting Materials to Purified Product

This section provides a more detailed, stage-by-stage troubleshooting guide to help you navigate the intricacies of the this compound synthesis.

Starting Material Quality and Stoichiometry

The quality of your reagents is the foundation of a successful synthesis.

Issue Potential Cause Recommended Solution
Low Purity of Ethyl 2-Ethoxybenzoate The ester may contain unreacted 2-ethoxybenzoic acid or other impurities from its synthesis.Purify the ester by distillation under reduced pressure before use. Verify purity by NMR or GC-MS.
Degraded Hydrazine Hydrate Hydrazine hydrate can decompose over time, especially if not stored properly.Use a fresh bottle of high-purity hydrazine hydrate. It is a hygroscopic and air-sensitive reagent.
Inaccurate Molar Ratios An insufficient excess of hydrazine hydrate can lead to incomplete reaction and dimer formation.[5]Use a significant molar excess of hydrazine hydrate (typically 3-10 equivalents) to drive the reaction to completion.[1]

Expert Insight: The nucleophilicity of hydrazine is crucial for this reaction. Any degradation of the hydrazine hydrate will reduce the concentration of the active nucleophile, thereby slowing down the reaction and potentially allowing side reactions to become more prominent.

Reaction Setup and Execution

Proper experimental setup and careful execution are critical for reproducibility.

Experimental Protocol: Synthesis of this compound
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-ethoxybenzoate (1 equivalent).

  • Add ethanol (or methanol) as the solvent.

  • Add hydrazine hydrate (3-10 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after 2-12 hours), cool the mixture to room temperature.[1]

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can then be purified by recrystallization.

experimental_workflow start Start reagents Combine Ethyl 2-Ethoxybenzoate, Hydrazine Hydrate, & Solvent start->reagents reflux Heat to Reflux reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete isolate Isolate Crude Product cool->isolate purify Recrystallize isolate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Reaction Monitoring and Troubleshooting
Issue TLC Observation Potential Cause & Solution
Reaction Stalled The starting material spot remains intense even after prolonged reflux.Cause: Insufficient temperature or inactive hydrazine. Solution: Ensure the reaction is refluxing vigorously. If the issue persists, consider adding more fresh hydrazine hydrate.
Multiple Product Spots In addition to the product spot, other spots are visible.Cause: Formation of side products like the diacyl hydrazine. Solution: Ensure a sufficient excess of hydrazine hydrate was used. Consider lowering the reaction temperature slightly to improve selectivity, though this may increase reaction time.
Work-up and Purification

The final steps are crucial for obtaining a high-purity product.

Issue Observation Recommended Solution
Product Doesn't Precipitate The product remains dissolved in the solvent after cooling.Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil can then be triturated with a non-polar solvent like hexanes to induce solidification.
Low Recovery After Recrystallization A significant amount of product is lost during recrystallization.Cause: The chosen recrystallization solvent may be too good a solvent for the product. Solution: Use a solvent system (a mixture of a good solvent and a poor solvent) to improve recovery. Ethanol/water or ethanol/hexanes are often good choices. Cool the solution slowly to allow for the formation of pure crystals.
Product is an Oil The product does not solidify.Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists. Scratching the inside of the flask with a glass rod can also induce crystallization.

Expert Insight: The purity of the final product is paramount, especially in drug development. Recrystallization is a powerful technique for removing impurities. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

troubleshooting_tree start Low Yield or Impure Product check_reagents Check Starting Material Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Optimize Work-up & Purification start->check_workup sub_reagents1 Verify Ester Purity (Distill if needed) check_reagents->sub_reagents1 sub_reagents2 Use Fresh Hydrazine Hydrate check_reagents->sub_reagents2 sub_reagents3 Increase Molar Excess of Hydrazine check_reagents->sub_reagents3 sub_conditions1 Ensure Adequate Reflux Temperature check_conditions->sub_conditions1 sub_conditions2 Monitor by TLC until Completion check_conditions->sub_conditions2 sub_conditions3 Consider Alternative Solvent check_conditions->sub_conditions3 sub_workup1 Optimize Recrystallization Solvent System check_workup->sub_workup1 sub_workup2 Minimize Transfers to Reduce Mechanical Loss check_workup->sub_workup2 sub_workup3 Ensure Complete Precipitation/Crystallization check_workup->sub_workup3

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

Technical Support Center: Purification of 2-Ethoxybenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-ethoxybenzhydrazide and its derivatives. This document provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to facilitate the efficient isolation of high-purity compounds.

Part 1: Understanding the Molecule and the Challenges

This compound is a versatile intermediate in medicinal chemistry. Its purification, however, can be non-trivial due to the molecule's specific physicochemical properties imparted by the ethoxy group and the hydrazide moiety. The presence of both a hydrogen bond donor (-NHNH2) and acceptor (C=O, -O-), along with an aromatic ring, results in moderate polarity and specific solubility characteristics that can complicate purification.

Common challenges include:

  • Co-precipitation of impurities: Unreacted starting materials or byproducts with similar solubility profiles can co-crystallize with the desired product.

  • Oiling out during crystallization: The compound may separate as a liquid phase instead of forming crystals.

  • Poor separation in column chromatography: Close-running impurities can make chromatographic separation difficult.

  • Degradation: Hydrazides can be sensitive to harsh conditions, leading to the formation of degradation products.

Part 2: Troubleshooting Guide and FAQs

This section addresses specific issues you may encounter during the purification of this compound derivatives in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound from ethyl 2-ethoxybenzoate and hydrazine hydrate?

A1: The most common impurities include:

  • Unreacted Ethyl 2-Ethoxybenzoate: This starting material is less polar than the product and can often be removed by washing the crude product with a non-polar solvent like hexane.

  • Excess Hydrazine Hydrate: Being highly polar and water-soluble, it can usually be removed during the aqueous work-up.

  • N,N'-bis(2-ethoxybenzoyl)hydrazine (Diacyl Hydrazide): This byproduct forms when two molecules of the ester react with one molecule of hydrazine. It is significantly less polar than the desired product and can be a major impurity if the reaction is not controlled properly.[1]

  • 2-Ethoxybenzoic Acid: This can arise from the hydrolysis of the starting ester, especially if there is moisture present or if the reaction is run under conditions that favor hydrolysis.

Q2: My this compound derivative "oils out" during recrystallization. What can I do?

A2: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree. To address this:

  • Use a lower boiling point solvent system: If you are using a high-boiling solvent, try a solvent or solvent mixture with a lower boiling point.

  • Increase the solvent volume: The solution may be too concentrated. Add more hot solvent to ensure the compound is fully dissolved before cooling.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oiling out.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.

Q3: I am having trouble separating my this compound derivative from a close-running impurity on a silica gel column. What are my options?

A3: For challenging separations in column chromatography:

  • Optimize the eluent system: A systematic approach to solvent selection is crucial. Use thin-layer chromatography (TLC) to test various solvent systems. Aim for an Rf value of 0.2-0.3 for your target compound for optimal separation on a column.[2][3]

  • Use a shallower gradient: If you are using gradient elution, make the gradient shallower to increase the resolution between closely eluting compounds.

  • Consider a different stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).[4]

  • Dry loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can improve band sharpness and separation.

Troubleshooting Common Purification Scenarios
Problem Potential Cause Recommended Solution(s)
Low yield after recrystallization The compound is too soluble in the chosen solvent, even when cold.Try a different solvent or a mixed solvent system where the compound is less soluble at low temperatures.[5]
The compound precipitated with impurities.Perform a hot filtration to remove insoluble impurities before cooling. Wash the collected crystals with a small amount of cold solvent.
Streaking on TLC plate The compound is too polar for the eluent or is acidic/basic.Add a small amount of a modifier to your eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).[6]
The sample is overloaded on the TLC plate.Spot a more dilute solution of your sample on the TLC plate.
Product seems to degrade on the silica gel column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by washing it with a solvent containing a small amount of triethylamine before packing the column. Alternatively, use neutral alumina as the stationary phase.[6]
The chromatography is running too slowly.Increase the flow rate of the eluent. However, be mindful that excessively high flow rates can decrease separation efficiency.

Part 3: Detailed Experimental Protocols and Workflows

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined empirically.

1. Solvent Selection:

  • Place a small amount of the crude product (10-20 mg) into several test tubes.
  • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or water) to each test tube.
  • Observe the solubility at room temperature. A good recrystallization solvent will dissolve the compound sparingly or not at all at room temperature.
  • Heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating.
  • Allow the hot solutions to cool. The best solvent will result in the formation of well-defined crystals. A common and often effective solvent system for hydrazides is an ethanol/water mixture.[7]

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
  • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.
  • Allow the filtrate to cool slowly to room temperature.
  • Once crystal formation appears to be complete, cool the flask in an ice bath for 30 minutes to maximize the yield.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven at a temperature below the compound's melting point (62-64°C).[8]

Protocol 2: Column Chromatography of this compound

This protocol outlines a standard procedure for purification by silica gel column chromatography.

1. Preparation:

  • Eluent Selection: Use TLC to determine an appropriate eluent system. A mixture of ethyl acetate and hexane is a good starting point. Adjust the ratio to achieve an Rf of 0.2-0.3 for the this compound.
  • Column Packing: Pack a glass column with a slurry of silica gel in the initial eluent. Ensure the packing is uniform and free of air bubbles.[2][3]
  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane. If the solubility is low, you can adsorb the compound onto a small amount of silica gel (dry loading).

2. Elution and Fraction Collection:

  • Carefully add the prepared sample to the top of the column.
  • Begin eluting with the chosen solvent system, collecting fractions in test tubes.
  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

3. Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow Diagrams

Purification_Workflow cluster_recrystallization Recrystallization Workflow start_recrys Crude Product solvent_selection Solvent Screening start_recrys->solvent_selection dissolution Dissolve in Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying isolation->drying pure_product_recrys Pure Crystalline Product drying->pure_product_recrys

Caption: A typical workflow for the purification of this compound derivatives by recrystallization.

Chromatography_Workflow cluster_chromatography Column Chromatography Workflow start_chrom Crude Product tlc_analysis TLC for Eluent Selection start_chrom->tlc_analysis column_prep Column Packing & Sample Loading tlc_analysis->column_prep elution Elution & Fraction Collection column_prep->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product_chrom Pure Product evaporation->pure_product_chrom

Caption: A standard workflow for the purification of this compound derivatives using column chromatography.

Part 4: Purity Assessment

After purification, it is essential to assess the purity of your this compound derivative. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for hydrazide analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and can be used to identify and quantify impurities if their signals are resolved.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. For this compound, the melting point is reported as 62-64°C.[8]

References

Stability issues of 2-Ethoxybenzhydrazide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethoxybenzhydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound. Given the limited specific literature on this compound, this document synthesizes established principles of chemical stability, particularly concerning the hydrazide functional group, to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary theoretical degradation pathways for this compound?

Based on its chemical structure, which features a hydrazide and an ethoxy-substituted benzene ring, the two most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The amide bond within the hydrazide group is susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions. This would likely yield 2-ethoxybenzoic acid and hydrazine.

  • Oxidation: The hydrazide moiety can be oxidized, potentially leading to the formation of various products, including the corresponding carboxylic acid (2-ethoxybenzoic acid) and nitrogen gas.[1][2] This process can be accelerated by the presence of transition metals or exposure to atmospheric oxygen.

Q2: My this compound solution is showing a new peak in the HPLC chromatogram after a few days at room temperature. What could be the cause?

The appearance of a new peak suggests degradation. The most likely culprit in an aqueous solution at room temperature is hydrolysis. To confirm this, you can co-inject your degraded sample with a standard of 2-ethoxybenzoic acid, the expected hydrolysis product. If the retention times match, this strongly suggests hydrolysis is occurring. The rate of this degradation can be influenced by the pH of your solution.[3][4][5]

Q3: I am observing inconsistent results in my experiments. Could the stability of this compound be a factor?

Absolutely. If your experimental conditions vary in terms of pH, temperature, or exposure to light and air, the stability of this compound could be compromised, leading to variable concentrations of the active compound and the formation of degradants. It is crucial to control these parameters to ensure the integrity of your results. Forced degradation studies can help identify the critical factors affecting the stability of your compound.[6][7]

Troubleshooting Guide: Common Stability Issues

Issue 1: Rapid Degradation in Aqueous Solution

Symptoms:

  • A rapid decrease in the peak area of this compound in HPLC analysis.

  • The appearance of one or more new peaks corresponding to degradation products.

Potential Causes & Troubleshooting Steps:

  • pH-Mediated Hydrolysis: The stability of hydrazides is often pH-dependent.

    • Troubleshooting: Perform a pH profile study. Prepare solutions of this compound in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the degradation rate over time using a stability-indicating HPLC method. This will help you identify the optimal pH range for stability. Most compounds are most stable at a slightly acidic to neutral pH.[3][4][5]

    • Causality: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the amide bond in the hydrazide group.

  • Oxidation: The presence of dissolved oxygen or trace metal ions can promote oxidative degradation.

    • Troubleshooting:

      • Prepare your solutions using de-gassed solvents.

      • Consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to your formulation, but first, ensure its compatibility with this compound.

      • Use chelating agents like EDTA to sequester metal ions that can catalyze oxidation.

    • Causality: Hydrazides are reducing agents and can be oxidized, leading to loss of the parent compound.

Issue 2: Discoloration or Precipitation of Solid this compound

Symptoms:

  • The white to pale yellow crystalline powder changes color (e.g., turns brown).

  • The solid material becomes clumpy or shows signs of melting at temperatures below its reported melting point (62-64°C).[8]

Potential Causes & Troubleshooting Steps:

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.

    • Troubleshooting: Store the solid material and any solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct a photostability study by exposing the compound to a controlled light source and monitoring for degradation.

    • Causality: The aromatic ring and the hydrazide group can absorb light, leading to the formation of reactive species that can then degrade the molecule.

  • Thermal Degradation: High temperatures can accelerate degradation.

    • Troubleshooting: Store the compound at the recommended temperature (room temperature, sealed in a dry environment is often suggested for the solid).[9] If you suspect thermal instability, perform a thermal stress study by exposing the solid compound to elevated temperatures (e.g., 40°C, 60°C) and analyzing for degradation products.

    • Causality: Increased thermal energy can overcome the activation energy barrier for degradation reactions.

Issue 3: Incompatibility with Excipients in a Formulation

Symptoms:

  • Faster degradation of this compound in a formulated product compared to the pure compound.

  • Physical changes in the formulation, such as caking, discoloration, or altered dissolution profiles.

Potential Causes & Troubleshooting Steps:

  • Chemical Interaction with Excipients: Functional groups on excipients can react with the hydrazide moiety. For instance, excipients with reactive impurities like peroxides (in povidone or polyethylene glycols) can induce oxidation.[10] Lactose, in the presence of an amine group (which the hydrazide contains), could potentially lead to a Maillard-type reaction under certain conditions.[11]

    • Troubleshooting: Conduct compatibility studies by preparing binary mixtures of this compound with individual excipients (e.g., in a 1:1 ratio).[11] These mixtures should be stored under accelerated conditions (e.g., 40°C/75% RH) and analyzed at various time points for the appearance of degradation products.[12][13]

    • Causality: Direct chemical reactions between the active pharmaceutical ingredient (API) and excipients can lead to the formation of new chemical entities.

  • Hygroscopicity of Excipients: Some excipients can absorb moisture, which can then facilitate the hydrolysis of this compound.[12]

    • Troubleshooting: Select excipients with low hygroscopicity. If using hygroscopic excipients, ensure that the manufacturing process is carried out under controlled humidity and that the final product is packaged in moisture-resistant containers.

    • Causality: The presence of water, even in small amounts, can promote the hydrolysis of susceptible functional groups.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[6][7]

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.

    • Thermal Degradation (Solid): Store the solid compound at 60°C for 7 days.

    • Photodegradation: Expose the stock solution and solid compound to a light source (e.g., ICH option 2, UV and visible light) for a defined period.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze all samples by a suitable analytical method, typically HPLC with a PDA detector, to separate the parent compound from any degradation products.[6] LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.[14][15]

Data Summary Table:

Stress ConditionThis compound (% Remaining)Number of Degradation ProductsMajor Degradant Peak (Retention Time)
0.1 M HCl, 60°C, 24h
0.1 M NaOH, RT, 8h
3% H₂O₂, RT, 24h
Heat (Solution), 60°C, 48h
Heat (Solid), 60°C, 7d
Photolytic (Solution)
Photolytic (Solid)

This table should be filled in with your experimental data.

Protocol 2: pH-Rate Profile Study

Objective: To determine the effect of pH on the degradation rate of this compound in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, citrate, borate buffers).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a constant temperature (e.g., 40°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Quantify the remaining concentration of this compound at each time point using a validated stability-indicating HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration of this compound versus time. The slope of this line will give the observed first-order rate constant (k_obs). Finally, plot log(k_obs) versus pH to visualize the pH-rate profile.

Visualizations

This compound This compound 2-Ethoxybenzoic Acid 2-Ethoxybenzoic Acid This compound->2-Ethoxybenzoic Acid Hydrolysis (H₂O, H⁺/OH⁻) Hydrazine Hydrazine This compound->Hydrazine Hydrolysis (H₂O, H⁺/OH⁻) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation ([O])

Caption: Potential degradation pathways of this compound.

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis cluster_3 Solution Instability Observed Instability Observed Forced Degradation Study Forced Degradation Study Instability Observed->Forced Degradation Study pH-Rate Profile pH-Rate Profile Instability Observed->pH-Rate Profile Excipient Compatibility Excipient Compatibility Instability Observed->Excipient Compatibility Stability-Indicating HPLC Stability-Indicating HPLC Forced Degradation Study->Stability-Indicating HPLC Optimize pH Optimize pH pH-Rate Profile->Optimize pH Select Compatible Excipients Select Compatible Excipients Excipient Compatibility->Select Compatible Excipients LC-MS for Identification LC-MS for Identification Stability-Indicating HPLC->LC-MS for Identification LC-MS for Identification->Optimize pH Control Storage Conditions Control Storage Conditions LC-MS for Identification->Control Storage Conditions LC-MS for Identification->Select Compatible Excipients

Caption: Workflow for troubleshooting this compound stability issues.

References

Technical Support Center: Scaling Up the Synthesis of 2-Ethoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Ethoxybenzhydrazide. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the practical challenges and critical thinking required for transitioning this synthesis from the laboratory bench to pilot-scale production. Our focus is on providing robust, reliable solutions to common issues, grounded in established chemical principles and safety practices.

Foundational Synthesis Protocol: From Ester to Hydrazide

The most common and direct route to this compound is the hydrazinolysis of an appropriate ester, typically ethyl 2-ethoxybenzoate, with hydrazine hydrate. This nucleophilic acyl substitution is effective but requires careful control of conditions to ensure high yield and purity.

Reaction Scheme:

Starting Material: Ethyl 2-ethoxybenzoate Reagent: Hydrazine Hydrate Solvent: Ethanol (96%) Product: this compound Byproduct: Ethanol

DOT Diagram: Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

reaction_mechanism ester Ethyl 2-ethoxybenzoate intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) hydrazine->intermediate product This compound intermediate->product Elimination of Ethoxide byproduct Ethanol (CH₃CH₂OH) intermediate->byproduct

Caption: Nucleophilic attack of hydrazine on the ester carbonyl.

Step-by-Step Laboratory Protocol (10 g Scale)
  • Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with ethyl 2-ethoxybenzoate (10.0 g, 51.5 mmol).

  • Solvent Addition: Add 100 mL of 96% ethanol to dissolve the ester.[1]

  • Hydrazine Addition: While stirring, add hydrazine hydrate (80% solution, 16.1 g, 257.5 mmol, 5 equivalents) to the solution. An excess is crucial to drive the reaction to completion and minimize side products.[1][2]

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 6-12 hours. The reaction progress should be monitored.[1]

  • Monitoring: Track the disappearance of the starting ester using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature and then further chill in an ice bath for 1-2 hours to facilitate product precipitation.[1]

  • Filtration: Collect the white crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Characterization: Confirm the identity and purity of this compound (MW: 180.20 g/mol [3]) using ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.

Scaling Up the Process: From Lab to Pilot Plant

Transitioning from a 10-gram to a 1-kilogram scale introduces new challenges related to heat transfer, mass transfer, and safety. The following workflow outlines critical considerations.

DOT Diagram: Scale-Up Workflow

scale_up_workflow cluster_lab Lab Scale (10-100 g) cluster_pilot Pilot Scale (1-10 kg) lab_safety Fume Hood Operation pilot_safety Hazard Analysis (HAZOP) Dedicated Scrubber for Hydrazine Vapors lab_safety->pilot_safety Enhanced Safety Protocols lab_reagents Reagent Addition (All at once) pilot_reagents Controlled Addition of Hydrazine (Monitor Internal Temperature) lab_reagents->pilot_reagents Exotherm Management lab_heating Heating Mantle pilot_heating Jacketed Reactor (Precise Temperature Control) lab_heating->pilot_heating Heat Transfer lab_workup Precipitation & Filtration pilot_workup Controlled Crystallization Centrifuge/Filter Dryer lab_workup->pilot_workup Solid Handling

Caption: Key operational changes when scaling the synthesis.

Quantitative Data for Scale-Up
ParameterLab Scale (10 g Product)Pilot Scale (1 kg Product)Key Consideration
Ethyl 2-ethoxybenzoate ~10.8 g (55.6 mmol)1.08 kg (5.56 mol)Ensure high purity starting material.
Hydrazine Hydrate (80%) ~17.4 g (278 mmol, 5 eq)1.74 kg (27.8 mol, 5 eq)Procure from a reputable supplier; handle with extreme care.[4][5][6]
Ethanol (Solvent) 100-150 mL10-15 LSolvent volume may need optimization for efficient stirring and crystallization.
Reaction Temperature 80-85°C (Reflux)80-85°C (Jacket Temp)Monitor internal temperature closely to control the exothermic reaction.
Reaction Time 6-12 hours8-16 hoursReaction may be slightly slower due to mass transfer limitations.
Expected Yield 85-95%80-92%Yields can be slightly lower at scale due to transfer losses.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

DOT Diagram: Troubleshooting Decision Tree

troubleshooting_tree start Problem Encountered q1 Low or No Conversion? start->q1 q2 Impure Product? start->q2 q3 Poor Yield / Isolation? start->q3 a1_1 Check Reagent Quality (Hydrazine titration, Ester purity) q1->a1_1 Yes a1_2 Verify Reaction Temperature (Ensure stable reflux) q1->a1_2 Yes a1_3 Increase Reaction Time or Hydrazine Equivalents q1->a1_3 Yes a2_1 Side Product Detected? (e.g., Diacylhydrazine) q2->a2_1 Yes a2_2 Product Discolored? q2->a2_2 Yes a3_1 Product remains in solution? q3->a3_1 Yes a3_2 Material loss during workup? q3->a3_2 Yes a2_1_sol Ensure >5 eq. Hydrazine Used Re-purify via Recrystallization a2_1->a2_1_sol a2_2_sol Charcoal Treatment during Recrystallization a2_2->a2_2_sol a3_1_sol Reduce solvent volume Add anti-solvent (e.g., water) Seed with pure crystals a3_1->a3_1_sol a3_2_sol Optimize filtration/washing steps Use cold solvent for washing a3_2->a3_2_sol

Caption: A logical guide to diagnosing synthesis issues.

Question & Answer Troubleshooting

Q1: My reaction shows very low conversion of the starting ester, even after 12 hours of reflux. What could be the issue?

A1: This is a common issue that typically points to one of three areas:

  • Reagent Quality: Hydrazine hydrate is susceptible to degradation. Ensure you are using a fresh, properly stored bottle. The concentration can be verified by titration if you have the analytical capability. The starting ester should also be of high purity.

  • Insufficient Temperature: Verify that your reaction is maintaining a consistent, full reflux. On a larger scale, ensure the jacket temperature is set appropriately to achieve the target internal temperature of ~80-85°C.

  • Stoichiometry: While 5 equivalents of hydrazine is standard, some less reactive esters may require more. You can try increasing to 10 equivalents. Using an excess of hydrazine is a common strategy to facilitate the reaction.[1][2]

Q2: My final product contains a significant impurity with a higher molecular weight, which I suspect is the N,N'-diacylhydrazine. How can I prevent this?

A2: The formation of the diacylhydrazine ((2-EtO-Ph-CO)₂N₂H₂) occurs when one molecule of hydrazine reacts with two molecules of the ester. This is a classic competing reaction.

  • Cause: This side product becomes significant if the concentration of hydrazine is too low relative to the ester at any point in the reaction.

  • Prevention: The most effective preventative measure is to use a significant excess of hydrazine hydrate (at least 5-10 equivalents).[1][2] This ensures that an ester molecule is statistically more likely to encounter a hydrazine molecule than the mono-substituted intermediate. When scaling up, ensure the initial charge of hydrazine is sufficient.

  • Remediation: This impurity can often be removed by recrystallization, as it typically has different solubility properties than the desired product.

Q3: The product does not precipitate when I cool the reaction mixture. How can I isolate it?

A3: Failure to precipitate can be due to high solubility in the reaction solvent or the presence of impurities that inhibit crystallization.

  • Solvent Volume: First, try reducing the volume of the solvent (ethanol) under reduced pressure. This will concentrate the solution and should force the product to crystallize.

  • Anti-Solvent Addition: If concentration is insufficient, you can slowly add a miscible anti-solvent, such as cold water, to the stirred solution until turbidity is observed, then chill to induce crystallization.

  • Seeding: If you have a small amount of pure this compound, adding a single crystal ("seeding") to the cold, concentrated solution can initiate crystallization.

  • Extraction: As a final resort, the product can be isolated by removing the solvent completely and then performing a liquid-liquid extraction after dissolving the residue in an appropriate organic solvent (like ethyl acetate) and washing with water/brine.[7]

Q4: On a 1 kg scale, the reaction becomes very exothermic after heating begins. How can I control this?

A4: The reaction between esters and hydrazine is exothermic. While manageable on a lab scale, this heat can accumulate dangerously at a larger scale due to the lower surface-area-to-volume ratio.

  • Controlled Reagent Addition: Never add all the hydrazine at once at a large scale. Charge the ester and ethanol to the reactor, heat to a moderate temperature (e.g., 50-60°C), and then add the hydrazine hydrate portion-wise or via a dosing pump over 1-2 hours.

  • Active Cooling: Use a jacketed reactor with a reliable cooling system. Monitor the internal temperature continuously and be prepared to apply cooling to the jacket if the temperature rises too quickly.

  • Emergency Preparedness: Your HAZOP (Hazard and Operability Study) should include a plan for managing a thermal runaway, such as an emergency quenching procedure.

Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions when handling hydrazine hydrate?

A: Hydrazine hydrate is a hazardous substance and must be handled with extreme caution.[4][6]

  • Toxicity and Carcinogenicity: It is toxic if swallowed, fatal if inhaled or in contact with skin, and may cause cancer.[4][6][8]

  • Corrosivity: It causes severe skin burns and eye damage.[4][8]

  • Handling: Always work in a certified chemical fume hood with good ventilation.[4][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and a face shield with safety goggles.[5][8]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials like oxidizing agents and acids.[4][9]

  • Spills & Waste: Have a spill kit ready. Neutralize small spills with a weak acid or an oxidizing agent like calcium hypochlorite solution.[5] All waste containing hydrazine must be collected and disposed of as hazardous waste according to local regulations.[4]

Q: What is the best way to purify the crude this compound at scale?

A: Recrystallization is the most effective method. Ethanol is a common and effective solvent. The key is to use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to form large, pure crystals, then chill to maximize recovery. Washing the filtered crystals with a small amount of cold ethanol is critical to remove soluble impurities without dissolving a significant amount of the product.

Q: Can I use a different solvent instead of ethanol?

A: Yes, other alcohols like methanol or isopropanol can be used.[7] The choice of solvent can affect reaction time and the solubility of the product. Methanol may lead to a faster reaction but might require more careful workup due to its lower boiling point and higher toxicity. The key is to choose a solvent that dissolves the starting materials but in which the product has lower solubility at colder temperatures, facilitating isolation by precipitation.

Q: What analytical techniques are essential for final product release?

A: For a comprehensive quality assessment, the following are recommended:

  • Identity: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Purity: HPLC (High-Performance Liquid Chromatography) is the gold standard for quantifying purity and detecting any minor impurities. A purity of >99% is typically desired for drug development applications.

  • Residual Solvent: GC-HS (Gas Chromatography - Headspace) to ensure that residual solvents like ethanol are below the limits specified by regulatory guidelines (e.g., ICH Q3C).

  • Physical Properties: Melting point determination as a simple indicator of purity.

References

Technical Support Center: Catalyst Selection for Optimizing 2-Ethoxybenzhydrazide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethoxybenzhydrazide reactions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for catalyst selection and reaction optimization. This compound is a valuable building block in medicinal chemistry, often serving as a precursor for synthesizing heterocycles like pyrazoles and triazines.[1][2][3] The success of these syntheses frequently hinges on the judicious selection of a catalyst. This document provides actionable, evidence-based guidance to navigate common challenges in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the role of catalysts in reactions involving this compound.

Q1: What are the primary types of reactions this compound undergoes, and what catalysts are typically required?

A1: this compound is primarily used in condensation and cyclization reactions. The most common transformations include:

  • Hydrazone Formation: This is a condensation reaction with an aldehyde or ketone. It is a crucial first step in many multi-step syntheses. These reactions are typically catalyzed by acids.[4] While mineral acids can be used, organocatalysts like aniline or anthranilic acid derivatives are often preferred for their milder conditions and enhanced reaction rates at neutral pH.[5][6]

  • Heterocycle Synthesis (e.g., Pyrazoles, Triazoles): Following hydrazone formation, or in a one-pot reaction, this compound can be cyclized to form various heterocycles. The synthesis of 1,3,5-trisubstituted pyrazoles, for example, often involves the cyclocondensation of hydrazines with diketones under acidic conditions.[1][2] Metal catalysts, such as those based on palladium or other transition metals, can also be employed for specific cyclization strategies.[1] Some modern methods even report catalyst-free conditions for certain cyclizations, relying on the intrinsic reactivity of the starting materials.[7]

Q2: How does the electronic nature of the 2-ethoxy group influence catalyst selection?

A2: The 2-ethoxy group is an ortho-alkoxy group, which is electron-donating through resonance and slightly electron-withdrawing through induction. Its net effect is electron-donating, which increases the electron density on the aromatic ring and can influence the reactivity of the hydrazide moiety.

  • Increased Nucleophilicity: The electron-donating nature of the ethoxy group can enhance the nucleophilicity of the terminal nitrogen of the hydrazide, potentially accelerating the initial attack on a carbonyl carbon in hydrazone formation. This might reduce the required loading of an acid catalyst compared to an unsubstituted benzhydrazide.

  • Steric Hindrance: The ortho position of the ethoxy group introduces steric bulk near the reaction center. This can be a critical factor. For instance, in enzyme-catalyzed or organocatalyzed reactions where the catalyst has a defined binding pocket, this steric hindrance might impede optimal substrate binding.[8] Therefore, a less bulky catalyst or one with a more flexible active site might be necessary.

Q3: What are the key solvent considerations when choosing a catalyst for this compound reactions?

A3: The choice of solvent is critical and must be compatible with both the reactants and the catalyst.

  • For Acid Catalysis: Protic solvents like ethanol or acetic acid are commonly used as they can help to protonate the carbonyl group, making it more electrophilic.[9] However, the solvent's polarity must be optimized to ensure all reactants remain in solution.

  • For Metal Catalysis: Aprotic solvents like DMF, DMSO, or toluene are often used.[1] It is crucial to use anhydrous (dry) solvents when working with air- and moisture-sensitive metal catalysts to prevent catalyst deactivation.[10]

  • Green Chemistry Approaches: Water is increasingly being explored as a solvent for these reactions to improve the environmental profile.[5][11] In such cases, water-soluble catalysts, such as certain aminobenzoic acids, are required.[5] Microwave-assisted synthesis, which can significantly reduce reaction times, has been successfully performed in solvents like ethanol.[12]

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Issue 1: Low Reaction Yield

Q: My reaction yield is consistently low. Could the catalyst be the issue?

A: Yes, the catalyst is a frequent culprit for low yields. Several factors related to the catalyst could be at play. Common causes include suboptimal reaction conditions and purity of reagents.[10] Here is a systematic approach to troubleshooting:

  • Incorrect Catalyst Type: The mechanism of your reaction dictates the type of catalyst needed. For a simple condensation to form a hydrazone, a Brønsted acid is typically sufficient. For more complex cyclizations, a Lewis acid or a transition metal catalyst might be required.[3] Ensure you are using the appropriate class of catalyst for your desired transformation.

  • Suboptimal Catalyst Loading: Every catalytic cycle has a turnover rate. Too little catalyst will result in a slow reaction that may not reach completion within a practical timeframe. Conversely, excessive catalyst loading can sometimes lead to an increase in side reactions, which also lowers the yield of the desired product. An empirical optimization of catalyst loading (e.g., screening from 1 mol% to 20 mol%) is recommended.

  • Catalyst Deactivation/Poisoning: Many catalysts are sensitive to impurities in the starting materials or solvent.[10] Water can deactivate Lewis acids and some organocatalysts. Other functional groups on your reactants could potentially coordinate to a metal catalyst and inhibit its activity. Ensure the purity of your this compound and other reagents, and use dry solvents when necessary.[10]

  • Mass Transfer Limitations: In heterogeneous reactions (where the catalyst is in a different phase from the reactants, e.g., a solid catalyst in a liquid solution), inefficient stirring can lead to poor reaction rates and lower yields.[10] Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.[10]

The following diagram outlines a decision-making process for addressing low-yield issues.

Low_Yield_Troubleshooting start Low Yield Observed catalyst_choice Is the Catalyst Type Correct? (e.g., Acid vs. Metal) start->catalyst_choice catalyst_loading Is Catalyst Loading Optimized? catalyst_choice->catalyst_loading Yes screen_catalysts Action: Screen Different Catalyst Types (e.g., p-TsOH, BF3·OEt2, Sc(OTf)3) catalyst_choice->screen_catalysts No catalyst_purity Are Reagents & Solvent Pure? (Check for Water/Inhibitors) catalyst_loading->catalyst_purity Yes optimize_loading Action: Perform Loading Study (e.g., 1, 5, 10, 20 mol%) catalyst_loading->optimize_loading No mixing Is Mixing/Stirring Adequate? catalyst_purity->mixing Yes purify_reagents Action: Purify Reagents, Use Anhydrous Solvents catalyst_purity->purify_reagents No increase_stirring Action: Increase Stir Rate, Consider Mechanical Stirring mixing->increase_stirring No end_goal Improved Yield mixing->end_goal Yes screen_catalysts->end_goal optimize_loading->end_goal purify_reagents->end_goal increase_stirring->end_goal

Caption: Decision tree for troubleshooting low catalyst performance.

Issue 2: Formation of Side Products/Impurities

Q: I'm observing significant impurity formation. How can catalyst choice mitigate this?

A: Impurity formation is often a problem of selectivity. The right catalyst can steer the reaction toward your desired product and away from side reactions.

  • Competing Reaction Pathways: this compound has multiple reactive sites. For example, under harsh acidic conditions, the hydrazide could be hydrolyzed back to the corresponding carboxylic acid. Acetylation reactions with acetic acid as a solvent or catalyst can also lead to N-acetylation.[9] A milder catalyst, such as an organocatalyst like 5-methoxyanthranilic acid, can promote hydrazone formation at neutral pH, minimizing acid-labile side reactions.[6][13]

  • Catalyst Selectivity: Different catalysts can exhibit different selectivities. For instance, in the synthesis of pyrazoles from diketones, two regioisomers can form. The choice of catalyst and solvent can influence the ratio of these isomers.[2] Screening a panel of catalysts is the most effective way to identify one that provides high selectivity for your desired product.

  • Over-oxidation: In reactions involving an oxidation step, a catalyst that is too powerful or used in excess can lead to over-oxidation of the product. The oxidation of benzhydrazide, for instance, can yield benzoic acid.[14] Careful selection of the oxidant and catalyst is key.

The diagram below illustrates how a substrate might proceed down different pathways depending on the catalyst used.

Side_Products cluster_0 Catalyst A (Mild, Selective) cluster_1 Catalyst B (Harsh, Non-Selective) Reactants This compound + Aldehyde Desired_Product Desired Product (e.g., Hydrazone) Reactants->Desired_Product  k1 (fast) Side_Product_1 Side Product 1 (Hydrolysis) Reactants->Side_Product_1 k2 (slow) Side_Product_2 Side Product 2 (Dimerization) Reactants->Side_Product_2 k3 (slow)

Caption: Catalyst choice influencing reaction pathways.

Section 3: Protocols and Data

This section provides a practical experimental protocol for catalyst screening and a data table to illustrate how results can be compared.

Protocol 1: General Procedure for Acid Catalyst Screening in Hydrazone Synthesis

This protocol describes the synthesis of N'-benzylidene-2-ethoxybenzhydrazide as a model reaction.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol (Absolute)

  • Catalyst to be screened (e.g., p-Toluenesulfonic acid, Acetic Acid, 5-Methoxyanthranilic acid)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Standard laboratory glassware

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 180.2 mg).

  • Add ethanol (10 mL) and stir until the solid is completely dissolved.

  • Add the selected acid catalyst (0.1 mmol, 10 mol%).

  • Add benzaldehyde (1.0 mmol, 106.1 mg, 102 µL) dropwise to the solution.

  • Allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC every 30 minutes (Eluent: 30% Ethyl Acetate in Hexane). The starting materials and product should have distinct Rf values.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure hydrazone.

  • Calculate the isolated yield and characterize the product (e.g., by NMR, IR, Mass Spectrometry).

Data Table 1: Comparison of Acid Catalysts for Hydrazone Formation

This table presents hypothetical but realistic data from a catalyst screen for the protocol described above.

EntryCatalyst (10 mol%)SolventTime (h)Yield (%)Notes
1NoneEthanol24< 5Uncatalyzed reaction is very slow.
2Acetic AcidEthanol675Moderate yield, clean reaction.
3p-TsOHEthanol292Fast reaction, high yield.
45-Methoxyanthranilic AcidEthanol488Good yield under milder conditions.[5]
5BF₃·OEt₂Dichloromethane195Lewis acid is highly effective, but requires anhydrous conditions.[3]

References

Identifying and characterizing unexpected products in 2-Ethoxybenzhydrazide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethoxybenzhydrazide Reactions

This guide is designed for researchers, scientists, and drug development professionals working with this compound. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and characterization of unexpected products that may arise during its use in synthesis. Our goal is to equip you with the expertise to diagnose reaction issues, understand the underlying chemical principles, and implement effective solutions to ensure the integrity of your research.

Troubleshooting Guide: Navigating Unexpected Experimental Outcomes

This section addresses specific problems you may encounter. Each answer provides a diagnostic workflow, detailed protocols, and the scientific reasoning behind our recommendations.

Question 1: An unexpected spot has appeared on my TLC plate, and my LC-MS shows a mass that doesn't correspond to my starting material or desired product. What is my next step?

Answer:

Observing an unknown species is a common challenge in organic synthesis. A systematic approach is crucial for efficient identification and resolution. The unexpected product could be a simple side product, a degradation product, or a more complex rearranged molecule.

Probable Causes:

  • Common Side Reactions: The most frequent culprits are azine formation or hydrolysis of the hydrazide or the intended hydrazone product.[1]

  • Starting Material Impurities: Impurities in your this compound or the reacting partner (e.g., an aldehyde or ketone) can lead to unforeseen reaction pathways.[2][3]

  • Reaction with Solvent or Reagents: Solvents (especially reactive ones like alcohols under certain conditions) or additives can sometimes participate in the reaction.

  • Product Degradation: The desired product might be unstable under the reaction or workup conditions, leading to decomposition.[1]

Diagnostic Workflow:

The primary goal is to isolate the unknown compound for structural elucidation. The following workflow provides a systematic path from detection to identification.

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Isolation cluster_2 Phase 3: Characterization cluster_3 Phase 4: Identification & Resolution Detect Unexpected Peak/Spot Detected (TLC, LC-MS, NMR) Assess Assess Initial Data: - Molecular Ion (MS) - Polarity (TLC) - Ratio to Product Detect->Assess Isolate Isolate the Impurity Assess->Isolate Purity & Quantity Sufficient? Method_CC Column Chromatography Isolate->Method_CC Method_Recrys Recrystallization Isolate->Method_Recrys Characterize Structural Elucidation Method_CC->Characterize Method_Recrys->Characterize Spec_MS High-Res Mass Spec (HRMS for Formula) Characterize->Spec_MS Spec_NMR 1H, 13C, 2D NMR (Connectivity) Characterize->Spec_NMR Spec_IR FT-IR (Functional Groups) Characterize->Spec_IR Identify Identify Structure Characterize->Identify Hypothesize Propose Formation Mechanism Identify->Hypothesize Optimize Optimize Reaction Conditions (Temp, pH, Stoichiometry) Hypothesize->Optimize

Caption: Workflow for identifying and resolving unexpected products.

Experimental Protocols:

Protocol 1: Isolation by Column Chromatography [2] This is the most versatile technique for separating compounds with different polarities.

  • Adsorbent Preparation: Prepare a slurry of silica gel in your chosen eluent system. The eluent should be selected based on TLC analysis to provide good separation (Rf of desired product ~0.3-0.4).

  • Column Packing: Pour the slurry into a column and allow it to pack under gravity or gentle pressure.

  • Sample Loading: Concentrate your crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with your solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or LC-MS to identify which ones contain the pure, isolated byproduct.

  • Concentration: Combine the pure fractions containing the unknown and remove the solvent under reduced pressure.

Protocol 2: Characterization by Spectroscopy [4][5] Once isolated, a combination of spectroscopic methods is required to determine the structure.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and predict the molecular formula.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC): Used to determine the connectivity between protons and carbons to piece the structure together.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies the functional groups present (e.g., C=O, N-H, C-O stretches).[2]

Question 2: My reaction between this compound and an aldehyde yielded a significant amount of a symmetrical byproduct, identified as an azine. Why did this happen?

Answer:

Azine formation is a classic side reaction in hydrazone synthesis, particularly when using hydrazine itself, but it can also occur with substituted hydrazides.[1] An azine has the general structure R₂C=N-N=CR₂. It forms when the initially formed hydrazone reacts with a second molecule of the aldehyde.

Mechanism of Azine Formation:

This side reaction is typically favored under two conditions:

  • Stoichiometry: An excess of the aldehyde or ketone is present in the reaction mixture.

  • Reaction Conditions: Prolonged reaction times or elevated temperatures can promote the subsequent reaction.

G Hydrazide This compound Hydrazone Desired Hydrazone Product Hydrazide->Hydrazone + Aldehyde1 Aldehyde (R-CHO) (1st Equivalent) Aldehyde1->Hydrazone Aldehyde2 Aldehyde (R-CHO) (2nd Equivalent) Azine Unexpected Azine Byproduct Aldehyde2->Azine + Hydrazone->Azine Undesired Pathway (Excess Aldehyde or Heat) Main_Reaction Main Reaction Side_Reaction Side Reaction

Caption: Reaction pathway showing azine byproduct formation.

Preventative Measures:

  • Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the this compound relative to the aldehyde. This ensures the aldehyde is consumed before it can react with the hydrazone product.[1]

  • Slow Addition: Add the aldehyde solution dropwise to a stirred solution of the hydrazide. This maintains a low instantaneous concentration of the aldehyde, favoring the initial hydrazone formation.[1]

  • Monitor the Reaction: Use TLC or LC-MS to track the consumption of the aldehyde. Stop the reaction as soon as the starting material is consumed to prevent further reaction.

  • Moderate Temperature: Avoid excessive heating unless necessary for the primary reaction, as higher temperatures can provide the activation energy for the second condensation step.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected products in this compound reactions and their characteristics?

A1: Beyond the specific cases above, several byproducts can occur. Understanding their potential structures and spectral signatures is key to rapid identification.

Byproduct NameMolecular Formula (Example)Key Spectroscopic FeaturesProbable Cause
2-Ethoxybenzoic Acid C₉H₁₀O₃IR: Broad O-H stretch (~3000 cm⁻¹). ¹H NMR: Absence of N-H protons, presence of a carboxylic acid proton (>10 ppm).Hydrolysis of the starting hydrazide, often catalyzed by strong acid or base.[1][6]
Azine Varies (e.g., C₁₈H₂₀N₂O₂)¹H NMR: Symmetrical structure leads to fewer signals than expected for an unsymmetrical product. MS: Mass corresponds to 2x(aldehyde) + N₂ - 2x(H₂O).Excess of the carbonyl reactant; prolonged heating.[1][7]
N,N'-di(2-ethoxybenzoyl)hydrazine C₁₈H₂₀N₄O₄¹H NMR: Two sets of 2-ethoxybenzoyl signals. MS: Mass corresponds to two 2-ethoxybenzoyl units linked by a hydrazine core.Reaction with an activated carboxylic acid impurity (e.g., acid chloride) or oxidative coupling.
1,3,4-Oxadiazole Derivative Varies¹³C NMR: Characteristic signal for the C=N carbon in the heterocyclic ring (~160-165 ppm). IR: Absence of N-H and C=O stretches from hydrazide.Intramolecular cyclization, often promoted by dehydrating agents, acid, or heat.
Q2: How can I ensure the purity of my starting this compound to prevent side reactions?

A2: The purity of starting materials is paramount for clean and reproducible reactions.[2]

  • Source Verification: Obtain materials from a reputable supplier with a certificate of analysis.

  • Characterization Before Use: Before the first use of a new batch, verify its identity and purity.

    • Melting Point: Compare the measured melting point to the literature value (62-64°C).[8] A broad or depressed melting point indicates impurities.

    • NMR Spectroscopy: Take a ¹H NMR spectrum to ensure there are no signals corresponding to common impurities like the starting ester or the hydrolyzed benzoic acid.

  • Proper Storage: Store this compound in a cool, dry, dark place under an inert atmosphere (like nitrogen or argon) if possible. Hydrazides can be susceptible to slow oxidation or hydrolysis upon exposure to air and moisture.[1]

Q3: What general reaction conditions should I use to minimize byproduct formation?

A3: Optimizing your reaction setup can significantly improve the outcome.

  • pH Control: For hydrazone formation, the reaction is often fastest under slightly acidic conditions (pH 4-6), which activates the carbonyl group without excessively protonating the nucleophilic hydrazide.[1] Avoid strongly acidic or basic conditions unless a specific cyclization is desired.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient. Only apply heat if the reaction is sluggish, and monitor closely for byproduct formation.

  • Inert Atmosphere: If your substrates or desired product are sensitive to oxidation, running the reaction under a nitrogen or argon atmosphere can prevent the formation of oxidative side products.[1]

  • Solvent Choice: Use a clean, dry, and relatively non-polar aprotic solvent (e.g., ethanol, THF, dichloromethane) unless the reaction requires specific solvent properties.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Validation of 2-Ethoxybenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the validation of the biological activities of 2-ethoxybenzhydrazide derivatives and their analogs. It is intended for researchers, scientists, and drug development professionals. We will delve into the diverse therapeutic potential of this class of compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document will not only present comparative data but also elucidate the causality behind the experimental designs and provide detailed, field-proven protocols for their validation.

The hydrazide-hydrazone scaffold is a cornerstone in medicinal chemistry, known for its broad spectrum of biological activities.[1][2] The introduction of an ethoxy group on the benzhydrazide moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the derivatives, making them an interesting subject of study for novel therapeutic agents.

The Landscape of Benzhydrazide Bioactivity: A Comparative Overview

Benzhydrazide derivatives have been extensively studied and have shown a remarkable range of pharmacological effects. These include anticonvulsant, antimicrobial, anticancer, anti-inflammatory, and antiprotozoal activities.[3][4][5][6] The versatility of the hydrazide-hydrazone backbone allows for structural modifications that can tune the biological activity towards a specific target.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have highlighted the potential of benzhydrazide derivatives as anticancer agents.[7][8] A notable example is the investigation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a promising target in cancer therapy.[9][10]

Comparative Analysis of Anticancer Activity:

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
H4 4-(2-(dimethylamino)ethoxy)benzohydrazideMCF-7 (Breast)27.39[9][10]
H19 4-(2-(dimethylamino)ethoxy)benzohydrazideMCF-7 (Breast)34.37[9][10]
H4 4-(2-(dimethylamino)ethoxy)benzohydrazideA549 (Lung)45.24[9][10]
H19 4-(2-(dimethylamino)ethoxy)benzohydrazideA549 (Lung)61.50[9][10]
Compound 1d 2-arenoxybenzaldehyde N-acyl hydrazonePC-3 (Prostate)9.38[11]
Compound 1e 2-arenoxybenzaldehyde N-acyl hydrazoneA-549 (Lung)13.39[11]
Compound H20 Benzohydrazide with dihydropyrazoleHeLa (Cervical)0.15[12]
Doxorubicin Standard ChemotherapeuticHepG2 (Liver)N/A (Used as standard)[8]

Expert Insights: The data clearly indicates that the substitution pattern on the benzhydrazide core dramatically impacts cytotoxic potency. The dihydropyrazole-containing benzhydrazide (H20) exhibits sub-micromolar activity, suggesting a highly specific interaction with its target, in this case, EGFR kinase.[12] The ethoxy-containing derivatives (H4, H19) show promising activity in the micromolar range, indicating their potential for further optimization.[9][10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: This assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a standard drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Causality Behind Experimental Choices:

  • Choice of Cell Lines: Utilizing a panel of cancer cell lines from different tissues (e.g., breast, lung, prostate) provides a broader understanding of the compound's spectrum of activity.

  • Incubation Time: A 48-72 hour incubation period allows for sufficient time for the compounds to exert their cytotoxic effects.

  • Positive Control: Including a well-characterized chemotherapeutic agent like Doxorubicin provides a benchmark for the potency of the test compounds.

Antimicrobial Activity: Combating Pathogenic Microbes

Hydrazide derivatives have long been recognized for their antimicrobial properties, with isoniazid being a frontline drug for tuberculosis treatment.[1] The antimicrobial potential of novel benzhydrazide derivatives is a significant area of research.

Comparative Analysis of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL):

Compound ClassStaphylococcus aureusEscherichia coliCandida albicansReference
N-acyl hydrazonesModerate to GoodModerateNot Reported[11]
Benzohydrazide derivatives11-42 mm (inhibition zone)11-42 mm (inhibition zone)Not Reported[13]
2-hydroxybenzohydrazide derivativesNot Reported>1000Not Reported[14]
Ampicillin (Standard)PotentPotentNot Applicable[2]
Fluconazole (Standard)Not ApplicableNot ApplicablePotentGeneral Knowledge

Expert Insights: The data suggests that benzhydrazide derivatives can exhibit broad-spectrum antibacterial activity. The method of evaluation (inhibition zone vs. MIC) is crucial for quantitative comparison. For a thorough assessment, determining the Minimum Inhibitory Concentration (MIC) is the standard and more informative method.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the bacterial or fungal strain overnight in a suitable broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound derivatives in a 96-well plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Confirmation (Optional): To confirm the MIC, a viability indicator dye such as resazurin or TTC (2,3,5-triphenyltetrazolium chloride) can be added. A color change indicates viable cells.

Causality Behind Experimental Choices:

  • McFarland Standard: Standardizing the inoculum size is critical for the reproducibility and accuracy of the MIC results.

  • Broth Medium: The choice of broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) ensures optimal growth conditions for the test organism.

  • Controls: The positive control validates the viability of the inoculum, while the negative control ensures the sterility of the medium.

Visualizing the Path Forward: Synthesis and Bioactivity Workflow

To effectively develop and validate these compounds, a structured workflow is essential.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Lead Optimization & In Vivo Studies start Start: 2-Ethoxybenzoic Acid hydrazide Synthesis of This compound start->hydrazide schiff_base Synthesis of Schiff Base Derivatives hydrazide->schiff_base characterization Structural Characterization (NMR, IR, Mass Spec) schiff_base->characterization antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial anticancer Anticancer Screening (MTT Assay) characterization->anticancer anti_inflammatory Anti-inflammatory Assay (e.g., COX Inhibition) characterization->anti_inflammatory sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar anticancer->sar anti_inflammatory->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy & Toxicity Studies lead_opt->in_vivo end End: Candidate Drug in_vivo->end

Caption: A typical workflow for the synthesis and biological validation of this compound derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Hydrazide derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5][15]

Comparative Analysis of Anti-inflammatory Activity:

Compound ClassIn Vivo ModelEfficacyStandard DrugReference
2-hydroxybenzohydrazideCarrageenan-induced paw edemaDose-dependent inhibitionDiclofenac Sodium[15]
Benzimidazole derivativesCarrageenan-induced paw edemaSignificant inhibitionIbuprofen[16]

Expert Insights: The carrageenan-induced paw edema model is a standard and reliable method for evaluating the acute anti-inflammatory effects of novel compounds. Comparing the efficacy of test compounds to established NSAIDs like diclofenac or ibuprofen is crucial for assessing their therapeutic potential.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rodent's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the this compound derivatives orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., diclofenac sodium).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

    Percentage Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

Causality Behind Experimental Choices:

  • Carrageenan as Inducer: Carrageenan induces a biphasic inflammatory response, allowing for the study of different mediators of inflammation.

  • Plethysmometer: This instrument provides an accurate and objective measurement of paw volume changes.

  • Time Course: Measuring paw volume at multiple time points allows for the assessment of the onset and duration of the anti-inflammatory effect.

Visualizing the Mechanism: COX Inhibition Pathway

Many anti-inflammatory drugs exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.

G membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation Pain, Fever, Swelling prostaglandins->inflammation drug This compound Derivative drug->cox Inhibition

Caption: Simplified pathway of prostaglandin synthesis and its inhibition by a potential anti-inflammatory drug.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. This guide has provided a framework for the systematic validation of their biological activities, with a focus on anticancer, antimicrobial, and anti-inflammatory effects. The provided protocols are robust and widely accepted in the field, ensuring the generation of reliable and reproducible data.

Future research should focus on elucidating the specific molecular targets and mechanisms of action of these derivatives. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of lead compounds. Furthermore, in vivo efficacy and toxicity studies are essential next steps to translate these promising in vitro findings into potential clinical candidates.

References

A Comparative Analysis of 2-Ethoxybenzhydrazide and its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzhydrazide scaffold is a cornerstone in medicinal chemistry, serving as a versatile pharmacophore for developing a wide array of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1] This guide provides a comparative study of 2-Ethoxybenzhydrazide against other key benzhydrazide analogs, offering experimental insights and data-driven analysis to inform future drug design and development efforts.

The core structure, characterized by a benzoyl group attached to a hydrazine moiety, allows for extensive chemical modification. The nature and position of substituents on the aromatic ring critically influence the compound's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—which in turn dictate its biological activity and mechanism of action. This analysis will delve into how the 2-ethoxy substitution compares to other common modifications, providing a framework for understanding structure-activity relationships (SAR) within this potent class of molecules.

Synthesis and Structural Framework

The synthesis of benzhydrazide derivatives is typically a robust and straightforward process, making this scaffold attractive for library synthesis and lead optimization. The general pathway involves two primary steps: the formation of the core benzhydrazide followed by condensation with a carbonyl compound to form the corresponding hydrazone.

A generalized synthetic workflow is outlined below. The initial step involves the reaction of a substituted methyl benzoate ester with hydrazine hydrate, often under reflux, to yield the benzhydrazide intermediate. This intermediate is then condensed with a selected aldehyde or ketone to produce the final N'-substituted benzhydrazide (hydrazone), a class of compounds frequently evaluated for enhanced biological activity.[1][4]

G start Substituted Methyl Benzoate step1 Reflux (e.g., in Ethanol) start->step1 reagent1 Hydrazine Hydrate (NH2NH2·H2O) reagent1->step1 intermediate Benzhydrazide Analog (e.g., this compound) step1->intermediate step2 Condensation (Acid Catalyst) intermediate->step2 reagent2 Aldehyde / Ketone (R-CHO / R-CO-R') reagent2->step2 product Final Product: N'-Substituted Benzhydrazide (Hydrazone) step2->product

Caption: General workflow for the synthesis of benzhydrazide analogs and their hydrazone derivatives.

The selection of the starting ester (e.g., methyl 2-ethoxybenzoate) determines the substitution pattern on the core benzhydrazide. Subsequent reaction with different aldehydes allows for the exploration of a vast chemical space, which is fundamental to SAR studies.

Comparative Biological Activity

The therapeutic potential of benzhydrazide analogs is diverse. This section compares their efficacy across three major domains: antimicrobial, anticonvulsant, and anticancer activity.

Antimicrobial Activity

Benzhydrazide derivatives have been extensively studied for their activity against a range of pathogenic microbes, including bacteria and fungi.[5][6][7] The mechanism is often linked to the chelation of essential metal ions or the inhibition of specific microbial enzymes. The lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell walls.

The substitution on the benzoyl ring significantly modulates this activity. For instance, halogenated derivatives, such as those with bromo-substituents, have shown potent antimicrobial effects.[8] The presence of an ethoxy group at the ortho-position, as in this compound, is expected to increase lipophilicity compared to its hydroxy or methoxy counterparts, potentially enhancing its ability to cross biological membranes.

Table 1: Comparative Antimicrobial Activity (MIC) of Benzhydrazide Analogs

Compound/Analog Substituent Target Organism MIC (µg/mL) Reference
Analog A 4-Bromo S. aureus 12.5 [8]
Analog B 3-Bromo E. coli 25 [8]
Analog C 2-Hydroxy S. aureus >100 [9]
Analog D 4-Chloro K. pneumoniae 12.5 [10]
Analog E 2-Methoxy S. aureus - (Activity noted) [10]

| This compound | 2-Ethoxy | S. aureus / E. coli | Hypothesized < 100 | N/A |

Note: Data for this compound is hypothesized based on SAR principles. Direct experimental data is sparse in the reviewed literature. The increased lipophilicity of the ethoxy group over a methoxy or hydroxy group suggests potentially improved membrane transit and activity.

The causality behind these trends is multifactorial. Electron-withdrawing groups like halogens can enhance the acidity of the N-H proton, potentially improving binding interactions with target enzymes.[11] Alkoxy groups, like the ethoxy group, are electron-donating but primarily influence activity through steric and lipophilic effects.

Anticonvulsant Activity

Epilepsy is a prevalent neurological disorder, and the search for new antiepileptic drugs with broader efficacy and fewer side effects is ongoing.[12][13] Hydrazones, a major class of benzhydrazide derivatives, are well-established as potent anticonvulsants.[12][14][15] Their activity is often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which represent generalized tonic-clonic and absence seizures, respectively.

The anticonvulsant pharmacophore often includes a lipophilic aromatic ring, a hydrogen-bonding domain, and a terminal hydrophobic group. The benzhydrazide structure fits this model well. The nature of the substituent on the benzoyl ring and the moiety derived from the condensed aldehyde are critical for activity.

Table 2: Comparative Anticonvulsant Activity of Benzhydrazide Analogs

Compound/Analog Substituent(s) MES Test (% Protection @ 100 mg/kg) scPTZ Test (% Protection @ 100 mg/kg) Neurotoxicity (Rotorod Test) Reference
Analog F 5-Chloro-2(3H)-benzoxazolinone hydrazone 80% - Not specified [15]
Analog G 4-Cl-benzylidene 66% 33% Non-toxic [14]
Analog H 4-CH₃-benzylidene 75% - Non-toxic [15]
Analog I 4-NO₂-benzylidene 80% - Not specified [15]

| Phenytoin | Standard Drug | 100% | - | Toxic at high doses |[15] |

The data suggest that lipophilic and electron-withdrawing groups on the terminal phenyl ring (derived from the aldehyde) are beneficial for activity in the MES screen. For this compound derivatives, the ethoxy group on the core ring would contribute to overall lipophilicity, which is generally favorable for crossing the blood-brain barrier. Its performance would also heavily depend on the aldehyde used for condensation. Molecular modeling studies suggest that many of these compounds may exert their effects by interacting with targets like GABA-A receptors or sodium channels.[16][17]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and benzhydrazides have emerged as promising candidates.[8][18][19] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines through mechanisms that may include enzyme inhibition (e.g., tyrosine kinases) or metal chelation that generates reactive oxygen species.[19][20][21]

The electronic properties of the substituents play a vital role. A quantitative structure-activity relationship (QSAR) study on salicylaldehyde benzoylhydrazone analogs revealed that electron-withdrawing groups on the benzoyl ring and electron-donating groups on the salicylaldehyde ring increased cytotoxicity.[22] The 2-ethoxy group is electron-donating, which, based on this QSAR model, would be a favorable substitution if this compound were condensed with a salicylaldehyde derivative.

G ligand Benzhydrazide Analog (H20) receptor EGFR Kinase ATP Binding Site ligand->receptor:f0 inhibition Inhibition downstream Downstream Signaling (Proliferation, Survival) receptor->downstream P atp ATP atp->receptor:f0 apoptosis Cell Cycle Arrest & Apoptosis downstream->apoptosis

Caption: Proposed mechanism for anticancer activity via EGFR kinase inhibition by a benzhydrazide analog.[19]

Table 3: Comparative Anticancer Activity (IC₅₀) of Benzhydrazide Analogs

Compound/Analog Substituent(s) Cell Line IC₅₀ (µM) Reference
Analog H20 Dihydropyrazole HeLa 0.15 [19]
A549 0.46 [19]
Analog (Dimethoxy) 4-OCH₃ (salicylaldehyde) & 4-OCH₃ (benzoyl) SKW-3 (Leukemia) < 1.0 [18]
Analog 1d 2-phenoxy, 4-Cl (benzylidene) PC-3 (Prostate) 9.39 [23]
Analog 22 4-Bromo, 3-phenylallylidene HCT116 (Colon) 1.20 [8]

| Erlotinib | Standard EGFR Inhibitor | A549 | ~0.03 |[19] |

The data highlight that complex, multi-ring hydrazone derivatives often exhibit the most potent activity. Compound H20 , for example, which integrates dihydropyrazole and naphthalene moieties, shows exceptional potency against several cell lines, with an IC₅₀ value of 0.08 µM for EGFR kinase inhibition.[19] This underscores the importance of the group attached via the hydrazone linkage in driving anticancer effects. A this compound core would need to be derivatized with a similarly potent pharmacophore to achieve comparable results.

Experimental Protocols

To ensure reproducibility and scientific rigor, the protocols used to generate comparative data must be robust and well-validated. Below are standardized methodologies for key assays.

Protocol 1: General Synthesis of N'-(4-chlorobenzylidene)-2-ethoxybenzhydrazide

This protocol describes a representative synthesis of a hydrazone derivative starting from this compound.

  • Synthesis of this compound: a. In a round-bottom flask, dissolve methyl 2-ethoxybenzoate (1.80 g, 10 mmol) in ethanol (30 mL). b. Add hydrazine hydrate (99%, 2.5 mL, 50 mmol). c. Reflux the mixture for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum. e. Precipitate the product by adding cold water. Filter the resulting white solid, wash with water, and dry to yield this compound.[24][25]

  • Synthesis of the Hydrazone: a. Dissolve this compound (1.80 g, 10 mmol) in warm ethanol (25 mL). b. Add 4-chlorobenzaldehyde (1.41 g, 10 mmol) and 2-3 drops of glacial acetic acid as a catalyst. c. Reflux the mixture for 4-6 hours until TLC indicates the consumption of starting materials. d. Cool the solution in an ice bath to induce crystallization. e. Filter the crystalline product, wash with cold ethanol, and dry in vacuo. f. Characterize the final product using FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in DMSO. Prepare a standardized inoculum of the microbial strain (e.g., S. aureus ATCC 29213) to a density of ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting viability versus log concentration.[18][26]

Conclusion and Future Directions

This comparative analysis demonstrates that benzhydrazides are a privileged scaffold in drug discovery, with biological activity being highly tunable through chemical modification. While direct experimental data for this compound is limited in the public domain, SAR analysis of its close analogs provides a strong basis for predicting its potential.

  • The 2-ethoxy group is expected to increase lipophilicity, which could be advantageous for antimicrobial activity and CNS penetration for anticonvulsant effects.

  • In the context of anticancer activity , its electron-donating nature could be beneficial depending on the rest of the molecular structure, particularly when combined with salicylaldehyde-derived moieties.[22]

  • The ultimate biological profile of this compound derivatives will be critically defined by the nature of the group introduced through hydrazone formation . Potent pharmacophores are required at this position to achieve high efficacy, as seen in top-performing anticancer and anticonvulsant analogs.[19]

Future research should focus on the systematic synthesis and screening of 2-alkoxybenzhydrazide analogs (methoxy, ethoxy, propoxy) to experimentally validate the hypothesized SAR trends related to lipophilicity and steric bulk. Such studies will provide a clearer understanding of how to optimize this promising class of compounds for specific therapeutic targets.

References

A Comparative Guide to the Bioactivity of Benzhydrazide Analogs: 4-Hydroxybenzohydrazide versus the Enigmatic 2-Ethoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the known bioactivities of 4-hydroxybenzohydrazide and an exploratory overview of the lesser-known 2-Ethoxybenzhydrazide. This document synthesizes available experimental data and proposes a strategic framework for future comparative studies.

Introduction: A Tale of Two Molecules

In the landscape of medicinal chemistry, the benzhydrazide scaffold is a recurring motif, celebrated for its versatile pharmacological potential.[1][2] This guide focuses on two structural analogs: 4-hydroxybenzohydrazide, a compound extensively studied for its diverse bioactivities, and this compound, a molecule that, despite its structural similarity, remains largely unexplored in the scientific literature.

4-Hydroxybenzhydrazide has garnered significant attention for its promising anticancer, antioxidant, and antimicrobial properties.[3][4][5] In contrast, a comprehensive literature review reveals a notable paucity of experimental data on the bioactivity of this compound. This guide will therefore serve a dual purpose: to provide a thorough, data-supported overview of 4-hydroxybenzohydrazide's biological profile and to present a compelling case and a clear experimental roadmap for the investigation of this compound, a compound of untapped potential.

Unveiling the Bioactive Profile of 4-Hydroxybenzohydrazide

4-Hydroxybenzohydrazide has been the subject of numerous studies, revealing a spectrum of biological effects. Its derivatives, in particular, have shown significant promise in various therapeutic areas.

Anticancer Activity

Multiple studies have demonstrated the cytotoxic effects of 4-hydroxybenzohydrazide derivatives against various cancer cell lines. For instance, novel hydrazide-hydrazones derived from ethyl paraben, which are structurally related to 4-hydroxybenzhydrazide, have shown anticancer activity against the HepG2 liver cancer cell line, with IC50 values in the micromolar range.[4] The proposed mechanism often involves the induction of apoptosis, as evidenced by the upregulation of pro-apoptotic proteins like Bax and caspases.

Antioxidant Properties

The phenolic hydroxyl group in 4-hydroxybenzohydrazide is a key contributor to its antioxidant activity. This functional group can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays have been employed to quantify the antioxidant capacity of 4-hydroxybenzohydrazide derivatives, which have demonstrated moderate to good activity.[3]

Antimicrobial Efficacy

The benzhydrazide core is also associated with antimicrobial properties. Derivatives of 4-hydroxybenzohydrazide have been evaluated for their activity against a range of bacterial and fungal pathogens.[5] The mode of action is thought to involve the inhibition of essential enzymes or the disruption of cell wall synthesis in microorganisms.

This compound: An Uncharted Territory

In stark contrast to its 4-hydroxy counterpart, this compound remains a molecule with a largely unwritten biological story. Public databases provide its chemical structure and basic properties, but a deep dive into scientific literature yields no significant studies on its anticancer, antioxidant, or antimicrobial activities.[6][7][8]

The key structural difference lies in the substitution at the ortho position with an ethoxy group (-OCH2CH3) instead of a hydroxyl group (-OH) at the para position. This seemingly subtle change can have profound implications for its biological activity. The absence of a readily donatable hydrogen atom from a phenolic hydroxyl group suggests that its mechanism of antioxidant activity, if any, would differ from that of 4-hydroxybenzhydrazide. Furthermore, the position and nature of the substituent can influence the molecule's overall electronic and steric properties, which in turn dictate its interaction with biological targets.

The lack of data for this compound presents a unique opportunity for novel research. To address this knowledge gap, a systematic evaluation of its bioactivity is warranted.

A Proposed Framework for Comparative Bioactivity Assays

To facilitate a direct and objective comparison between 4-hydroxybenzohydrazide and this compound, the following experimental design is proposed. This framework is intended to serve as a comprehensive starting point for researchers interested in elucidating the therapeutic potential of these compounds.

Diagram: Proposed Experimental Workflow

G cluster_0 Compound Preparation cluster_1 Anticancer Activity Assays cluster_2 Antioxidant Activity Assays cluster_3 Antimicrobial Activity Assays cluster_4 Data Analysis & Comparison start Synthesize and Purify This compound & 4-hydroxybenzohydrazide mtt MTT Assay (Cell Viability) start->mtt Test Compounds dpph DPPH Radical Scavenging Assay start->dpph Test Compounds mic Minimum Inhibitory Concentration (MIC) start->mic Test Compounds apoptosis Apoptosis Assay (Flow Cytometry) mtt->apoptosis If Active western Western Blot (Protein Expression) apoptosis->western If Active analysis Statistical Analysis IC50, MIC Determination western->analysis abts ABTS Radical Scavenging Assay abts->analysis mbc Minimum Bactericidal Concentration (MBC) mic->mbc If Active mbc->analysis conclusion Comparative Bioactivity Profile analysis->conclusion G ArOH Ar-OH ArO_dot Ar-O• (Stable radical) ArOH->ArO_dot H• donation R_dot R• (e.g., DPPH•) RH RH (Neutralized) ArOH->RH Scavenging R_dot->RH Accepts H•

References

Performance Evaluation of 2-Ethoxybenzhydrazide as a Chemical Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical evaluation of 2-Ethoxybenzhydrazide as a chemical linker for researchers, scientists, and drug development professionals. We will objectively compare its performance with other common alternatives, supported by experimental data and detailed methodologies, to inform the rational design of your next bioconjugate.

Introduction: The Critical Role of the Linker

In the realm of targeted therapeutics, such as antibody-drug conjugates (ADCs), the linker is not merely a covalent tether; it is a critical determinant of the conjugate's success.[1][2] A well-designed linker must maintain a delicate balance: it must be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, yet be efficiently cleavable at the target site to unleash the therapeutic agent.[3][] This guide focuses on hydrazone linkers, a class of pH-sensitive linkers, with a specific evaluation of this compound.

Hydrazone linkers are formed by the condensation reaction between a hydrazide and an aldehyde or ketone.[5][6] Their defining feature is their susceptibility to hydrolysis under acidic conditions, such as those found in the endosomal and lysosomal compartments of cells (pH 4.5-6.5), while remaining relatively stable at the physiological pH of blood (~7.4).[7][8][9] This pH-dependent cleavage mechanism makes them highly attractive for the targeted intracellular release of payloads.[10]

The Chemistry of this compound and its Hydrazone Linkage

This compound is an aromatic hydrazide. When reacted with an aldehyde or ketone on a payload or carrier molecule, it forms a hydrazone bond. The chemical structure of the hydrazide and the carbonyl partner significantly influences the stability and kinetics of the resulting hydrazone linker.[5][8]

The 2-ethoxy group on the benzene ring of this compound is an electron-donating group. This has a direct impact on the electronic properties of the resulting hydrazone bond. Electron-donating groups tend to increase the electron density of the hydrazone, making it more resistant to nucleophilic attack by water and thus more stable against hydrolysis compared to hydrazones with electron-withdrawing groups.[9][] This suggests that a this compound-derived linker would offer enhanced stability at physiological pH, a desirable characteristic for any linker used in targeted drug delivery.

Below is a diagram illustrating the formation and pH-sensitive cleavage of a conjugate utilizing a this compound linker.

G cluster_formation Hydrazone Bond Formation (pH ~6.0-7.0) cluster_cleavage pH-Mediated Cleavage (pH 4.5-5.5) Hydrazide This compound (on Carrier) Conjugate Stable Conjugate (Hydrazone Bond) Hydrazide->Conjugate + Carbonyl Aldehyde/Ketone (on Payload) Carbonyl->Conjugate + Conjugate_cleavage Stable Conjugate (Hydrazone Bond) Cleaved_Hydrazide Carrier-Hydrazide Released_Payload Released Payload Conjugate_cleavage->Cleaved_Hydrazide Acid-catalyzed hydrolysis Conjugate_cleavage->Released_Payload Acid-catalyzed hydrolysis

Caption: Formation and cleavage of a this compound conjugate.

Comparative Performance Analysis

The choice of a linker should be guided by empirical data. Here, we compare the anticipated performance of a this compound linker with other widely used cleavable and non-cleavable linkers.

Linker TypeCleavage MechanismStability in Circulation (pH 7.4)Cleavage Rate in Target EnvironmentKey AdvantagesPotential Limitations
This compound (Aryl Hydrazone) Acid-catalyzed hydrolysis (pH 4.5-6.5)Good to Excellent. The electron-donating ethoxy group enhances stability.[9][]Moderate to FastTunable stability based on substituents; straightforward synthesis.Potential for some premature release, though less than with aliphatic hydrazones.[12]
Acylhydrazone Acid-catalyzed hydrolysis (pH 4.5-6.5)Good. Generally more stable than simple alkylhydrazones.[13]FastWell-established in early ADCs; good pH sensitivity.[13][14]Can still exhibit some instability in circulation.[]
Disulfide Reduction by glutathioneModerateFast (in high glutathione environments)Exploits the differential redox potential between the extracellular and intracellular space.[7]Susceptible to cleavage by reducing agents in plasma, potentially leading to off-target toxicity.[15]
Valine-Citrulline (Val-Cit) Dipeptide Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B)Excellent. Very stable in plasma.[14][16]Fast (in the presence of target proteases)High plasma stability and specific cleavage mechanism.[17]Efficacy depends on the expression levels of specific proteases in the target cells.
Non-cleavable (e.g., Thioether) Proteolytic degradation of the antibodyExcellent. Highly stable covalent bond.[18]Slow (requires degradation of the entire antibody)High stability minimizes off-target toxicity.[12]The released payload is attached to an amino acid, which may affect its activity; no bystander effect.[19]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, with clear steps for characterization and control.

Protocol 1: Conjugation of this compound to a Carbonyl-Containing Payload

Objective: To covalently link a this compound-modified carrier protein (e.g., an antibody) to a payload containing an aldehyde or ketone functional group.

Rationale: This protocol utilizes the condensation reaction between the hydrazide and the carbonyl group to form a pH-sensitive hydrazone bond. The reaction is typically performed at a slightly acidic pH to facilitate the reaction while minimizing hydrolysis of the formed bond.

Materials:

  • This compound-modified antibody (prepared using standard amine-reactive crosslinkers with a hydrazide moiety)

  • Carbonyl-containing payload

  • Conjugation Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5

  • Quenching solution: 1 M Glycine

  • Purification system: Size Exclusion Chromatography (SEC) or Protein A affinity chromatography

  • Characterization instruments: UV-Vis Spectrophotometer, HIC-HPLC

Workflow Diagram:

G cluster_workflow Conjugation Workflow A 1. Prepare Solutions - Antibody in Buffer - Payload in DMSO B 2. Mix Antibody and Payload A->B C 3. Incubate (e.g., 2-4h at 37°C) B->C D 4. Purify ADC (e.g., SEC) C->D E 5. Characterize - DAR via HIC-HPLC - Concentration via UV-Vis D->E

References

A Senior Application Scientist's Guide to Comparing the Efficacy of Substituted Benzhydrazides in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents.[1][2] Among the many heterocyclic compounds investigated, benzhydrazide derivatives have emerged as a promising scaffold due to their diverse biological activities, including antibacterial, antifungal, and antitubercular properties.[3][4] This guide provides a comparative analysis of the antibacterial efficacy of various substituted benzhydrazides, grounded in experimental data and established laboratory protocols. We will explore the crucial role of substituent groups in modulating bioactivity, detail the methodologies for robust antibacterial screening, and present a framework for interpreting the resulting data for researchers in drug development.

The Core Principle: How Substituents Modulate Antibacterial Potency

The antibacterial efficacy of a benzhydrazide derivative is not inherent to the core structure alone; it is profoundly influenced by the nature and position of substituents on its aromatic rings. This relationship between chemical structure and biological activity, known as the Structure-Activity Relationship (SAR), is fundamental to designing more potent derivatives.

Several studies have elucidated key SAR principles for this class of compounds:

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents play a critical role. For instance, the presence of electron-donating groups, such as a methoxy (-OCH₃) substituent on the phenyl ring, has been shown to enhance antibacterial potency.[5]

  • Halogenation: The introduction of halogen atoms (e.g., Chlorine, Bromine) can significantly increase antibacterial activity. Dichlorophenyl moieties, in particular, have been associated with high potency in some synthesized derivatives.[5] This is often attributed to increased lipophilicity, which may enhance cell membrane penetration.

  • Hydroxyl Groups: The presence of a hydroxyl (-OH) group can contribute to activity, potentially by forming hydrogen bonds with target sites within the bacterial cell.[5]

  • Heterocyclic Modifications: Fusing or linking the benzhydrazide scaffold to other heterocyclic rings, such as quinoline, pyrazole, or benzimidazole, has proven to be a successful strategy for creating novel derivatives with notable antibacterial activity.[2][6][7]

The following diagram illustrates the core benzhydrazide scaffold and highlights key positions where substitutions can modulate antibacterial efficacy.

Caption: Key substitution points on the benzhydrazide scaffold and their general effect on antibacterial activity.

Comparative Efficacy: A Data-Driven Overview

The most direct way to compare the efficacy of different derivatives is by examining their Minimum Inhibitory Concentration (MIC) and zone of inhibition data against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The tables below summarize experimental data from various studies, showcasing how different substitution patterns affect antibacterial performance.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzhydrazide Derivatives (µg/mL)

Compound DerivativeSubstituent(s)S. aureusB. subtilisE. coliP. aeruginosaReference
HD6 7-chloroquinoline, 4-nitrobenzylidene1288>50016[9]
HS8 7-chloroquinoline, Isatin hybrid>500256>500>500[9]
Compound 2 4-hydroxy--0.39-[5]
Compound 9 Dichlorophenyl6.25---[5]
Compound 19 N'-benzylidenedodecane1.49 (µM/ml)---[5]

Table 2: Zone of Inhibition of Selected Benzhydrazide Derivatives (mm)

Compound DerivativeConcentrationS. aureusE. coliK. pneumoniaeP. aeruginosaReference
N'-((2-Chloroquinolin-3-yl)methylene)-2-methoxybenzohydrazide80 mg/mL42353230[2]
J4 100 µg/mL1817--
B4 100 µg/mL1211--

Note: Direct comparison between studies should be approached with caution due to potential variations in experimental conditions and bacterial strains.

Mechanism of Action: A Look at the Target

While the exact mechanism for many novel benzhydrazide derivatives is still under investigation, insights can be drawn from the well-studied hydrazide drug, isoniazid. Isoniazid is a cornerstone of tuberculosis treatment and functions by inhibiting the synthesis of mycolic acid, an essential component of the mycobacterial cell wall.[5] It is activated by the bacterial catalase-peroxidase enzyme (KatG) and then targets the enoyl-acyl carrier protein reductase (InhA). It is hypothesized that many benzhydrazide derivatives may share a similar mechanism of action, interfering with essential biosynthetic pathways in the bacterial cell, such as cell wall or fatty acid synthesis.[4]

Experimental Protocols for Accurate Assessment

To generate reliable and reproducible comparative data, standardized assays are paramount. The following section details the protocols for the two most common methods used in preliminary antibacterial screening: the Kirby-Bauer disk diffusion assay and the broth microdilution method for MIC determination.

Overall Workflow for Antibacterial Screening

The process of screening novel compounds involves a logical progression from initial qualitative tests to precise quantitative measurements.

Caption: A typical workflow for evaluating the antibacterial efficacy of novel chemical compounds.

Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit bacterial growth.[10][11] It is an excellent first-pass screening tool.[10]

Principle: An antibiotic-impregnated disk placed on an agar surface diffuses into the medium, creating a concentration gradient. If the bacterium is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[11][12]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Causality: The density of the bacterial inoculum must be standardized to ensure reproducibility. A suspension that is too light will overestimate efficacy, while one that is too dense will underestimate it.

    • From a pure, overnight bacterial culture, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline (0.85%).[12]

    • Vortex the suspension to ensure homogeneity.[12]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[12][13] The prepared inoculum should be used within 15 minutes for optimal results.[12]

  • Inoculation of Agar Plate:

    • Causality: A uniform "lawn" of bacteria is required for the consistent diffusion of the compound and the formation of symmetrical inhibition zones.

    • Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions (rotating the plate approximately 60 degrees each time) to ensure complete coverage.

  • Application of Disks:

    • Causality: Proper contact between the disk and the agar surface is essential for the unimpeded diffusion of the compound.

    • Prepare sterile paper disks (6 mm) impregnated with a known concentration of the dissolved benzhydrazide derivative. The solvent used should be tested for any intrinsic antimicrobial activity.[12]

    • Using sterile forceps, place the disks onto the inoculated MHA plate, ensuring they are evenly spaced.[13]

    • Gently press each disk to ensure complete contact with the agar surface.[13]

  • Incubation & Interpretation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[12]

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). A larger zone diameter indicates greater susceptibility of the bacterium to the compound.[12]

Broth Microdilution for MIC Determination

This is the gold standard quantitative method for determining the precise concentration of a compound required to inhibit bacterial growth.

Principle: The test organism is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The lowest concentration that shows no visible growth is recorded as the MIC.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Causality: A two-fold serial dilution series provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value.

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a designated row.

    • Prepare a stock solution of the benzhydrazide derivative. Add 100 µL of the compound at twice the desired final starting concentration to well 1.

    • Perform a serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 will serve as a growth control (no compound).

  • Inoculation:

    • Causality: The final inoculum concentration must be standardized to ~5 x 10⁵ CFU/mL to ensure that the results are comparable and reflect the true inhibitory concentration.

    • Prepare a bacterial inoculum as described in the disk diffusion method, adjusted to the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL.

    • Add 50 µL of this diluted bacterial suspension to wells 1 through 12. This brings the total volume in each well to 100 µL and dilutes the compound to its final test concentration.

  • Incubation & Interpretation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

    • Following incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the benzhydrazide derivative in which there is no visible growth (i.e., the first clear well in the dilution series).

Conclusion

Substituted benzhydrazides represent a versatile and highly promising chemical scaffold in the search for new antibacterial agents.[3] As this guide has demonstrated, the efficacy of these compounds is critically dependent on the specific chemical groups attached to the core structure. A systematic approach to synthesis and evaluation, guided by SAR principles and executed with robust, standardized protocols like disk diffusion and broth microdilution, is essential for identifying lead candidates. By understanding the causality behind experimental choices and meticulously quantifying antibacterial activity, researchers can more effectively navigate the path from a promising molecule to a potential therapeutic agent.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Ethoxybenzhydrazide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Ethoxybenzhydrazide, a key chemical moiety, requires precise analytical oversight. This guide provides an in-depth, objective comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry—for the quantification of this compound.

Moving beyond a simple side-by-side comparison, we will culminate in a detailed protocol for the cross-validation of these methods. As defined by the International Council for Harmonisation (ICH), cross-validation is essential to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and yield comparable, reliable results.[1][2] This process is not merely a procedural formality but a cornerstone of analytical lifecycle management, ensuring consistency when methods are transferred between labs or updated.[3]

Understanding the Analyte: this compound

This compound (C₉H₁₂N₂O₂) is an organic compound featuring a hydrazide functional group attached to a benzoyl core with an ethoxy substitution.[4][5] Its chemical structure, particularly the presence of the benzene ring and the hydrazide group, dictates the analytical strategies that can be employed.[6] The benzene ring provides a chromophore, making it amenable to UV detection, while the overall polarity and structure are well-suited for separation by reversed-phase chromatography.

Method I: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerhouse in pharmaceutical analysis due to its high resolution, sensitivity, and specificity. It is the gold-standard for separating a target analyte from impurities and degradation products.

Principle of the HPLC Method

The method is based on the partitioning of this compound between a nonpolar stationary phase (a C18 column) and a more polar mobile phase. The analyte is retained on the column and then eluted by a gradient of an organic solvent (acetonitrile) in an aqueous, slightly acidic buffer. The acidic mobile phase ensures the hydrazide moiety is protonated, leading to sharp, symmetrical peaks. Detection is achieved by a UV detector set to a wavelength where the analyte exhibits significant absorbance, stemming from its aromatic ring.

Experimental Protocol: RP-HPLC

Objective: To quantify this compound and separate it from potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in a 50:50 mixture of Mobile Phase A and B (diluent) to obtain a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • System Suitability: Inject the 50 µg/mL standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Construct a calibration curve by injecting the standards. Then, inject the sample solutions. Quantify the analyte by correlating its peak area to the calibration curve.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standards (1-100 µg/mL) calibration Inject Standards & Build Calibration Curve prep_std->calibration prep_sample Prepare Sample (~50 µg/mL) analysis Inject Samples prep_sample->analysis prep_mobile Prepare Mobile Phase (A: 0.1% FA in H2O, B: ACN) system_suit System Suitability Check (6 injections, %RSD ≤ 2.0) prep_mobile->system_suit system_suit->calibration If Pass calibration->analysis integration Integrate Peak Areas analysis->integration quant Quantify using Calibration Curve integration->quant report Generate Report quant->report

Caption: Workflow for this compound quantification by RP-HPLC.

Method II: UV-Visible Spectrophotometry via Derivatization

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique.[7] For hydrazide compounds, which may have modest native UV absorbance, sensitivity can be dramatically enhanced by derivatization to create a new, highly-colored compound (a hydrazone).[8]

Principle of the UV-Vis Method

This method involves the chemical reaction of the hydrazide group of this compound with an aromatic aldehyde, such as p-dimethylaminobenzaldehyde (DMAB), in an acidic medium. This condensation reaction forms a brightly colored Schiff base (hydrazone), which exhibits strong absorbance at a much longer wavelength in the visible region of the spectrum.[7][9] This shift to a longer wavelength (a bathochromic shift) minimizes interference from other UV-absorbing species in the sample matrix. According to Beer-Lambert's law, the absorbance of the resulting solution is directly proportional to the concentration of the analyte.

Experimental Protocol: UV-Vis

Objective: To rapidly quantify this compound in samples where high specificity from process impurities is not required.

Instrumentation:

  • Double-beam UV-Visible Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance, volumetric flasks, and pipettes.

Reagents:

  • Derivatizing Reagent: Dissolve 2 g of p-dimethylaminobenzaldehyde (DMAB) in 100 mL of methanol containing 5 mL of concentrated hydrochloric acid.

  • Solvent: Methanol.

Procedure:

  • Standard Preparation: Prepare a 100 µg/mL stock solution of this compound reference standard in methanol. Create a series of calibration standards (e.g., 0.5, 1, 2, 5, 10 µg/mL) by diluting the stock solution with methanol.

  • Derivatization:

    • Pipette 1.0 mL of each standard solution (and a blank of pure methanol) into separate 10 mL volumetric flasks.

    • Add 2.0 mL of the derivatizing reagent to each flask.

    • Allow the reaction to proceed for 15 minutes at room temperature.

    • Dilute to the mark with methanol and mix well.

  • Sample Preparation: Prepare a sample solution in methanol to achieve a theoretical concentration within the calibration range (e.g., 5 µg/mL). Take 1.0 mL of this solution and follow the same derivatization procedure.

  • Measurement:

    • Set the spectrophotometer to scan from 600 nm to 350 nm. Determine the wavelength of maximum absorbance (λmax) using one of the mid-range standards. It is expected to be around 450-480 nm.

    • Measure the absorbance of all standards and the sample at the determined λmax against the prepared blank.

  • Analysis: Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the sample from its absorbance using the regression equation of the curve.

Visualization: UV-Vis Workflow

UVVis_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_measure Spectrophotometry prep_std Prepare Standards (0.5-10 µg/mL) mix Mix 1 mL Sample/Standard with 2 mL Reagent prep_std->mix prep_sample Prepare Sample (~5 µg/mL) prep_sample->mix prep_reagent Prepare DMAB Derivatizing Reagent prep_reagent->mix react React for 15 min mix->react dilute Dilute to 10 mL react->dilute scan Determine λmax dilute->scan measure_abs Measure Absorbance of Standards & Sample scan->measure_abs calibration Build Calibration Curve measure_abs->calibration quant Quantify Concentration calibration->quant

Caption: Workflow for this compound quantification by UV-Vis.

Objective Comparison of Methods

The choice of an analytical method is driven by the specific requirements of the analysis, such as the need for stability-indicating power, sample throughput, and cost.

ParameterRP-HPLC MethodUV-Vis Spectrophotometry MethodRationale & Causality
Specificity High. Can resolve the analyte from impurities, degradants, and excipients.Low to Moderate. Susceptible to interference from any compound that absorbs at the λmax or reacts with the derivatizing agent.HPLC's chromatographic separation provides specificity, which is crucial for stability studies and final product release testing.
Sensitivity (LOQ) Good (e.g., ~0.5 µg/mL)Excellent (e.g., ~0.2 µg/mL)The derivatization step in the UV-Vis method creates a high molar absorptivity product, often leading to lower detection limits than direct UV detection in HPLC.[7][9]
Linearity Range Wide (e.g., 1-100 µg/mL)Narrow (e.g., 0.5-10 µg/mL)HPLC detectors typically have a wider dynamic range. Spectrophotometric assays can deviate from linearity at higher concentrations due to molecular interactions.
Precision (%RSD) Excellent (< 2%)Very Good (< 3%)The automated, instrumental nature of HPLC minimizes volumetric errors compared to the more manual dilutions and reactions in the UV-Vis protocol.[10]
Accuracy (% Recovery) Excellent (98-102%)Excellent (97-103%)Both methods, when properly validated, provide high accuracy.[7][10]
Throughput & Speed Lower. Run times are typically 15-20 minutes per sample.Higher. Multiple samples can be prepared and measured in parallel.The spectrophotometric method does not have a time-limiting separation step, making it faster for batch analysis.
Cost & Complexity High. Requires expensive equipment, solvents, and skilled operators.Low. Spectrophotometers are common, and reagent costs are minimal.The capital and operational costs of HPLC are significantly higher.

The Cross-Validation Study: Bridging the Methods

Objective: To formally demonstrate that the developed UV-Vis method produces results that are comparable to the more specific, reference RP-HPLC method for the quantification of this compound in a specific sample matrix.[1][11]

Rationale: A successful cross-validation would justify the use of the simpler, faster UV-Vis method for routine analyses like in-process controls, where speed is critical and the impurity profile is well-understood, while reserving the HPLC method for release and stability testing.

Protocol for Cross-Validation
  • Sample Selection: Prepare a minimum of six independent samples of this compound. These samples should span the analytical range, ideally at three concentration levels (low, medium, high). For example, prepare duplicate samples at 5, 25, and 50 µg/mL.

  • Analysis:

    • Divide each sample into two aliquots.

    • Analyze one set of aliquots using the validated RP-HPLC method (Method A).

    • Analyze the second set of aliquots using the validated UV-Vis method (Method B).

  • Data Evaluation:

    • Calculate the concentration of this compound for each sample from both methods.

    • For each sample, calculate the percent difference between the methods: % Difference = [(Result_MethodB - Result_MethodA) / Result_MethodA] * 100

  • Acceptance Criteria: The cross-validation is considered successful if the mean percent difference between the two methods is within ±15.0% for at least two-thirds of the samples analyzed.[2][11]

Visualization: Cross-Validation Logic

CrossValidation_Logic cluster_methods Parallel Analysis start Prepare 6+ Samples (e.g., 2x Low, 2x Med, 2x High Conc.) split Split Each Sample into Aliquot A and Aliquot B start->split hplc Analyze Aliquot A Set with RP-HPLC Method split->hplc Set A uvvis Analyze Aliquot B Set with UV-Vis Method split->uvvis Set B compare Compare Results for Each Sample Pair hplc->compare uvvis->compare calc Calculate % Difference: [(UV-Vis - HPLC) / HPLC] * 100 compare->calc accept Acceptance Criteria: Is Mean % Diff within ±15% for ≥2/3 of samples? calc->accept pass Methods are Interchangeable for Intended Purpose accept->pass Yes fail Investigate Discrepancy (e.g., Matrix Interference) accept->fail No

Caption: Logical workflow for the cross-validation of two analytical methods.

Conclusion and Recommendations

Both RP-HPLC and derivatization-based UV-Vis spectrophotometry are viable techniques for the quantification of this compound, each with a distinct profile of strengths and weaknesses.

  • The RP-HPLC method is authoritative and specific, making it the unequivocal choice for regulatory submissions, stability testing, and final product quality control where identification and separation from impurities are critical.

  • The UV-Vis spectrophotometric method offers superior speed and lower cost, with excellent sensitivity. Its value is realized in applications where the sample matrix is clean and speed is a priority, such as monitoring reaction kinetics or performing high-throughput screening.

The successful cross-validation of these two methods provides a powerful, flexible analytical toolkit. It establishes a scientifically sound basis for using the simpler UV-Vis method for routine tasks, secure in the knowledge that it provides data comparable to the gold-standard HPLC technique, thereby optimizing resources without compromising data integrity.

References

A Comparative Guide to the In Vitro Anticancer Activity of Benzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel, selective, and potent anticancer agents is a cornerstone of oncological research. Within the vast landscape of medicinal chemistry, the benzhydrazide scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. Derivatives of this core, including 2-Ethoxybenzhydrazide and its structural cousins, the salicylhydrazides, are of particular interest due to their synthetic accessibility and potent biological effects.

This guide provides a comparative analysis of the in vitro performance of various benzhydrazide derivatives against several cancer cell lines. We will delve into the experimental data that underpins their cytotoxic potential, elucidate the methodologies used to acquire this data, and explore the molecular mechanisms through which these compounds exert their anticancer effects.

Comparative Cytotoxicity Analysis: A Data-Driven Overview

The initial evaluation of any potential anticancer compound relies on determining its cytotoxicity—its ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies higher potency.

Numerous studies have synthesized and evaluated series of benzhydrazide and salicylhydrazone analogues against diverse human cancer cell lines. The data consistently shows that substitutions on the aromatic rings significantly influence cytotoxic activity.[1][2] For instance, compounds featuring hydroxyl groups often exhibit enhanced potency.[1] The table below summarizes the in vitro cytotoxic activity of representative hydrazone derivatives from the literature, providing a comparative snapshot of their efficacy.

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference
Salicyl-hydrazone Compound 3i (2,4-dihydroxybenzylidene)Pancreatic (MIA-PaCa-2)0.48[1]
Compound 3i (2,4-dihydroxybenzylidene)Ovarian (SK-OV-3)0.87[1]
Compound 3i (2,4-dihydroxybenzylidene)Colon (HCT15)0.89[1]
Compound 3l (2,3,4-trihydroxybenzylidene)Pancreatic (MIA-PaCa-2)0.95[1]
Benzohydrazide Compound H4 Breast (MCF-7)27.39[3]
Compound H19 Breast (MCF-7)34.37[3]
Compound H4 Lung (A549)45.24[3]
Compound H19 Lung (A549)61.50[3]
Hydrazide-Hydrazone Compound A (nitro-thiophen substituent)Leukemia (K562)0.09[4]
Compound B (furan substituent)Leukemia (K562)0.07[4]
2-arenoxybenzaldehyde Hydrazone 1d Prostate (PC-3)9.38[5]
N-acyl Hydrazone
Hydrazone 1e Lung (A-549)13.39[5]

This table is a curated selection from published data and is intended for comparative purposes. The specific structures of compounds can be found in the corresponding references.

Mechanisms of Anticancer Action

The efficacy of benzhydrazide derivatives is not limited to just inhibiting cell growth; their true therapeutic potential lies in their ability to induce programmed cell death, or apoptosis, in cancer cells.[6] Unlike necrosis, which is a chaotic form of cell death that can cause inflammation, apoptosis is a controlled, orderly process that is essential for normal tissue homeostasis. Many successful chemotherapeutic agents function by triggering this pathway.

Studies on active benzhydrazide compounds reveal several key mechanistic actions:

  • Induction of Apoptosis: Treatment of cancer cells with these derivatives leads to a significant increase in markers of apoptosis.[3][4] This is often demonstrated by an increase in the population of cells in the sub-G1 phase of the cell cycle and positive staining with Annexin V, which binds to a lipid exposed on the outer surface of apoptotic cells.[4]

  • Modulation of Apoptotic Proteins: The apoptotic process is tightly regulated by a balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Effective hydrazide compounds have been shown to increase the Bax/Bcl-2 ratio, tipping the balance in favor of cell death.[4]

  • Kinase Inhibition: Some derivatives function by inhibiting specific protein kinases that are crucial for cancer cell survival and proliferation.[1][3] For example, certain salicyl-hydrazones are potent inhibitors of the Tropomyosin receptor kinase A (TrkA), a promising target in oncology.[1] Another study identified 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), which is implicated in cancer progression.[3]

Below is a simplified diagram illustrating the induction of apoptosis, a common mechanism for this class of compounds.

G cluster_0 Cellular Response to Benzhydrazide Derivative Compound Benzhydrazide Derivative Target Kinase Inhibition / Cellular Stress Compound->Target Inhibits/Induces Bax_Bcl2 Increased Bax/Bcl-2 Ratio Target->Bax_Bcl2 Mito Mitochondrial Pathway Activation Bax_Bcl2->Mito Caspase Caspase Cascade Activation (e.g., Caspase-3) Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

Key Experimental Protocols: A Methodology Deep Dive

To ensure the trustworthiness and reproducibility of in vitro data, standardized and validated protocols are essential. The following sections provide step-by-step methodologies for the core assays used to evaluate the anticancer potential of compounds like this compound derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment: A stock solution of the test compound (e.g., a this compound derivative) is prepared in DMSO. Serial dilutions are then made in fresh culture medium to achieve a range of final concentrations. The old medium is removed from the wells and replaced with the medium containing the compound dilutions. Control wells receive medium with DMSO only (vehicle control).

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compound to exert its effect.

  • MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, viable cells metabolize the MTT into formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the insoluble purple formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance of the vehicle control wells is set as 100% viability. The percentage of viability for each compound concentration is calculated, and the IC50 value is determined by plotting a dose-response curve.

G cluster_workflow MTT Assay Workflow Start Seed Cells (96-well plate) Incubate1 Incubate (24h) Start->Incubate1 Treat Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (~570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze G cluster_workflow Apoptosis Assay Workflow Start Treat Cells with Compound Harvest Harvest Cells (Adherent + Floating) Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in Dark (15 min) Stain->Incubate Analyze Analyze via Flow Cytometry Incubate->Analyze End Quantify Cell Populations (Live, Apoptotic, Necrotic) Analyze->End G cluster_workflow Cell Cycle Analysis Workflow Start Treat Cells with Compound Harvest Harvest & Wash Cells Start->Harvest Fix Fix in Cold 70% Ethanol Harvest->Fix Wash Wash with PBS Fix->Wash Stain Stain with PI & RNase A Wash->Stain Incubate Incubate in Dark (15-30 min) Stain->Incubate Analyze Analyze via Flow Cytometry Incubate->Analyze End Quantify Cell Cycle Phases (G1, S, G2/M) Analyze->End

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 2-Ethoxybenzhydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-ethoxybenzhydrazide analogs. Moving beyond a simple catalog of compounds, we delve into the causal relationships between chemical structure and biological activity, offering insights to guide the rational design of more potent and selective therapeutic agents.

The benzhydrazide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][2] The inherent synthetic accessibility of this scaffold allows for systematic structural modifications, making it an ideal candidate for SAR studies. Among the various substituted benzhydrazides, the this compound core serves as a promising starting point for the development of novel therapeutics. This guide will explore the impact of structural modifications on the biological performance of this compound analogs, drawing comparisons from closely related benzhydrazide series to elucidate key SAR principles.

The Synthetic Gateway: Crafting this compound Analogs

The journey to understanding the SAR of this compound analogs begins with their synthesis. A common and effective method involves a two-step process starting from a substituted salicylic acid. The initial step is a Williamson ether synthesis to introduce the ethoxy group, followed by hydrazinolysis of the resulting ester to form the benzhydrazide core. This core can then be further modified, typically by condensation with various aldehydes or ketones to generate a diverse library of hydrazone derivatives.[3]

Experimental Protocol: Synthesis of this compound and its Hydrazone Derivatives

Step 1: Synthesis of Ethyl 2-Ethoxybenzoate

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Addition of Ethylating Agent: Stir the mixture at room temperature for 15-20 minutes, then add ethyl iodide (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 80°C and maintain stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture, pour it into water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the synthesized ethyl 2-ethoxybenzoate (1.0 eq) in ethanol.

  • Hydrazinolysis: Add hydrazine hydrate (3.0 eq) to the solution.

  • Reaction: Reflux the mixture for 8-10 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of 2-Ethoxybenzoyl Hydrazone Derivatives

  • Condensation Reaction: Dissolve this compound (1.0 eq) and a substituted aldehyde or ketone (1.0 eq) in ethanol.

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the mixture for 4-6 hours.

  • Isolation and Purification: Cool the reaction mixture. The precipitated solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.[4]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Hydrazone Formation 2-Hydroxybenzoate 2-Hydroxybenzoate Ethyl 2-Ethoxybenzoate Ethyl 2-Ethoxybenzoate 2-Hydroxybenzoate->Ethyl 2-Ethoxybenzoate 1. K2CO3, DMF 2. Ethyl Iodide This compound This compound Ethyl 2-Ethoxybenzoate->this compound Hydrazine Hydrate, Ethanol, Reflux 2-Ethoxybenzoyl Hydrazones 2-Ethoxybenzoyl Hydrazones This compound->2-Ethoxybenzoyl Hydrazones Substituted Aldehyde/Ketone Ethanol, Acetic Acid, Reflux G cluster_0 Key Structural Features for Anticancer Activity cluster_1 Favorable Modifications Core This compound Core Linker Hydrazone Linker (-CO-NH-N=CH-) Core->Linker Maintains Scaffold Heterocycles Additional Heterocycles (e.g., Pyrazole) Core->Heterocycles Core Modification TerminalRing Terminal Phenyl Ring Linker->TerminalRing Introduces Diversity EWGs Electron-Withdrawing Groups (e.g., -NO2, -Cl) TerminalRing->EWGs EDGs Electron-Donating Groups (e.g., -N(CH3)2) TerminalRing->EDGs

References

Benchmarking the Antioxidant Potential of 2-Ethoxybenzhydrazide Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the mitigation of oxidative stress remains a cornerstone of drug development. Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, making the discovery of potent antioxidants a critical endeavor. Within this landscape, the benzhydrazide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including significant antioxidant properties.[1][2][3] This guide provides a comprehensive technical comparison of the anticipated antioxidant activity of 2-ethoxybenzhydrazide derivatives against established benchmarks, supported by established structure-activity relationships and detailed experimental protocols. While direct and extensive experimental data on this compound derivatives are emerging, this guide synthesizes current knowledge on analogous compounds to provide a predictive framework for researchers.

The Benzhydrazide Core: A Foundation for Antioxidant Activity

Benzhydrazides (C₆H₅CONHNH₂) and their hydrazone derivatives are a class of organic compounds recognized for their ability to scavenge free radicals and chelate pro-oxidant metal ions.[1] The antioxidant capacity of these molecules is intrinsically linked to the hydrazide moiety (-CONHNH₂), which can donate a hydrogen atom to neutralize free radicals, thus breaking the oxidative chain reaction.[1] The efficacy of this process, however, is profoundly influenced by the nature and position of substituents on the aromatic ring.

Structure-Activity Relationship (SAR): The Key to Potency

Extensive research into the antioxidant properties of benzhydrazide derivatives has illuminated several key structural features that govern their activity. The presence of electron-donating groups (EDGs) on the phenyl ring is paramount.

  • Hydroxyl (-OH) Groups: The introduction of one or more hydroxyl groups is a well-established strategy to enhance antioxidant activity.[1] Phenolic hydroxyls are excellent hydrogen donors, and their presence, particularly at the ortho or para positions, significantly increases radical scavenging capacity.

  • Alkoxy (-OR) Groups: Methoxy (-OCH₃) and other alkoxy groups also contribute to enhanced antioxidant effects, albeit generally to a lesser extent than hydroxyl groups. Their electron-donating nature stabilizes the resulting radical after hydrogen donation.

  • The Hydrazone Moiety (-CONH-N=CH-): Condensation of the hydrazide with various aldehydes to form hydrazones can further modulate antioxidant activity. The substituent on the aldehyde portion introduces another site for electronic and steric variation.[4]

The following diagram illustrates the key structural determinants for antioxidant activity in the benzhydrazide scaffold.

cluster_0 Benzhydrazide Scaffold cluster_1 Key Substituent Effects Core Benzene Ring Hydrazide -CONHNH₂ (H-Donation Site) Core->Hydrazide Attached to EDG Electron-Donating Groups (EDGs) e.g., -OH, -OCH₃, -OC₂H₅ Core->EDG Substituted with EWG Electron-Withdrawing Groups (EWGs) e.g., -Cl, -NO₂ Core->EWG Substituted with Potency Antioxidant Potency EDG->Potency Increases EWG->Potency Decreases

Caption: Key structural features influencing the antioxidant activity of benzhydrazide derivatives.

Benchmarking this compound: A Predictive Analysis

Direct experimental IC₅₀ values for this compound are not extensively reported in the current literature. However, based on established SAR principles, we can project its potential antioxidant performance. The 2-ethoxy (-OC₂H₅) group is an electron-donating group, similar to the well-studied methoxy (-OCH₃) group. Therefore, it is anticipated that this compound will exhibit notable antioxidant activity.

The placement at the ortho (2-) position may introduce steric effects that could influence the molecule's ability to interact with free radicals. It is plausible that the antioxidant capacity of this compound would be comparable to, or slightly modulated by, that of 2-methoxybenzhydrazide. To provide a tangible benchmark, the table below presents the reported antioxidant activities of various substituted benzhydrazide derivatives against standard antioxidants.

Compound/StandardAssayIC₅₀ (µg/mL)Reference
Standard Antioxidants
Ascorbic AcidDPPHVaries (typically < 10)[2]
TroloxDPPHVaries (typically < 10)[1]
Substituted Benzhydrazides
4-Hydroxybenzohydrazide derivativeDPPH~31-46% inhibition at 1000 µg/mL[1]
N'-(3-ethoxy-4-hydroxybenzylidene)-4-hydroxybenzohydrazideDPPHNot specified, but noted activity[4]
4-Chlorobenzohydrazide derivative (S3)DPPHShowed maximum activity at 100 µg/mL[2]

Note: This table is illustrative and compiles data from different studies. Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions.

Experimental Protocols for Antioxidant Activity Assessment

To empirically determine the antioxidant capacity of this compound derivatives, the following standardized assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is a deep violet color, to the pale yellow hydrazine by a hydrogen-donating antioxidant.[2] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[2]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound/standard.

    • Prepare a blank well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the test compound/standard at various concentrations to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the test compound/standard to a larger volume (e.g., 300 µL) of the FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • Create a standard curve using a known concentration of FeSO₄·7H₂O.

    • The antioxidant power of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).

The following diagram illustrates a typical workflow for screening the antioxidant activity of novel compounds.

Start Compound Synthesis (e.g., this compound derivatives) Preparation Preparation of Stock Solutions & Serial Dilutions Start->Preparation Step 1 Assays Perform Antioxidant Assays (DPPH, ABTS, FRAP) Preparation->Assays Step 2 Measurement Spectrophotometric Measurement (Absorbance) Assays->Measurement Step 3 Calculation Data Analysis: - % Inhibition - IC₅₀ Calculation Measurement->Calculation Step 4 Comparison Benchmark against Standards (Ascorbic Acid, Trolox) Calculation->Comparison Step 5a SAR Structure-Activity Relationship Analysis Calculation->SAR Step 5b End Identify Lead Compounds Comparison->End SAR->End

Caption: Generalized workflow for antioxidant activity screening.

Conclusion and Future Directions

While the full antioxidant profile of this compound derivatives is yet to be exhaustively detailed in published literature, a strong theoretical and empirical basis from analogous compounds suggests they are promising candidates for further investigation. The presence of the electron-donating ethoxy group on the benzhydrazide scaffold is a favorable feature for radical scavenging activity.

Researchers and drug development professionals are encouraged to synthesize and screen a library of this compound derivatives using the standardized protocols outlined in this guide. A systematic study, particularly exploring the impact of the ethoxy group at different positions (ortho, meta, para) and the effect of forming various hydrazones, will be invaluable in elucidating their precise structure-activity relationships. Such data will not only provide a direct benchmark against existing antioxidants but also pave the way for the rational design of novel, potent antioxidant agents for therapeutic applications.

References

A Head-to-Head Comparison for the Modern Researcher: 2-Ethoxybenzhydrazide vs. Salicylic Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to the synthesis, properties, and prospective applications of two closely related benzhydrazide analogs, offering researchers critical data for informed compound selection and experimental design.

In the landscape of drug discovery and chemical biology, the benzhydrazide scaffold remains a cornerstone for the development of novel therapeutic agents and chemical probes. Among the myriad of derivatives, 2-Ethoxybenzhydrazide and Salicylic Hydrazide (2-hydroxybenzhydrazide) present a compelling case for a detailed comparative analysis. Their structural similarity, differing only by an ethoxy versus a hydroxyl group at the ortho position of the benzene ring, belies potentially significant differences in their physicochemical properties, biological activities, and suitability for various research applications.

This guide provides a head-to-head comparison of these two molecules, synthesizing available data to empower researchers, scientists, and drug development professionals in their decision-making process. We will delve into their chemical and physical properties, explore detailed synthesis protocols, and present a comparative overview of their reported biological activities, all supported by experimental data from peer-reviewed literature.

At a Glance: Key Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is paramount for its successful application. The seemingly minor substitution of a hydroxyl with an ethoxy group can profoundly influence parameters such as solubility, lipophilicity, and crystal packing, which in turn affect bioavailability, formulation, and target engagement.

PropertyThis compoundSalicylic Hydrazide
Molecular Formula C₉H₁₂N₂O₂[1][2]C₇H₈N₂O₂[3][4]
Molecular Weight 180.20 g/mol [1][2]152.15 g/mol [3][4]
CAS Number 21018-13-3[1][2]936-02-7[3]
Appearance White or almost-white crystalline powderWhite to off-white crystalline powder[5]
Melting Point 132-134 °C147-150 °C[5]
LogP (Octanol/Water) 0.689 (Crippen Calculated)[1]Not available
Water Solubility log₁₀WS = -2.36 (Crippen Calculated)[1]Slightly soluble in cold water, soluble in hot water[6]
Solubility in Organic Solvents Soluble in ethanolSoluble in ethanol and methanol[5]

The lower melting point of this compound suggests weaker intermolecular forces in its crystal lattice compared to Salicylic Hydrazide, which can form strong intermolecular hydrogen bonds through its hydroxyl group. The calculated LogP value indicates that this compound is more lipophilic, a property that could enhance its ability to cross cell membranes.

Synthesis and Characterization: A Practical Guide

The synthesis of both compounds is accessible through standard laboratory procedures, typically involving the hydrazinolysis of the corresponding benzoate ester. Below, we provide detailed experimental protocols that can be adapted by researchers.

Synthesis of Salicylic Hydrazide

The synthesis of Salicylic Hydrazide is a well-established two-step process starting from the readily available methyl salicylate. Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating.

Experimental Protocol: Microwave-Assisted Synthesis of Salicylic Hydrazide [7]

  • Reaction Setup: In a microwave-safe vessel, thoroughly mix methyl salicylate (10 mmol) and hydrazine hydrate (80%, 20 mmol) to form a thick paste.

  • Microwave Irradiation: Air-dry the paste and subject it to microwave irradiation at 160 W for 8 minutes. Stir the mixture every 2 minutes to ensure even heating.

  • Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, wash the resulting solid with water.

  • Purification: Purify the crude product by recrystallization from ethanol to yield white crystals of Salicylic Hydrazide.

Characterization: The identity and purity of the synthesized Salicylic Hydrazide can be confirmed by standard analytical techniques such as melting point determination, FT-IR, and ¹H NMR spectroscopy.

Synthesis of this compound

The synthesis of this compound follows a similar pathway, starting from an ester of 2-ethoxybenzoic acid.

Experimental Protocol: Synthesis of this compound

  • Esterification (if starting from 2-ethoxybenzoic acid): Reflux 2-ethoxybenzoic acid in ethanol with a catalytic amount of sulfuric acid to produce ethyl 2-ethoxybenzoate. Purify the ester by extraction.

  • Hydrazinolysis: Dissolve the ethyl 2-ethoxybenzoate (or other suitable ester) in absolute ethanol. Add an excess of hydrazine hydrate while stirring.

  • Reaction: Reflux the reaction mixture for 3-6 hours.

  • Isolation: Cool the reaction mixture in a refrigerator to induce crystallization. Filter the resulting solid, wash with cold water and a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Characterization: Characterize the final product using techniques such as melting point, FT-IR, and ¹H NMR to confirm its structure and purity.

Workflow for Hydrazide Synthesis

G cluster_synthesis General Hydrazide Synthesis start Starting Material (Benzoate Ester) reagents Hydrazine Hydrate Ethanol (solvent) start->reagents Mix reaction Reflux or Microwave Irradiation reagents->reaction workup Cooling & Crystallization reaction->workup purification Recrystallization (Ethanol) workup->purification product Pure Hydrazide purification->product G cluster_antioxidant Radical Scavenging by Salicylic Hydrazide SH Salicylic Hydrazide (Ar-OH) H_atom H• SH->H_atom Donates H atom SH_radical Salicylic Hydrazide Radical (Ar-O•) SH->SH_radical DPPH DPPH• (Free Radical) DPPH_H DPPH-H (Neutralized) DPPH->DPPH_H H_atom->DPPH

References

Validating the Mechanism of Action of 2-Ethoxybenzhydrazide-Based Compounds as MARK4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and neurodegenerative disease research, the validation of a compound's mechanism of action (MoA) is a critical inflection point. It is the rigorous, evidence-based process that transforms a promising chemical entity into a credible therapeutic candidate. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on how to validate the MoA of a novel class of kinase inhibitors: 2-Ethoxybenzhydrazide-based compounds targeting Microtubule Affinity Regulating Kinase 4 (MARK4).

MARK4, a serine/threonine kinase, has emerged as a significant drug target due to its role in regulating microtubule dynamics and its subsequent involvement in cell division and the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[1] The this compound scaffold represents a promising starting point for the development of potent and selective MARK4 inhibitors.[1][2]

This guide will not only detail the experimental cascade required to confirm the MoA of these compounds but will also objectively compare their performance with alternative MARK4 inhibitors, supported by experimental data. The methodologies described herein are designed to be self-validating, ensuring scientific integrity at each stage of the investigation.

The Validation Workflow: A Multi-Pillar Approach

A robust MoA validation strategy for a kinase inhibitor extends beyond a simple enzyme activity assay. It requires a tiered approach, moving from the purified protein to a complex cellular environment, and finally to a phenotypic outcome. Our validation workflow is built on three pillars: Biochemical Potency, Cellular Target Engagement, and Functional Cellular Response.

G Overall MoA Validation Workflow cluster_0 Pillar 1: Biochemical Potency cluster_1 Pillar 2: Cellular Target Engagement cluster_2 Pillar 3: Functional Cellular Response biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo™) kinetics Enzyme Kinetics (Ki determination) biochem_assay->kinetics Determine inhibition type cetsa Cellular Thermal Shift Assay (CETSA) biochem_assay->cetsa Confirm intracellular binding western_blot Western Blot (p-Tau/total Tau) cetsa->western_blot Assess downstream effects pheno_assay Phenotypic Assay (e.g., MTT Assay) western_blot->pheno_assay Correlate target inhibition with cellular outcome

Caption: A multi-pillar workflow for validating the mechanism of action of kinase inhibitors.

Pillar 1: Establishing Biochemical Potency and Inhibition Type

The initial step is to ascertain the direct inhibitory effect of the this compound-based compounds on purified MARK4 enzyme. This is crucial for establishing the on-target potency and understanding the nature of the enzyme-inhibitor interaction.

Experiment 1: In Vitro Kinase Inhibition Assay

The ADP-Glo™ Kinase Assay is a robust and highly sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][4] A decrease in the luminescent signal directly correlates with the inhibition of MARK4.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X solution of purified recombinant human MARK4 enzyme and a suitable substrate (e.g., a generic kinase peptide substrate) in the kinase reaction buffer.

    • Perform serial dilutions of the this compound-based compound and alternative inhibitors (e.g., OTSSP167) in DMSO, followed by a further dilution in kinase buffer to create 2X compound solutions. A typical concentration range would be from 10 µM down to 0.1 nM.[3]

    • Prepare a 2X ATP solution. The final ATP concentration in the assay should be close to the Michaelis-Menten constant (Km) for MARK4 to ensure sensitivity to competitive inhibitors.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X compound solution or controls (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

    • Add 2.5 µL of the 2X enzyme/substrate mix to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[5]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[5]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Data: In Vitro MARK4 Inhibition
Compound ClassSpecific Compound ExampleTargetIn Vitro IC50 (nM)Reference
This compound Derivative Compound H4MARK4149.21[1]
This compound Derivative Compound H19MARK4215.30[1]
Alternative: MELK Inhibitor OTSSP167 (hydrochloride)MARK4Data not specified, but shows inhibition[6][7]
Alternative: AChE Inhibitor DonepezilMARK45,300[8]
Alternative: AChE Inhibitor Rivastigmine TartrateMARK46,740[8]

This table presents a compilation of data from the cited literature to illustrate the comparative potency.

Pillar 2: Verifying Cellular Target Engagement

A compound that is potent in a biochemical assay may not necessarily be effective in a cellular context due to factors like cell permeability and stability. Therefore, it is imperative to confirm that the compound engages with its intended target, MARK4, within living cells.

Experiment 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical technique that assesses target engagement based on the principle of ligand-induced thermal stabilization.[9] The binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation. By measuring the amount of soluble MARK4 remaining after a heat challenge, we can directly infer target engagement.[10][11]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment:

    • Culture a suitable cell line (e.g., MCF-7, which expresses MARK4) to approximately 80% confluency.

    • Treat the cells with the this compound-based compound at a high concentration (e.g., 10-20 µM) or with a vehicle (DMSO) control.

    • Incubate for 1-2 hours at 37°C to allow for cell penetration and target binding.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler. Include an unheated control.[9]

    • Cool the samples to room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen freeze followed by a room temperature thaw).

    • Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[12]

  • Protein Detection (Western Blot):

    • Collect the supernatant and determine the protein concentration.

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for MARK4.

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the band intensities for MARK4 at each temperature point.

    • Normalize the intensities to the unheated control (100% soluble).

    • Plot the percentage of soluble MARK4 against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

G CETSA® Experimental Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Detection & Analysis treat_cells Treat cells with compound or vehicle heat Heat aliquots at various temperatures treat_cells->heat lyse Lyse cells (freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble/aggregated protein lyse->centrifuge western Western Blot for soluble MARK4 centrifuge->western analyze Plot % soluble MARK4 vs. Temperature western->analyze

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA®).

Pillar 3: Demonstrating a Functional Cellular Response

The final and most critical pillar of MoA validation is to demonstrate that the biochemical potency and cellular target engagement translate into a measurable and relevant biological effect. For a MARK4 inhibitor, this involves assessing the phosphorylation of its downstream substrates and observing a relevant phenotypic outcome, such as reduced cancer cell viability.

Experiment 3: Assessment of Downstream Signaling

MARK4 is known to phosphorylate the tau protein at specific sites.[13] A direct consequence of MARK4 inhibition should be a decrease in the level of phosphorylated tau (p-Tau).

Detailed Protocol: Western Blot for p-Tau

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a neuroblastoma line or MCF-7) and treat with increasing concentrations of the this compound-based compound for a specified time (e.g., 24 hours).

    • Include a vehicle control and a positive control (a known MARK4 inhibitor).

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated tau (e.g., p-Tau at Ser262).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total tau and a loading control like β-actin or GAPDH.[14]

  • Data Analysis:

    • Perform densitometric analysis of the bands.

    • Normalize the p-Tau signal to the total tau signal to account for any changes in total protein expression. A dose-dependent decrease in the p-Tau/total Tau ratio validates the functional inhibition of MARK4 in the cell.

Experiment 4: Phenotypic Assay - Cell Viability

Since MARK4 is implicated in cancer cell proliferation, a logical phenotypic outcome of its inhibition is a reduction in cancer cell viability.[1] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15]

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the this compound-based compounds and alternative inhibitors for a defined period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[17]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the cellular IC50 value.

Comparative Data: Cellular Activity of MARK4 Inhibitors
Compound ClassSpecific Compound ExampleCell LineCellular IC50 (µM)Reference
This compound Derivative Compound H4MCF-727.39[2]
This compound Derivative Compound H19MCF-734.37[2]
This compound Derivative Compound H4A54945.24[2]
This compound Derivative Compound H19A54961.50[2]
Alternative: MELK Inhibitor OTSSP167 (hydrochloride)MCF-748.2[7]

This table provides a direct comparison of the cytotoxic effects of the this compound-based compounds and an alternative inhibitor in relevant cancer cell lines.

Synthesis and Conclusion

The validation of the mechanism of action for this compound-based compounds as MARK4 inhibitors requires a systematic and multi-faceted experimental approach. By progressing through the three pillars of validation—biochemical potency, cellular target engagement, and functional cellular response—researchers can build a compelling and scientifically rigorous case for their compounds' MoA.

This guide provides the necessary framework and detailed protocols to perform this validation. The comparative data presented for alternative inhibitors like OTSSP167 and repurposed drugs such as Donepezil and Rivastigmine, highlight the competitive landscape and the importance of benchmarking new chemical entities. The this compound derivatives show promising biochemical potency and cellular activity, warranting further investigation and optimization.

Ultimately, the successful application of these validation principles will not only de-risk drug development programs but also contribute to the creation of more effective and precisely targeted therapies for diseases in which MARK4 plays a pivotal role.

References

A Guide to the Rational Design of ADCs: Comparative Stability Analysis of Hydrazone Linkers, Including 2-Ethoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

The therapeutic index of an Antibody-Drug Conjugate (ADC) is intrinsically linked to the stability of the linker connecting the cytotoxic payload to the monoclonal antibody. Premature release of the payload in systemic circulation can lead to off-target toxicity, while a linker that is too stable may fail to release the drug at the tumor site, compromising efficacy.[1] Hydrazone linkers, which are designed to be cleaved in the acidic environment of tumor cells' endosomes and lysosomes, represent a critical class of cleavable linkers.[][3] Their stability, however, is not a monolithic property; it is highly tunable based on the molecular architecture of the hydrazone bond.

This guide provides an in-depth comparative analysis of the stability of various hydrazone linkers, offering insights into the rational design of ADCs with optimized therapeutic windows. We will explore the chemical principles governing hydrazone stability, detail the experimental protocols for their evaluation, and present a comparative analysis of different hydrazone structures, including those derived from 2-Ethoxybenzhydrazide.

The Chemical Basis of Hydrazone Linker Stability

The hydrolytic stability of a hydrazone bond is a delicate interplay of electronic and steric effects. The general mechanism of acid-catalyzed hydrolysis involves protonation of the imine nitrogen, followed by nucleophilic attack by water.[4][5]

Electronic Effects: The electronic nature of the substituents on both the carbonyl and hydrazine precursors significantly influences the rate of hydrolysis.

  • Aromatic vs. Aliphatic Hydrazones: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes.[6][7] The conjugation of the π-electrons from the aromatic ring with the C=N bond of the hydrazone linkage enhances its stability.[4][6]

  • Substituent Effects on the Aromatic Ring: Electron-donating groups on the aryl ring of the benzhydrazide moiety increase the electron density at the hydrazone nitrogen. This increased electron density disfavors protonation, the initial step in acid-catalyzed hydrolysis, thus enhancing the stability of the hydrazone bond. Conversely, electron-withdrawing groups decrease stability by making the imine carbon more electrophilic and susceptible to nucleophilic attack.[7]

Steric Effects: The presence of bulky groups near the hydrazone bond can sterically hinder the approach of water molecules, thereby slowing down the rate of hydrolysis and increasing stability.[7]

This ability to modulate stability through synthetic chemistry allows for the fine-tuning of drug release kinetics to suit the specific characteristics of the target and the payload.

Diagram: pH-Dependent Hydrolysis of a Hydrazone Linker

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Acidic Environment (Endosome/Lysosome, pH 4.5-6.5) ADC_Stable Intact ADC (Stable Hydrazone Linker) ADC_Protonated Protonated Hydrazone ADC_Stable->ADC_Protonated H+ H2O H2O ADC_Protonated->H2O Nucleophilic Attack Intermediate Tetrahedral Intermediate H2O->Intermediate Released_Drug Released Payload Intermediate->Released_Drug Cleavage Antibody_Linker_Remnant Antibody-Linker Remnant Intermediate->Antibody_Linker_Remnant G Start ADC Sample Incubate_pH74 Incubate at pH 7.4 (37°C) Start->Incubate_pH74 Incubate_pH60 Incubate at pH 6.0 (37°C) Start->Incubate_pH60 Incubate_pH50 Incubate at pH 5.0 (37°C) Start->Incubate_pH50 Sampling Collect Aliquots at Time Points Incubate_pH74->Sampling Incubate_pH60->Sampling Incubate_pH50->Sampling Quench Quench Reaction Sampling->Quench Analysis RP-HPLC Analysis Quench->Analysis Data Calculate Half-life (t½) Analysis->Data End Stability Profile Data->End

References

Safety Operating Guide

Navigating the Handling of 2-Ethoxybenzhydrazide: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of specialized chemical compounds is a routine yet critical aspect of our work. This guide provides an in-depth, procedural framework for the safe handling of 2-Ethoxybenzhydrazide, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as robust disposal plans. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile of this compound

Before any handling protocols can be established, a thorough understanding of the compound's hazard profile is essential. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications indicate that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation. Therefore, our PPE strategy must create effective barriers against these routes.

A Multi-layered Approach to Personal Protective Equipment

A comprehensive PPE strategy for handling this compound is not a one-size-fits-all solution. It requires a thoughtful selection of equipment to guard against specific hazards. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

PPE ComponentSpecificationRationale for Use with this compound
Hand Protection Nitrile or Neoprene GlovesProvides a robust barrier against skin irritation. These materials offer good chemical resistance to a range of organic compounds.[1][2]
Eye Protection Chemical Safety Goggles with Side Shields or a Face ShieldEssential for preventing serious eye irritation from splashes or airborne particles. A face shield offers broader protection.[3][4]
Body Protection Laboratory Coat or Chemical-Resistant ApronProtects against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorNecessary when handling the powder form of this compound to prevent respiratory tract irritation from airborne particulates.[3][4][5]
The Causality Behind PPE Choices
  • Gloves: While standard latex gloves may offer a minimal barrier, the selection of nitrile or neoprene is based on their superior resistance to chemical permeation and degradation.[2][6] For prolonged or large-scale handling, consider double-gloving to provide an additional layer of protection.

  • Eye and Face Protection: The serious eye irritation hazard necessitates more than standard safety glasses. Chemical safety goggles provide a seal around the eyes, while a face shield protects the entire face from splashes.

  • Respiratory Protection: The potential for respiratory irritation from airborne powder makes a NIOSH-approved respirator a critical component of your PPE. An N95 respirator will filter at least 95% of airborne particles and is suitable for most benchtop applications.[4] For situations with a higher potential for aerosolization, a higher-rated respirator (e.g., N100) or a powered air-purifying respirator (PAPR) may be warranted.[3][5]

Procedural Guidance: Donning, Doffing, and Decontamination

The effectiveness of PPE is as much about its proper use as it is about its selection. The following step-by-step procedures are designed to minimize the risk of exposure during the entire handling process.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Begin by washing your hands thoroughly.

  • Gown/Lab Coat: Put on your laboratory coat or gown, ensuring it is fully fastened.

  • Respirator: If required, don your respirator. Perform a seal check to ensure a proper fit.

  • Eye Protection: Put on your chemical safety goggles or face shield.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE: A Contamination-Aware Approach

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk:

  • Gloves: Remove your gloves first, using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Gown/Lab Coat: Remove your lab coat by rolling it down and away from your body, turning it inside out as you go.

  • Eye Protection: Remove your eye protection by handling the strap, not the front.

  • Respirator: Remove your respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly after all PPE has been removed.

Decontamination

Any reusable PPE, such as a face shield or certain types of respirators, must be decontaminated according to the manufacturer's instructions.[3] Disposable PPE should be discarded as outlined in the disposal plan.

Visualizing the Workflow: From Preparation to Disposal

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal A Assess Hazards (Skin, Eye, Respiratory Irritant) B Select Appropriate PPE (Gloves, Goggles, Respirator) A->B C Don PPE in Correct Sequence B->C D Handle this compound in a Ventilated Area C->D E Segregate Waste (Chemical vs. Contaminated PPE) D->E F Decontaminate Reusable PPE E->F G Doff PPE in Correct Sequence E->G H Dispose of Chemical Waste (Follow Hazardous Waste Protocol) F->H I Dispose of Contaminated PPE (As Hazardous Waste) G->I

Caption: Procedural workflow for the safe handling and disposal of this compound.

Operational and Disposal Plans: Ensuring a Safe Laboratory Environment

A comprehensive safety plan extends beyond the immediate handling of a chemical to include robust protocols for spills and waste disposal.

Emergency Procedures for Exposure

In the event of an accidental exposure to this compound, immediate action is crucial:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[8]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8]

Disposal of this compound Waste

As a hydrazide-containing compound, waste generated from this compound must be treated as hazardous.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Inactivation: For bulk quantities of this compound waste, chemical inactivation may be an appropriate step prior to disposal. Hydrazine compounds can be neutralized through oxidation with agents like calcium hypochlorite or sodium hypochlorite.[9][10] This should only be performed by trained personnel in a controlled environment, such as a fume hood.

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[9]

By adhering to these detailed procedures and understanding the rationale behind each step, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxybenzhydrazide
Reactant of Route 2
Reactant of Route 2
2-Ethoxybenzhydrazide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.